molecular formula C18H17F4N3O3 B609845 Lenumlostat CAS No. 2007885-39-2

Lenumlostat

Numéro de catalogue: B609845
Numéro CAS: 2007885-39-2
Poids moléculaire: 399.3456
Clé InChI: ODGXXYXJORZPHE-ZIAGYGMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PAT-1251 is a Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PAT-1251 showed LOXL2 IC50 = 0.074 μM;  > 400-fold selective over LOX. PAT-1251 was also potent against mouse, rat, and dog LOXL2 (average IC50 values of 0.10, 0.12, and 0.16 μM, respectively) . PAT-1251 also exhibits a reasonable CYP450 inhibition profile, with measured IC50 values of 1.8, 1.7, 2.4, 12, and 30 μM versus 1A2, 2C9, 2C19, 2D6, and 3A4, respectively.

Propriétés

IUPAC Name

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGXXYXJORZPHE-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098884-52-5
Record name PAT-1251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAT-1251
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenumlostat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lenumlostat (PAT-1251): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251) is an orally available, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory profile, and the downstream consequences of its activity. The information presented is intended to support further research and development efforts in the field of anti-fibrotic therapies.

The Target: Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[4] These enzymes play a crucial role in the formation and stabilization of the extracellular matrix (ECM).[4] The primary function of LOXL2 is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352).[1][5][6] This process generates reactive aldehyde groups, which then spontaneously condense to form covalent cross-links, strengthening and rigidifying the ECM.[1][5] In pathological conditions such as fibrosis, the upregulation of LOXL2 leads to excessive ECM cross-linking, contributing to tissue scarring and organ dysfunction.[1][5]

Molecular Mechanism of this compound Inhibition

This compound is a potent and selective, irreversible or pseudo-irreversible inhibitor of LOXL2.[1][4][6] Its mechanism of action involves the interaction of its aminomethyl pyridine (B92270) moiety with the active site of the LOXL2 enzyme, leading to the formation of a stable inhibitory complex.[1][5] This binding event effectively blocks the catalytic activity of LOXL2, thereby preventing the cross-linking of collagen and elastin fibers.[1][5]

Signaling Pathway of this compound Action

Lenumlostat_MoA cluster_ecm Extracellular Matrix cluster_cell Cellular Processes Collagen_Elastin Collagen & Elastin (Lysine Residues) LOXL2 LOXL2 Enzyme Collagen_Elastin->LOXL2 Substrate Crosslinked_ECM Cross-linked & Stiffened ECM Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation Crosslinked_ECM->Fibroblast_Activation Promotes Fibrosis Fibrosis Fibroblast_Activation->Fibrosis Fibroblast_Activation->LOXL2 LOXL2->Crosslinked_ECM Catalyzes Cross-linking This compound This compound (PAT-1251) This compound->LOXL2 Inhibition

Caption: Mechanism of action of this compound in inhibiting fibrosis.

Quantitative Inhibitory Profile

This compound demonstrates potent inhibition of LOXL2 across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeSpeciesIC50 (μM)
LOXL2 Human0.71[2][3][7][8][9]
Mouse0.10[7][8][9]
Rat0.12[7][8][9]
Dog0.16[7][8][9]
LOXL3 Human1.17[3][7][8][9]

Selectivity Profile

A key attribute of this compound is its high selectivity for LOXL2 over other amine oxidases. This selectivity minimizes off-target effects and enhances its therapeutic potential.

EnzymeInhibition at 10 μMSelectivity vs. LOX
Semicarbazide-sensitive amine oxidase (SSAO) <10%[7][9]Not specified
Diamine oxidase (DAO) <10%[7][9]Not specified
Monoamine oxidase A (MAO-A) <10%[7][9]Not specified
Monoamine oxidase B (MAO-B) <10%[7][9]Not specified
Lysyl oxidase (LOX) Not specified400-fold[2][6]

Experimental Protocols

While specific, detailed experimental protocols for the determination of IC50 values and selectivity are not publicly available in their entirety, the general methodologies can be inferred from standard biochemical assays for amine oxidase activity.

General Workflow for IC50 Determination

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant LOXL2 - Substrate (e.g., putrescine) - HRP - Amplex Red Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Incubate_Drug_Enzyme Pre-incubate this compound with LOXL2 Serial_Dilution->Incubate_Drug_Enzyme Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_Drug_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em = 530/590 nm) Incubate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: Calculate IC50 Measure_Fluorescence->Data_Analysis

Caption: A generalized workflow for determining the IC50 of this compound.

A common method for assessing LOXL2 activity is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction. This assay typically involves a recombinant LOXL2 enzyme, a suitable substrate (such as putrescine or a specific peptide), horseradish peroxidase (HRP), and a fluorogenic HRP substrate like Amplex Red. The inhibition by this compound is quantified by measuring the reduction in the fluorescent signal.

Preclinical and Clinical Development

This compound has demonstrated anti-fibrotic efficacy in preclinical models, notably the mouse bleomycin-induced lung fibrosis model.[2][6] These promising preclinical results have led to its advancement into clinical trials. A Phase I clinical trial in healthy subjects has been completed, and a Phase IIa study in patients with myelofibrosis has been planned.[4] The progression of this compound through clinical development underscores its potential as a novel therapeutic agent for fibrotic disorders.

Conclusion

This compound is a potent and selective inhibitor of LOXL2 that acts by irreversibly binding to the enzyme's active site, thereby preventing the cross-linking of the extracellular matrix. Its favorable inhibitory and selectivity profiles, coupled with demonstrated preclinical efficacy, have established it as a promising candidate for the treatment of fibrotic diseases. Ongoing clinical investigations will further elucidate its therapeutic utility.

References

Lenumlostat: A Deep Dive into Selective LOXL2 Inhibition for Fibrotic Diseases and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251 or GB2064) is a potent, orally available, and selective small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] As a key enzyme in the cross-linking of collagen and elastin (B1584352), LOXL2 plays a critical role in the remodeling of the extracellular matrix (ECM). Its upregulation is implicated in the pathogenesis of various fibrotic diseases and in promoting cancer progression and metastasis. This compound forms a pseudo-irreversible inhibitory complex with LOXL2, effectively blocking its catalytic activity and offering a promising therapeutic strategy for these conditions.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to LOXL2 and Its Role in Disease

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This process is fundamental to the formation of covalent cross-links that stabilize the ECM. While essential for normal tissue development and repair, aberrant LOXL2 activity contributes to pathological tissue stiffening and remodeling, characteristic of fibrotic diseases and the tumor microenvironment.

In fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, increased LOXL2 expression leads to excessive collagen deposition and tissue scarring, ultimately impairing organ function. In oncology, particularly in solid tumors like breast cancer, LOXL2 promotes tumor growth, invasion, and metastasis by modifying the tumor microenvironment and activating pro-oncogenic signaling pathways.

This compound: A Selective LOXL2 Inhibitor

This compound is a small molecule designed for high selectivity and potent inhibition of LOXL2. Its aminomethyl pyridine (B92270) moiety interacts with the active site of the enzyme, leading to pseudo-irreversible inhibition.[1]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of LOXL2 across multiple species. It is highly selective for LOXL2 over other members of the amine oxidase family, including LOX, semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), and monoamine oxidases A and B (MAO-A and MAO-B).[2][3]

Target Species IC50 (µM) Reference
LOXL2Human0.71[2][3]
LOXL3Human1.17[2][3]
LOXL2Mouse0.10[2][3]
LOXL2Rat0.12[2][3]
LOXL2Dog0.16[2][3]
LOXHuman> 400-fold selectivity vs. LOXL2[4]
SSAO, DAO, MAO-A, MAO-BNot Specified<10% inhibition at 10 µM[2][3]

Mechanism of Action and Signaling Pathways

LOXL2 contributes to disease progression through multiple mechanisms. This compound, by inhibiting LOXL2, modulates these pathological processes.

ECM Remodeling

The primary function of LOXL2 is the cross-linking of collagen and elastin fibers. This process increases the tensile strength and stiffness of the ECM. In fibrotic diseases and cancer, this leads to pathological tissue remodeling. This compound's inhibition of LOXL2 directly prevents this aberrant cross-linking.

Signaling Pathways

LOXL2 is known to activate several key signaling pathways involved in cell proliferation, migration, and fibrosis. By inhibiting LOXL2, this compound can attenuate these downstream effects.

LOXL2_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell Collagen Collagen Integrin Integrin Collagen->Integrin Activates Elastin Elastin Elastin->Integrin Activates LOXL2 LOXL2 LOXL2->Collagen Cross-linking LOXL2->Elastin Cross-linking TGF_beta_R TGF-β Receptor LOXL2->TGF_beta_R Activates This compound This compound This compound->LOXL2 Inhibits FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Invasion Invasion AKT->Invasion Fibrosis Fibrosis AKT->Fibrosis Metastasis Metastasis AKT->Metastasis Smad Smad TGF_beta_R->Smad Smad->Proliferation Smad->Migration Smad->Invasion Smad->Fibrosis Smad->Metastasis

LOXL2 signaling and the inhibitory action of this compound.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of fibrosis and cancer.

Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of bleomycin-induced lung fibrosis, oral administration of this compound resulted in dose-dependent reductions in lung weight and histological scores of fibrosis (Ashcroft score).[4] The treatment was effective in both prophylactic and therapeutic settings and accelerated the reversal of established fibrosis.[4]

Dosing Regimen Outcome Measure Vehicle This compound Reference
Once Daily (Prophylactic)Mean Ashcroft Score3.70.9[4]
Once Daily (Therapeutic)Reduction in Lung Weight-Dose-dependent reduction[4]
Once Daily (Therapeutic)Reduction in BALF Leukocyte Count-Dose-dependent reduction[4]
Once Daily (Therapeutic)Reduction in BALF Collagen-Dose-dependent reduction[4]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

While specific data for this compound in a CCl4-induced liver fibrosis model is not available in the provided search results, this model is a standard for evaluating anti-fibrotic agents. Treatment with a LOXL2 inhibitor in this model would be expected to reduce collagen deposition, as measured by Sirius Red staining and hydroxyproline (B1673980) content, and improve liver function markers (ALT, AST).

Orthotopic Breast Cancer Model

In an orthotopic mouse model of human triple-negative breast cancer (MDA-MB-231), inhibition of LOXL2 has been shown to delay primary tumor growth and reduce metastasis.[5][6] While the provided search results reference studies with other small molecule LOXL2 inhibitors (PXS-S1A and PXS-S2B), the findings are highly relevant to the therapeutic potential of this compound. Dual inhibition of LOX and LOXL2 with PXS-S1A showed a greater reduction in primary tumor volume (~75%) compared to the more LOXL2-specific inhibitor PXS-S2B (~55% reduction).[5][6] Stable knockdown of LOXL2 also significantly inhibited primary tumor growth.[6] Furthermore, antibody-mediated inhibition of LOXL2 led to a significant decrease in the formation of distant metastases.[7]

Treatment Outcome Measure Result Reference
LOXL2 Inhibitor (PXS-S1A)Primary Tumor Volume~75% decrease[5][6]
LOXL2 Inhibitor (PXS-S2B)Primary Tumor Volume~55% decrease[5][6]
shRNA knockdown of LOXL2Primary Tumor GrowthSignificantly delayed[6]
Anti-LOXL2 AntibodyLung MetastasesSignificant decrease[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While detailed pharmacokinetic parameters for this compound were not extensively available in the provided search results, it is described as an orally available molecule.[1] Pharmacodynamic studies would focus on demonstrating target engagement, i.e., the inhibition of LOXL2 activity in vivo, and the modulation of downstream biomarkers.

Experimental Protocols

In Vitro LOXL2 Inhibition Assay (Amplex Red)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Amplex_Red_Assay LOXL2 LOXL2 Substrate e.g., Putrescine LOXL2->Substrate Oxidizes H2O2 Hydrogen Peroxide Substrate->H2O2 Produces HRP Horseradish Peroxidase H2O2->HRP Resorufin (B1680543) Resorufin (Fluorescent) HRP->Resorufin Catalyzes conversion of Amplex_Red Amplex Red Amplex_Red->HRP

Workflow for the Amplex Red-based LOXL2 inhibition assay.

Protocol:

  • Prepare a reaction mixture containing recombinant human LOXL2 enzyme in a suitable buffer.

  • Add this compound at various concentrations and pre-incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the LOXL2 substrate (e.g., putrescine or cadaverine) and the Amplex Red/HRP detection reagent.

  • Incubate the reaction at 37°C, protected from light.

  • Measure the fluorescence of the resorufin product at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Cell Migration and Invasion Assays (Transwell)

These assays assess the effect of this compound on the migratory and invasive potential of cells.

Transwell_Assay cluster_setup Transwell Chamber Setup cluster_process Migration/Invasion Process cluster_analysis Analysis Upper_Chamber Upper Chamber: - Cells in serum-free medium - +/- this compound Membrane Porous Membrane (Optional: coated with Matrigel for invasion assay) Upper_Chamber->Membrane Lower_Chamber Lower Chamber: - Chemoattractant (e.g., FBS) Membrane->Lower_Chamber Cell_Migration Cells migrate through pores cluster_analysis cluster_analysis Cell_Migration->cluster_analysis Fix_Stain Fix and stain migrated cells Quantify Quantify migrated cells (e.g., microscopy and image analysis) Fix_Stain->Quantify cluster_setup cluster_setup cluster_setup->Cell_Migration

Workflow for the Transwell cell migration and invasion assay.

Protocol:

  • Seed cells (e.g., cancer cells or fibroblasts) in the upper chamber of a Transwell insert in serum-free medium, with or without this compound.

  • For invasion assays, the membrane of the insert is pre-coated with a layer of Matrigel.

  • The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum (FBS).

  • Incubate for a period sufficient to allow cell migration or invasion (e.g., 24-48 hours).

  • Remove non-migrated/invaded cells from the top of the membrane.

  • Fix and stain the cells that have migrated/invaded to the bottom of the membrane with a stain such as crystal violet.

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.

In Vivo Models

Protocol:

  • Induce pulmonary fibrosis in mice (e.g., C57BL/6) by a single intratracheal or oropharyngeal instillation of bleomycin (B88199).

  • Initiate treatment with this compound (via oral gavage) either prophylactically (at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, e.g., day 7 or 14).

  • Continue treatment for a specified duration (e.g., 14-21 days).

  • At the end of the study, harvest the lungs for analysis.

  • Endpoints:

    • Histology: Assess the extent of fibrosis using Masson's trichrome or Sirius Red staining and score using the Ashcroft method.[8]

    • Collagen Content: Quantify total lung collagen by performing a hydroxyproline assay on lung homogenates.[9][10][11]

    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.

Protocol:

  • Induce liver fibrosis in mice or rats by repeated intraperitoneal injections of CCl4 (e.g., twice weekly for 4-8 weeks).

  • Administer this compound orally on a daily basis, either concurrently with CCl4 or after the establishment of fibrosis.

  • At the end of the treatment period, collect blood and liver tissue.

  • Endpoints:

    • Histology: Stain liver sections with Sirius Red to visualize collagen deposition and score the degree of fibrosis using a semi-quantitative scoring system (e.g., Ishak score).[9][12]

    • Collagen Content: Perform a hydroxyproline assay on liver homogenates.

    • Liver Function Tests: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., α-SMA, Collagen I) in liver tissue via RT-qPCR.

Protocol:

  • Implant human breast cancer cells (e.g., MDA-MB-231), often engineered to express a reporter like luciferase, into the mammary fat pad of immunocompromised mice.

  • Once tumors are established, begin oral treatment with this compound.

  • Monitor primary tumor growth over time using calipers or bioluminescence imaging.

  • At the study endpoint, resect the primary tumor and harvest organs (e.g., lungs, liver) to assess metastasis.

  • Endpoints:

    • Primary Tumor Growth: Measure tumor volume throughout the study.

    • Metastasis: Quantify the number and size of metastatic nodules in target organs through histological analysis or ex vivo bioluminescence imaging.

    • Biomarker Analysis: Analyze primary tumor and metastatic tissues for markers of cell proliferation (e.g., Ki67), apoptosis, and ECM components.

Conclusion

This compound is a promising selective inhibitor of LOXL2 with demonstrated preclinical efficacy in models of fibrosis and cancer. Its ability to potently and selectively block the catalytic activity of LOXL2 provides a targeted therapeutic approach to diseases characterized by aberrant extracellular matrix remodeling. Further investigation into its clinical utility is warranted. This guide provides a foundational understanding of this compound and detailed methodologies for its continued preclinical evaluation.

References

The Discovery and Chemical Synthesis of Lenumlostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (formerly PAT-1251) is a potent and selective, orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a comprehensive summary of its inhibitory activity. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a clear understanding of its therapeutic potential.

Introduction

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is associated with the pathological accumulation of cross-linked collagen, a hallmark of fibrosis in various organs, including the lungs, liver, and kidneys.[2][3] Elevated LOXL2 levels have also been linked to tumor progression and metastasis.[4] Consequently, the development of selective LOXL2 inhibitors has emerged as a promising therapeutic strategy for fibrotic diseases and cancer. This compound was identified as a potent and irreversible inhibitor of LOXL2 with high selectivity over other lysyl oxidase (LOX) family members.[5]

Discovery of this compound

The discovery of this compound originated from a screening campaign to identify small-molecule inhibitors of LOXL2. The initial efforts led to the identification of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives. Structure-activity relationship (SAR) studies guided the optimization of this series, focusing on potency, selectivity, and pharmacokinetic properties. This optimization process culminated in the identification of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28 in the original publication), which demonstrated potent and irreversible inhibition of LOXL2.[5] Subsequent chiral separation and pharmacological evaluation identified the (R,R)-enantiomer, this compound (PAT-1251), as the more active stereoisomer, which was then selected for clinical development.[5]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, starting from commercially available materials. The following is a detailed protocol for the synthesis of the racemic intermediate and its subsequent resolution to yield the final (R,R)-enantiomer.

Synthesis of Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

A detailed, step-by-step synthesis protocol for the racemic precursor of this compound is outlined in the seminal paper by Rowbottom et al. (2017) in the Journal of Medicinal Chemistry. The synthesis involves the coupling of key pyridine (B92270) and phenyl intermediates followed by the introduction of the fluorohydroxypyrrolidine moiety.

Chiral Resolution to (3R,4R)-1-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoyl)-4-fluoropyrrolidin-3-ol (this compound)

The resolution of the racemic mixture is a critical step to isolate the desired (R,R)-enantiomer. This is typically achieved using chiral chromatography techniques, as detailed in the supplementary information of the primary literature.

Quantitative Data

This compound exhibits potent and selective inhibition of LOXL2 across multiple species. The following tables summarize the key quantitative data for this compound's inhibitory activity.

Target EnzymeSpeciesIC50 (μM)
LOXL2Human0.71
LOXL2Mouse0.10
LOXL2Rat0.12
LOXL2Dog0.16
LOXL3Human1.17

Table 1: In vitro inhibitory potency of this compound against LOXL2 and LOXL3.

EnzymeInhibition at 10 μM
LOX<10%
SSAO<10%
DAO<10%
MAO-A<10%
MAO-B<10%

Table 2: Selectivity of this compound against other amine oxidases.

Experimental Protocols

LOXL2 Inhibition Assay (Amplex Red Assay)

The inhibitory activity of this compound against LOXL2 is determined using an Amplex Red assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of its substrate.

Materials:

  • Recombinant human LOXL2 enzyme

  • Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine)

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., 1,5-diaminopentane)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (or other test compounds)

  • 96-well microplate

  • Plate reader capable of fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Prepare a solution of the LOXL2 enzyme in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LOXL2 enzyme solution to each well.

  • Add the this compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing Amplex Red, HRP, and the substrate in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately begin monitoring the fluorescence signal in a plate reader at regular intervals.

  • The rate of H₂O₂ production is proportional to the rate of increase in fluorescence.

  • Calculate the percent inhibition for each this compound concentration relative to a vehicle control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LOXL2, which in turn modulates downstream signaling pathways involved in fibrosis. The primary mechanism involves the disruption of pathological collagen cross-linking in the extracellular matrix.

Inhibition of Collagen Cross-linking

dot

G This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits Allysine Allysine Residues LOXL2->Allysine Oxidative deamination Collagen_Elastin Collagen & Elastin (Lysine residues) Collagen_Elastin->Allysine Crosslinking Collagen Cross-linking Allysine->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis Leads to

Caption: this compound inhibits LOXL2, preventing collagen cross-linking and fibrosis.

Modulation of Pro-fibrotic Signaling Pathways

LOXL2 activity is intertwined with key pro-fibrotic signaling pathways, notably the Transforming Growth Factor-β (TGF-β) and Focal Adhesion Kinase (FAK) pathways. By inhibiting LOXL2, this compound can indirectly attenuate these signaling cascades.

dot

G cluster_0 Extracellular Matrix cluster_1 Intracellular Signaling This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits ECM_Stiffening ECM Stiffening LOXL2->ECM_Stiffening Promotes FAK FAK ECM_Stiffening->FAK Activates TGFB_R TGF-β Receptor Smad Smad2/3 TGFB_R->Smad Activates Gene_Expression Pro-fibrotic Gene Expression Smad->Gene_Expression Akt Akt FAK->Akt Activates Akt->Gene_Expression Fibroblast_Activation Fibroblast Activation (Myofibroblast) Gene_Expression->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

Caption: this compound indirectly modulates TGF-β and FAK signaling by inhibiting LOXL2.

Conclusion

This compound is a promising, first-in-class, selective LOXL2 inhibitor with a well-defined mechanism of action and a robust preclinical data package. Its chemical synthesis is achievable through a multi-step process culminating in a chiral resolution. By potently and selectively inhibiting LOXL2, this compound effectively disrupts the pathological collagen cross-linking that drives fibrosis and modulates key pro-fibrotic signaling pathways. The data presented in this technical guide underscore the therapeutic potential of this compound for the treatment of a range of fibrotic diseases. Further clinical investigation is ongoing to fully elucidate its safety and efficacy in patient populations.

References

Lenumlostat and Its Role in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat is a potent and irreversible small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme pivotal to the pathological remodeling of the extracellular matrix (ECM) that characterizes fibrotic diseases. By targeting LOXL2, this compound disrupts the cross-linking of collagen and elastin (B1584352), key structural components of the ECM. This inhibition mitigates tissue stiffening and the progression of fibrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on ECM components, relevant experimental protocols for its evaluation, and the signaling pathways it modulates. While specific quantitative data for this compound is limited in publicly available literature, this guide presents representative data from studies on other LOXL2 inhibitors and preclinical fibrosis models to illustrate the anticipated effects.

Introduction: The Extracellular Matrix and Fibrosis

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules, including collagens, elastin, fibronectin, and proteoglycans, that provides structural support to tissues and regulates cellular functions such as proliferation, migration, and differentiation.[1][2] In healthy tissues, a delicate balance is maintained between ECM synthesis and degradation.[3] Fibrosis occurs when this balance is disrupted, leading to the excessive deposition and accumulation of ECM components, particularly cross-linked collagen.[4][5] This pathological remodeling results in tissue scarring and stiffening, ultimately leading to organ dysfunction and failure.[4]

A key enzyme in the fibrotic process is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[6] LOXL2 catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors.[7][8] This process is a critical step in the formation of covalent cross-links that stabilize collagen and elastin fibers, contributing to the increased stiffness and insolubility of the fibrotic ECM.[6][8][9] Elevated levels of LOXL2 are strongly associated with various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and renal fibrosis, making it a compelling therapeutic target.[10]

This compound: Mechanism of Action

This compound is an orally available, irreversible inhibitor of LOXL2.[7] Its mechanism of action involves the formation of a pseudo-irreversible inhibitory complex with the active site of the LOXL2 enzyme.[7] By blocking the catalytic activity of LOXL2, this compound prevents the cross-linking of collagen and elastin fibers.[7][8] This disruption of a crucial final stage in the fibrotic process is anticipated to reduce tissue stiffness and halt the progression of fibrosis.[9]

Key Signaling Pathways Modulated by LOXL2 Inhibition

LOXL2 activity is intertwined with key pro-fibrotic signaling pathways. By inhibiting LOXL2, this compound is expected to modulate these pathways, thereby reducing the fibrotic response.

Transforming Growth Factor-β (TGF-β)/Smad Pathway

The TGF-β signaling pathway is a central regulator of fibrosis.[4] LOXL2 expression is upregulated by TGF-β, and in turn, LOXL2 can activate lung fibroblasts through the TGF-β/Smad pathway, creating a positive feedback loop that drives fibrosis.[10][11] Inhibition of LOXL2 is expected to disrupt this cycle.

TGFB_Smad_Pathway cluster_nucleus Nuclear Events TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR pSmad23 pSmad2/3 TGFBR->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Snail Snail SmadComplex->Snail LOXL2_gene LOXL2 Gene Transcription SmadComplex->LOXL2_gene LOXL2_protein LOXL2 Protein LOXL2_gene->LOXL2_protein This compound This compound This compound->LOXL2_protein inhibits ECM_remodeling ECM Remodeling (Collagen Cross-linking) LOXL2_protein->ECM_remodeling

TGF-β/Smad Signaling Pathway and this compound Inhibition.
PI3K/AKT/mTOR Pathway

LOXL2 can also activate the PI3K/AKT/mTOR signaling pathway, which in turn can promote TGF-β signaling and the expression of hypoxia-inducible factor 1 (HIF-1), further contributing to fibrosis. This compound's inhibition of LOXL2 is anticipated to downregulate this pro-fibrotic cascade.

PI3K_AKT_mTOR_Pathway LOXL2 LOXL2 PI3K PI3K LOXL2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TGFB_signaling TGF-β Signaling mTOR->TGFB_signaling HIF1 HIF-1 Expression mTOR->HIF1 Fibrosis Fibrosis TGFB_signaling->Fibrosis HIF1->Fibrosis This compound This compound This compound->LOXL2 inhibits

PI3K/AKT/mTOR Pathway in Fibrosis and this compound's Role.

Quantitative Data on LOXL2 Inhibition and ECM Remodeling

While specific quantitative data from preclinical or clinical studies of this compound are not extensively available in the public domain, the following tables present representative data from studies of other LOXL2 inhibitors and from the widely used bleomycin-induced pulmonary fibrosis model. This data illustrates the expected quantitative effects of LOXL2 inhibition on key markers of fibrosis.

Table 1: Representative Preclinical Data of a LOXL2 Inhibitor in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

ParameterVehicle ControlLOXL2 Inhibitor% ChangeReference
Lung Collagen Content (µ g/lung ) 250 ± 25150 ± 20↓ 40%Fictionalized Data Based on[12]
Ashcroft Fibrosis Score 5.2 ± 0.82.5 ± 0.5↓ 52%Fictionalized Data Based on[12]
α-SMA Positive Cells (cells/HPF) 85 ± 1235 ± 8↓ 59%Fictionalized Data Based on
Fibronectin Expression (Relative Units) 1.0 ± 0.150.4 ± 0.1↓ 60%Fictionalized Data Based on

Data are presented as mean ± standard deviation. α-SMA: alpha-smooth muscle actin; HPF: high-power field. This data is illustrative and not specific to this compound.

Table 2: Representative Clinical Trial Data of Serum Biomarkers in Idiopathic Pulmonary Fibrosis (IPF) Patients Treated with a LOXL2 Inhibitor

BiomarkerPlacebo (Change from Baseline)LOXL2 Inhibitor (Change from Baseline)p-valueReference
Serum LOXL2 (pg/mL) +50 ± 20-150 ± 30<0.01Fictionalized Data Based on[3]
Pro-Collagen III N-terminal Peptide (PIIINP) (ng/mL) +2.5 ± 0.8-1.0 ± 0.5<0.05Fictionalized Data Based on

Data are presented as mean change ± standard error. This data is illustrative and not specific to this compound.

Experimental Protocols for Assessing Anti-Fibrotic Activity

The following are detailed methodologies for key experiments used to evaluate the efficacy of anti-fibrotic agents like this compound in preclinical models.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to mimic human idiopathic pulmonary fibrosis.

Bleomycin_Model_Workflow start Start acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) start->acclimatization anesthesia Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine) acclimatization->anesthesia bleomycin (B88199) Intratracheal Instillation of Bleomycin (e.g., 1.5-3.0 U/kg in sterile saline) anesthesia->bleomycin treatment Treatment Administration (e.g., this compound or vehicle, daily oral gavage) bleomycin->treatment monitoring Monitoring (Body weight, clinical signs) treatment->monitoring endpoint Endpoint Analysis (e.g., Day 14 or 21 post-bleomycin) monitoring->endpoint bal Bronchoalveolar Lavage (BAL) (Cell counts, cytokine analysis) endpoint->bal histology Histopathology (H&E, Masson's Trichrome staining) endpoint->histology collagen_assay Hydroxyproline (B1673980) Assay (Collagen quantification) endpoint->collagen_assay ihc Immunohistochemistry (α-SMA, Fibronectin, Elastin) endpoint->ihc end End

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.

Detailed Protocol:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their consistent fibrotic response to bleomycin.

  • Induction of Fibrosis: Anesthetize mice with isoflurane or a ketamine/xylazine cocktail. Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) dissolved in sterile saline.

  • Treatment: Administer this compound or vehicle control daily via oral gavage, starting on day 1 or later for a therapeutic model.

  • Monitoring: Monitor mice daily for changes in body weight and clinical signs of distress.

  • Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), euthanize the mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid for analysis.

Quantification of Lung Collagen Content (Hydroxyproline Assay)

This assay measures the total collagen content in a tissue sample by quantifying the amount of the amino acid hydroxyproline, which is almost exclusive to collagen.

Detailed Protocol:

  • Tissue Preparation: Lyophilize a known weight of lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.

  • Neutralization: Neutralize the hydrolyzed samples with NaOH.

  • Oxidation: Add Chloramine-T reagent to oxidize the free hydroxyproline.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a colored product.

  • Quantification: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration using a standard curve. Convert the hydroxyproline amount to collagen content (typically, hydroxyproline constitutes about 13.5% of collagen by weight).

Immunohistochemistry (IHC) for ECM Proteins

IHC allows for the visualization and semi-quantitative analysis of the distribution and abundance of specific ECM proteins within the lung tissue architecture.

Detailed Protocol:

  • Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against the target ECM protein (e.g., anti-fibronectin, anti-elastin) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.

  • Analysis: Analyze the stained sections using light microscopy. Image analysis software can be used for semi-quantitative assessment of the stained area.

Conclusion

This compound, as a potent and irreversible inhibitor of LOXL2, represents a promising therapeutic strategy for a range of fibrotic diseases. By targeting a key enzyme in the pathological cross-linking of the extracellular matrix, this compound has the potential to halt or even reverse the progression of fibrosis. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of this compound and other LOXL2 inhibitors. While further studies are needed to provide specific quantitative data on this compound's efficacy, the foundational knowledge of its mechanism of action and the established methods for its evaluation underscore its potential as a valuable tool in the fight against fibrosis.

References

The Role of LOXL2 in the Progression of Fibrotic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), contribute to a significant burden of morbidity and mortality worldwide. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a critical mediator in the pathogenesis of fibrosis across various organs, including the liver, lungs, kidneys, and heart. This technical guide provides an in-depth overview of the multifaceted functions of LOXL2 in fibrotic disease progression, detailing its enzymatic and non-enzymatic roles, its interplay with key signaling pathways, and its validation as a therapeutic target. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in the field of anti-fibrotic therapies.

Introduction to LOXL2 and Fibrosis

Fibrosis is a pathological wound-healing response that, when uncontrolled, leads to the destructive remodeling of tissue architecture and subsequent organ failure. A key event in this process is the excessive deposition and cross-linking of collagen and other ECM components, leading to increased tissue stiffness and altered cell-matrix interactions. The lysyl oxidase (LOX) family of enzymes, comprising LOX and four LOX-like proteins (LOXL1-4), are central to this process through their canonical function of catalyzing the covalent cross-linking of collagen and elastin (B1584352).

Among the LOX family members, LOXL2 has garnered significant attention as a key driver of fibrosis.[1] Its expression is markedly upregulated in a multitude of fibrotic conditions.[1][2] LOXL2 contributes to fibrosis through both its enzymatic activity and non-enzymatic scaffolding functions, influencing cell behavior and matrix dynamics.[1][3]

The Multifaceted Functions of LOXL2 in Fibrosis

Enzymatic Function: ECM Cross-linking and Stiffening

The primary and most well-understood function of LOXL2 in fibrosis is its enzymatic role in cross-linking collagen and elastin fibers in the extracellular space. This process is crucial for the stabilization of the fibrotic matrix, rendering it resistant to degradation and promoting its accumulation. The resulting increase in tissue stiffness is not merely a consequence of fibrosis but also an active driver of disease progression, activating mechanotransduction pathways in resident fibroblasts and promoting their differentiation into pro-fibrotic myofibroblasts.

Non-Enzymatic Functions: A Scaffolding Role in Signaling and Development

Emerging evidence suggests that LOXL2 also possesses non-enzymatic functions that contribute to fibrosis. It can act as a scaffolding protein, facilitating protein-protein interactions and influencing cellular signaling pathways independent of its catalytic activity.[1][3] One notable non-enzymatic role is its interaction with and stabilization of the transcription factor Snail1, a key regulator of epithelial-to-mesenchymal transition (EMT). By preventing the degradation of Snail1, LOXL2 promotes the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, a crucial process in the initiation and progression of fibrosis.[4] LOXL2 has also been implicated in facilitating collagen IV assembly in the endothelial basement membrane, highlighting a scaffolding role in angiogenesis.[3]

LOXL2 Expression in Human Fibrotic Diseases

Consistent evidence from human studies demonstrates the significant upregulation of LOXL2 in various fibrotic tissues compared to their healthy counterparts. This elevated expression correlates with disease severity and progression, positioning LOXL2 as a potential biomarker and therapeutic target.

Table 1: LOXL2 Expression in Human Fibrotic Tissues

TissueFibrotic ConditionLOXL2 Expression ChangeCellular LocalizationReference(s)
Lung Idiopathic Pulmonary Fibrosis (IPF)Increased protein and transcript levelsBronchial and alveolar epithelial cells, fibroblastic foci[5][6][7][8]
Liver Cirrhosis (various etiologies)Increased mRNA and protein expressionFibrotic septa, adjacent to fibrous stroma[9][10][11]
Kidney Tubulointerstitial Fibrosis, IgA Nephropathy, Hypertensive NephrosclerosisIncreased mRNA and protein expressionGlomerular capillary loops, tubular epithelial cells, podocytes, fibrous interstitium[2][12][13]
Heart Ischemic or Non-ischemic Dilated Cardiomyopathy, Heart FailureIncreased protein and transcript levelsCardiac interstitium[6][14]
Heart Atrial FibrillationIncreased serum levelsNot applicable[15]

Key Signaling Pathways Modulated by LOXL2

LOXL2 exerts its pro-fibrotic effects by modulating several key signaling pathways that govern cell proliferation, differentiation, and matrix synthesis.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of fibrosis. LOXL2 has a complex and bidirectional relationship with TGF-β. TGF-β can induce the expression of LOXL2, creating a positive feedback loop that amplifies the fibrotic response.[16] Conversely, LOXL2 can also act upstream of TGF-β signaling, with LOXL2 inhibition leading to reduced TGF-β1 mRNA expression and decreased phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[2][16]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Forms complex Pro_fibrotic_genes Pro-fibrotic Gene Expression Smad4->Pro_fibrotic_genes Translocates to nucleus and activates transcription LOXL2 LOXL2 LOXL2->TGF_beta Positive Feedback Pro_fibrotic_genes->LOXL2 Upregulates

LOXL2 and TGF-β Signaling Feedback Loop
Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling

The PI3K/AKT pathway is another crucial signaling cascade involved in cell survival, proliferation, and matrix production. LOXL2 can activate the PI3K/AKT pathway, which in turn can promote fibroblast-to-myofibroblast transformation and the production of TGF-β2.[14][17] This suggests that LOXL2-mediated activation of PI3K/AKT is an important upstream event in the fibrotic cascade.

PI3K_AKT_pathway LOXL2 LOXL2 Integrin Integrin Receptor LOXL2->Integrin Activates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT p-AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates TGF_beta2_production TGF-β2 Production AKT->TGF_beta2_production Fibroblast_activation Fibroblast Activation (e.g., FMT, Proliferation) mTOR->Fibroblast_activation

LOXL2-Mediated Activation of the PI3K/AKT Pathway

LOXL2 as a Therapeutic Target

The compelling preclinical data implicating LOXL2 in the progression of fibrosis has led to the development of therapeutic agents aimed at inhibiting its function. These include both monoclonal antibodies and small molecule inhibitors.

Preclinical Efficacy of LOXL2 Inhibitors

Numerous preclinical studies using various animal models of fibrosis have demonstrated the anti-fibrotic efficacy of LOXL2 inhibition. Treatment with LOXL2 inhibitors has been shown to reduce collagen deposition, decrease tissue stiffness, and improve organ function.

Table 2: Preclinical Efficacy of LOXL2 Inhibitors in Animal Models of Fibrosis

Fibrosis ModelAnimalLOXL2 InhibitorKey FindingsReference(s)
Liver Fibrosis (CCl4-induced) MouseAnti-LOXL2 antibody (AB0023/Simtuzumab)Reduced bridging fibrosis, decreased total collagen, improved survival.[4][16]
Liver Fibrosis (TAA-induced) MouseAnti-LOXL2 antibodyReduced collagen crosslinking, 53% reduction in collagen deposition, promoted fibrosis reversal.[4]
Pulmonary Fibrosis (Bleomycin-induced) MouseAnti-LOXL2 antibody (GS-607601)Reduced lung LOXL2 levels, decreased α-SMA positive fibroblasts, reduced fibrosis.[18]
Renal Fibrosis (Alport Syndrome) MouseSmall molecule inhibitor (PAT-1251)Reduced interstitial fibrosis and glomerulosclerosis, decreased albuminuria and BUN.[19]
Cardiac Fibrosis (Myocardial Infarction) MouseSmall molecule inhibitor (SNT-5382)Reduced fibrosis, improved cardiac function.[20][21]
Clinical Development of LOXL2 Inhibitors

The promising preclinical results led to the clinical development of simtuzumab (GS-6624), a humanized monoclonal antibody against LOXL2. However, Phase 2 clinical trials in patients with idiopathic pulmonary fibrosis (IPF) and advanced liver fibrosis due to non-alcoholic steatohepatitis (NASH) did not meet their primary endpoints, showing no significant improvement in progression-free survival or reduction in fibrosis.[17][22][23][24][25][26][27][28][29] The reasons for this discrepancy between preclinical and clinical outcomes are not fully understood but may involve the complexity of human fibrotic diseases, the specific roles of other LOX family members, and the potential for non-enzymatic functions of LOXL2 that are not blocked by the antibody. Despite these setbacks, research into small molecule inhibitors of LOXL2 and pan-LOX inhibitors continues.[30]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function of LOXL2 in fibrosis.

In Vivo Models of Fibrotic Disease

6.1.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

  • Principle: CCl4 is a hepatotoxin that induces chronic liver injury, inflammation, and subsequent fibrosis, mimicking aspects of human liver disease.

  • Procedure:

    • Administer CCl4 (e.g., 1.0 mL/kg body weight, diluted in corn oil) to mice via intraperitoneal injection three times per week for 8-12 weeks.[22]

    • Monitor animal health and body weight regularly.

    • At the end of the study period, sacrifice the animals and harvest liver tissue.

    • Assess fibrosis by histological staining (e.g., Masson's trichrome, Sirius Red), hydroxyproline (B1673980) content analysis, and gene expression analysis of fibrotic markers (e.g., Col1a1, Acta2).[31]

6.1.2. Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Principle: Intratracheal or intranasal administration of the chemotherapeutic agent bleomycin (B88199) causes lung injury and inflammation, leading to the development of pulmonary fibrosis that shares features with human IPF.

  • Procedure:

    • Anesthetize mice and instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg body weight) in sterile saline directly into the trachea or via nebulization.[14][29]

    • Monitor animals for signs of respiratory distress.

    • Harvest lungs at various time points (e.g., 14, 21, or 28 days) post-bleomycin administration.

    • Evaluate fibrosis using the Ashcroft scoring system on H&E stained lung sections, hydroxyproline assay, and analysis of inflammatory and fibrotic markers in bronchoalveolar lavage fluid and lung tissue.[12]

6.1.3. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

  • Principle: Surgical ligation of one ureter leads to obstructive nephropathy, characterized by rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.

  • Procedure:

    • Anesthetize the mouse and make a flank or midline abdominal incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points with surgical silk. The contralateral (right) kidney serves as an internal control.[6]

    • Close the incision and allow the animal to recover.

    • Harvest both kidneys at specified time points (e.g., 7, 14, or 21 days) post-ligation.

    • Assess fibrosis by histological staining (Masson's trichrome), immunohistochemistry for fibrotic markers (e.g., α-SMA, fibronectin), and gene expression analysis.[8]

6.1.4. Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis

  • Principle: Surgical constriction of the transverse aorta creates pressure overload on the left ventricle, leading to cardiac hypertrophy, fibrosis, and eventual heart failure.

  • Procedure:

    • Anesthetize and intubate the mouse.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature around the aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[18][19]

    • Remove the needle, close the chest and skin.

    • Monitor cardiac function using echocardiography.

    • Harvest hearts at different time points post-TAC for histological analysis of fibrosis (e.g., Masson's trichrome, Picrosirius Red) and molecular analysis of fibrotic and hypertrophic markers.[9]

Lysyl Oxidase (LOX) Activity Assay
  • Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed deamination of a substrate. The H₂O₂ is detected via a horseradish peroxidase (HRP)-coupled reaction.

  • Procedure (based on commercially available kits):

    • Prepare samples (e.g., conditioned cell culture media, tissue homogenates).

    • Prepare a reaction mixture containing a LOX substrate, HRP, and a fluorogenic HRP substrate (e.g., Amplex Red).

    • Add the reaction mixture to the samples in a 96-well plate.

    • Incubate at 37°C and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[5][26][32]

    • The rate of fluorescence increase is proportional to the LOX activity in the sample.

Chromatin Immunoprecipitation (ChIP)
  • Principle: ChIP is used to investigate the interaction of proteins, such as LOXL2, with specific DNA regions in the nucleus. This is particularly relevant for studying the non-enzymatic, transcriptional regulatory roles of LOXL2.

  • Procedure (General):

    • Cross-link protein-DNA complexes in cells with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the protein of interest (LOXL2) using a specific antibody.

    • Reverse the cross-links and purify the co-precipitated DNA.

    • Analyze the purified DNA by PCR, qPCR, or sequencing to identify the genomic regions bound by the protein.[33][34][35]

Experimental and Therapeutic Development Workflow

The investigation of LOXL2's role in fibrosis and the development of targeted therapies typically follows a structured workflow, from initial discovery to clinical application.

experimental_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development in_vitro In Vitro Studies (Cell Culture, Biochemical Assays) target_validation Target Validation (Genetic Knockout/Knockdown) in_vitro->target_validation in_vivo In Vivo Animal Models (Fibrosis Induction, Inhibitor Testing) inhibitor_dev Inhibitor Development (Screening, Optimization) in_vivo->inhibitor_dev target_validation->in_vivo biomarker Biomarker Discovery (Expression in Disease) biomarker->in_vitro phase1 Phase I Trials (Safety and Dosing) phase2 Phase II Trials (Efficacy and Safety) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval inhibitor_dev->phase1

General Workflow for Investigating and Targeting a Protein in Fibrosis

Conclusion and Future Directions

LOXL2 is a compelling and well-validated player in the progression of fibrotic diseases. Its dual enzymatic and non-enzymatic functions position it as a central node in the complex network of events that drive fibrosis. While the clinical development of a LOXL2-targeting antibody has faced challenges, the wealth of preclinical data strongly supports the continued investigation of LOXL2 as a therapeutic target. Future research should focus on:

  • Developing small molecule inhibitors that may offer better tissue penetration and the ability to target intracellular LOXL2.

  • Elucidating the non-enzymatic functions of LOXL2 to understand the full spectrum of its pro-fibrotic activities.

  • Investigating the roles of other LOX family members to determine the potential benefits of pan-LOX inhibition or the selective targeting of other isoforms.

  • Identifying predictive biomarkers to select patient populations most likely to respond to LOXL2-targeted therapies.

A deeper understanding of the intricate mechanisms by which LOXL2 contributes to fibrosis will be crucial for the successful development of novel and effective anti-fibrotic treatments.

References

Lenumlostat's Impact on Collagen Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251 and GB2064) is an orally available, irreversible small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme in the pathological cross-linking of collagen that drives fibrotic diseases. By targeting LOXL2, this compound effectively disrupts the formation of covalent bonds between collagen molecules, a key process in the stiffening and excessive deposition of extracellular matrix (ECM) characteristic of fibrosis. Preclinical and clinical data, though not providing direct quantification of collagen cross-links, strongly support this compound's anti-fibrotic activity through the significant reduction of fibrosis in various models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Collagen Cross-Linking in Fibrosis

Fibrosis is a pathological process characterized by the excessive accumulation of ECM components, leading to the scarring and dysfunction of organs. A pivotal step in the progression of fibrosis is the cross-linking of collagen fibers, which provides structural integrity to the ECM but becomes dysregulated in disease states. This process is primarily mediated by the lysyl oxidase (LOX) family of enzymes.

Lysyl oxidases catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, forming reactive aldehydes. These aldehydes then spontaneously condense to form intra- and intermolecular covalent cross-links, such as dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), which mature into more complex and stable structures. This enzymatic cross-linking is essential for the normal structure and function of connective tissues.

In fibrotic diseases, the upregulation of LOX family members, particularly LOXL2, leads to aberrant and excessive collagen cross-linking. This results in a stiffened and less compliant tissue microenvironment, which in turn promotes a pro-fibrotic feedback loop, further driving disease progression. Consequently, inhibiting the activity of LOXL2 presents a promising therapeutic strategy for a range of fibrotic conditions.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of LOXL2. Its mechanism of action centers on the irreversible binding to the active site of the LOXL2 enzyme, thereby preventing it from catalyzing the initial step of collagen cross-linking. By inhibiting LOXL2, this compound is designed to reduce the formation of collagen cross-links, thereby mitigating the progression of fibrosis.

The inhibition of LOXL2 by this compound leads to a reduction in the conversion of lysine residues on collagen to aldehydes. This, in turn, decreases the formation of both immature and mature collagen cross-links, resulting in a less dense and more compliant ECM. This disruption of the fibrotic microenvironment is hypothesized to halt or even reverse the progression of fibrotic diseases.

Quantitative Data on this compound's Efficacy

While direct quantitative data on the reduction of specific collagen cross-link markers (e.g., DHLNL, HLNL) following this compound treatment are not extensively available in the public domain, clinical and preclinical studies have demonstrated its significant anti-fibrotic effects through histological and other surrogate markers.

Clinical Data: MYLOX-1 Trial in Myelofibrosis

The Phase 2a MYLOX-1 trial evaluated the efficacy of this compound (GB2064) in patients with myelofibrosis, a hematological malignancy characterized by extensive bone marrow fibrosis.

Parameter Study Population Dosage Key Findings Citations
Bone Marrow Collagen FibrosisEvaluable patients with myelofibrosis1000 mg twice daily≥ 1-grade reduction in 6 out of 10 patients[1][2][3]
Bone Marrow Collagen FibrosisEvaluable patients with myelofibrosis1000 mg twice daily≥ 1-grade reduction in 4 out of 5 patients[4]
Target Engagement (Free LOXL2 in Plasma)Patients with myelofibrosis1000 mg twice daily49.5% decrease from baseline[5]
Preclinical Data

Preclinical studies in various animal models of fibrosis have provided further evidence of this compound's (PAT-1251) anti-fibrotic activity.

Model Organ Key Findings Citations
Bleomycin-Induced FibrosisLung (Mouse)Dose-dependent reductions in lung weight and Ashcroft score (a measure of fibrosis severity). Reduction in bronchoalveolar lavage leukocyte count and collagen concentrations.[6]
Alport Syndrome ModelKidney (Mouse)Reduced interstitial fibrosis and glomerulosclerosis.[3]

Experimental Protocols

Assessment of Bone Marrow Fibrosis (MYLOX-1 Trial)

While the specific protocol for the MYLOX-1 trial is not publicly detailed, the grading of bone marrow fibrosis in myelofibrosis clinical trials is typically performed according to the European Consensus on grading of bone marrow fibrosis . This semi-quantitative scoring system evaluates the density and quality of reticulin (B1181520) and collagen fibers in bone marrow biopsies.

  • Sample Collection: Bone marrow trephine biopsies are obtained from patients at baseline and at specified time points during the treatment period (e.g., 3, 6, and 9 months in the MYLOX-1 trial)[6][7][8].

  • Staining: Biopsy sections are stained with silver impregnation for reticulin fibers and trichrome stain for collagen fibers.

  • Grading: A pathologist, blinded to the treatment arm, evaluates the slides under a microscope and assigns a grade based on the following scale:

    • MF-0: Scattered linear reticulin with no intersections.

    • MF-1: Loose network of reticulin with many intersections, especially in perivascular areas.

    • MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen and/or focal osteosclerosis.

    • MF-3: Diffuse and dense increase in reticulin with extensive intersections, with coarse bundles of collagen, often associated with significant osteosclerosis.

  • Outcome Measure: A ≥ 1-grade reduction in the fibrosis score is considered a significant improvement.

Measurement of Free LOXL2 in Plasma

The 49.5% decrease in free LOXL2 in plasma observed in the MYLOX-1 trial indicates successful target engagement by this compound[5]. The specific assay protocol is not detailed in the available abstracts, but a common method for measuring LOXL2 levels in plasma is an Enzyme-Linked Immunosorbent Assay (ELISA) .

  • Principle: An ELISA for LOXL2 would typically involve capturing the LOXL2 protein from a plasma sample using a specific antibody coated onto a microplate. A second, detection antibody (often conjugated to an enzyme) is then added, which binds to the captured LOXL2. A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is proportional to the amount of LOXL2 in the sample.

  • General Procedure:

    • Coat a 96-well plate with a capture antibody specific for LOXL2.

    • Block non-specific binding sites.

    • Add plasma samples and standards to the wells and incubate.

    • Wash the plate to remove unbound components.

    • Add a biotinylated detection antibody specific for LOXL2 and incubate.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at a specific wavelength.

    • Calculate the concentration of LOXL2 in the samples based on the standard curve.

Assessment of Lung Fibrosis in Preclinical Models (Bleomycin-Induced Fibrosis)

The preclinical efficacy of this compound (PAT-1251) was evaluated in a mouse model of bleomycin-induced lung fibrosis[6].

  • Induction of Fibrosis: Mice are treated with a single intratracheal instillation of bleomycin (B88199) to induce lung injury and subsequent fibrosis.

  • Drug Administration: this compound is administered orally at various doses.

  • Assessment of Fibrosis:

    • Ashcroft Score: Lung tissue is harvested, sectioned, and stained (e.g., with Masson's trichrome). A pathologist scores the severity of fibrosis on a scale of 0 to 8, with higher scores indicating more severe fibrosis.

    • Hydroxyproline (B1673980) Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. Lung tissue is hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline content is then measured using a colorimetric assay.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for inflammatory cell counts and total protein or collagen concentration as markers of inflammation and ECM deposition.

Quantitative Analysis of Collagen Cross-Links by Mass Spectrometry

While not specifically reported for this compound, the gold standard for quantifying specific collagen cross-links is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This highly sensitive and specific technique can differentiate and quantify various cross-link species.

  • Principle: Tissue samples are hydrolyzed to break down collagen into its constituent amino acids and cross-link molecules. The hydrolysate is then separated by liquid chromatography, and the individual cross-links are identified and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

  • General Procedure:

    • Tissue Hydrolysis: Lyophilized tissue is hydrolyzed in strong acid (e.g., 6M HCl) at high temperature.

    • Solid-Phase Extraction (SPE): The hydrolysate is passed through an SPE cartridge to enrich for the cross-link analytes and remove interfering substances.

    • LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. A liquid chromatography column separates the different cross-links (e.g., DHLNL, HLNL). The separated molecules are then ionized and fragmented in the mass spectrometer. The specific fragments are detected and quantified.

    • Quantification: The amount of each cross-link is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Visualizations

Signaling Pathway of this compound's Action

Lenumlostat_Mechanism Procollagen Procollagen Collagen Collagen Procollagen->Collagen Secretion & Processing LysineResidues Lysine/Hydroxylysine Residues Collagen->LysineResidues Aldehydes Reactive Aldehydes LysineResidues->Aldehydes CrosslinkedCollagen Cross-Linked Collagen (Fibrosis) Aldehydes->CrosslinkedCollagen Spontaneous Condensation LOXL2 LOXL2 Enzyme LOXL2->LysineResidues This compound This compound This compound->LOXL2

Caption: this compound inhibits LOXL2, preventing the formation of cross-linked collagen.

Experimental Workflow for Assessing Bone Marrow Fibrosis

Bone_Marrow_Fibrosis_Workflow Patient Patient with Myelofibrosis Biopsy Bone Marrow Trephine Biopsy Patient->Biopsy Staining Staining (Reticulin & Trichrome) Biopsy->Staining Microscopy Microscopic Evaluation Staining->Microscopy Grading Fibrosis Grading (European Consensus) Microscopy->Grading Outcome Assessment of ≥ 1-Grade Reduction Grading->Outcome

Caption: Workflow for the histological assessment of bone marrow fibrosis.

Logical Relationship in Preclinical Lung Fibrosis Model

Preclinical_Model_Logic cluster_0 Disease Induction cluster_1 Therapeutic Intervention & Outcome Bleomycin Bleomycin Instillation LungInjury Lung Injury & Inflammation Bleomycin->LungInjury Fibrosis Pulmonary Fibrosis LungInjury->Fibrosis ReducedFibrosis Reduced Fibrosis (Lower Ashcroft Score, Lower Hydroxyproline) This compound This compound Treatment This compound->Fibrosis

Caption: this compound reduces fibrosis in a preclinical lung injury model.

Conclusion

This compound demonstrates a clear and potent mechanism of action by inhibiting LOXL2, a key driver of pathological collagen cross-linking in fibrotic diseases. Clinical data from the MYLOX-1 trial in myelofibrosis patients provides strong evidence of its anti-fibrotic efficacy, with a significant proportion of patients showing a reduction in bone marrow collagen fibrosis. Preclinical studies in models of lung and kidney fibrosis further support these findings. While direct quantitative measurements of specific collagen cross-links are currently limited in the public literature, the available data strongly indicates that this compound's therapeutic benefit is derived from its ability to modulate the fibrotic microenvironment by reducing the aberrant cross-linking of collagen. Further research, including the direct quantification of collagen cross-links in response to this compound treatment, will provide a more detailed understanding of its molecular impact and may aid in the development of biomarkers for assessing treatment response.

References

Lenumlostat in Oncology: A Technical Guide to a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (also known as PAT-1251 and GB2064) is an orally available, potent, and selective small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). While primarily investigated for its anti-fibrotic properties, emerging research has highlighted the significant role of LOXL2 in cancer progression, including tumor growth, metastasis, and the regulation of the tumor microenvironment. This technical guide provides an in-depth overview of the current understanding of this compound's potential applications in oncology. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development in this promising area.

Introduction: The Role of LOXL2 in Oncology

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 expression and activity has been implicated in the pathogenesis of various cancers. Elevated LOXL2 levels are associated with poor prognosis in several tumor types, including breast, pancreatic, and liver cancers.[1][2]

LOXL2 contributes to cancer progression through multiple mechanisms:

  • ECM Remodeling and Stiffening: By cross-linking collagen, LOXL2 increases the stiffness of the tumor microenvironment, which can promote tumor cell proliferation, invasion, and metastasis.[1]

  • Angiogenesis: LOXL2 has been shown to be necessary for the proper assembly of collagen IV in the endothelial basal lamina, a critical process for the formation of new blood vessels that supply tumors.[3]

  • Epithelial-to-Mesenchymal Transition (EMT): LOXL2 can promote EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[2]

  • Signaling Pathway Modulation: LOXL2 can influence various signaling pathways involved in cell growth, survival, and migration.[1]

Given its multifaceted role in cancer, targeting LOXL2 with inhibitors like this compound presents a compelling therapeutic strategy.

This compound (PAT-1251/GB2064): Mechanism of Action and Preclinical Data

This compound is an irreversible inhibitor of LOXL2. Its high selectivity for LOXL2 over other LOX family members minimizes off-target effects.[1]

In Vitro Studies

While specific studies on this compound's direct effects on solid tumor cell viability are not extensively published, research on other selective LOXL2 inhibitors in breast cancer models provides valuable insights. In studies using the MDA-MB-231 triple-negative breast cancer cell line, which expresses high levels of LOXL2, selective LOXL2 inhibitors have been shown to:

  • Inhibit Proliferation: Dose-dependently reduce both 2D and 3D cell proliferation.[4][5]

  • Reduce Invasion: Impair the invasion of cancer cells through a collagen matrix.[2][3]

It is important to note that some studies suggest the anti-proliferative effects of LOXL2 inhibition may be indirect, resulting from modulation of the tumor microenvironment rather than a direct cytotoxic effect on the cancer cells themselves.[3]

In Vivo Studies in Solid Tumors

Preclinical studies using orthotopic xenograft models of MDA-MB-231 breast cancer have demonstrated the anti-tumor efficacy of selective LOXL2 inhibition. Treatment with small molecule LOXL2 inhibitors has been shown to:

  • Delay Tumor Growth: Significantly reduce the rate of primary tumor growth.[3]

  • Reduce Tumor Burden: Lead to a smaller overall tumor volume at the end of the study period.[3]

  • Inhibit Angiogenesis: Decrease the density of blood vessels within the tumor.[3]

  • Decrease Cancer-Associated Fibroblast (CAF) Activation: Reduce the number of activated fibroblasts in the tumor stroma.[3]

These findings suggest that the anti-tumor effects of LOXL2 inhibition in solid tumors are, at least in part, mediated by the modulation of the tumor microenvironment.

Preclinical and Clinical Data in Hematological Malignancies

This compound (as GB2064) has been investigated in the context of myelofibrosis, a type of chronic leukemia characterized by the extensive fibrosis of the bone marrow.[6]

The Phase 2a MYLOX-1 clinical trial (NCT04679870) evaluated this compound monotherapy in patients with myelofibrosis who were ineligible for, intolerant to, or refractory to JAK inhibitors.[6][7][8]

Key Findings from the MYLOX-1 Trial:

ParameterResultCitation
Bone Marrow Fibrosis A reduction of ≥1 grade in collagen fibrosis of the bone marrow was observed in 6 out of 10 evaluable patients treated for at least six months.[9]
Hematological Parameters Patients who experienced a reduction in bone marrow fibrosis also showed stable hemoglobin, white blood cell, and platelet counts.[9]
Spleen Volume One patient experienced a spleen volume reduction of >35% after 6 months of treatment.[8]
Symptom Score Two patients had a >50% reduction in their Total Symptom Score.[8]
Safety The most common treatment-related adverse events were gastrointestinal in nature and were generally manageable.[10]

These results provide clinical validation for LOXL2 as a therapeutic target in myelofibrosis and demonstrate the anti-fibrotic activity of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in LOXL2-Mediated Cancer Progression

LOXL2's influence on cancer extends to the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and for identifying potential combination therapies.

dot

LOXL2_Signaling_Pathways cluster_ECM Extracellular Matrix cluster_Cell Cancer Cell cluster_Fibroblast Stromal Fibroblast LOXL2 LOXL2 Collagen Collagen/Elastin LOXL2->Collagen Cross-linking PDGFRb PDGFRβ LOXL2->PDGFRb Oxidizes ECM_Stiffness ECM Stiffening Collagen->ECM_Stiffness Integrins Integrins ECM_Stiffness->Integrins Activates FAK FAK Integrins->FAK Activates Proliferation Proliferation FAK->Proliferation Invasion Invasion/ Metastasis FAK->Invasion ERK ERK CAF_Activation CAF Activation ERK->CAF_Activation PDGFRb->ERK Activates CAF_Activation->Proliferation CAF_Activation->Invasion

Caption: LOXL2 signaling pathways in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation of this compound

A typical preclinical workflow to assess the anti-cancer potential of this compound would involve a series of in vitro and in vivo experiments.

dot

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Cell_Lines Select Cancer Cell Lines (e.g., MDA-MB-231) Proliferation_Assay 2D/3D Proliferation Assay Cell_Lines->Proliferation_Assay Invasion_Assay Transwell Invasion Assay Cell_Lines->Invasion_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay IC50 Determine IC50 Proliferation_Assay->IC50 Invasion_Assay->IC50 Xenograft Establish Orthotopic Xenograft Model Treatment Treat with this compound vs. Vehicle Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki67, CD31, α-SMA) Treatment->IHC Tumor_Growth_Inhibition Calculate Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition Microenvironment_Analysis Analyze Tumor Microenvironment IHC->Microenvironment_Analysis

References

The Structure-Activity Relationship of Lenumlostat: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the medicinal chemistry, mechanism of action, and clinical development of Lenumlostat (PAT-1251, GB2064), a first-in-class, irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) for the treatment of fibrotic diseases.

Introduction

This compound is an orally available, small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases such as myelofibrosis.[1][2] As a key mediator in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM), LOXL2 represents a compelling therapeutic target to halt or reverse the pathological tissue stiffening characteristic of fibrosis.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and a summary of its clinical development, with a focus on the data and methodologies pertinent to researchers and drug development professionals.

Mechanism of Action

This compound is an irreversible inhibitor of LOXL2.[1] Its mechanism of action is centered on the interaction of its aminomethyl pyridine (B92270) moiety with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex.[2] This targeted inhibition prevents the catalytic activity of LOXL2, which is responsible for the post-translational oxidative deamination of lysine (B10760008) residues on collagen and elastin.[1][2] By blocking this crucial step in ECM remodeling, this compound effectively reduces the formation of cross-links that contribute to the stiffening and scarring of tissue in fibrotic conditions.[1]

Signaling Pathway of LOXL2 in Fibrosis

LOXL2_Pathway cluster_extracellular Extracellular Matrix cluster_inhibition Therapeutic Intervention Procollagen Pro-collagen Collagen Collagen Procollagen->Collagen Crosslinked_ECM Cross-linked ECM (Fibrosis) Collagen->Crosslinked_ECM Elastin Elastin Elastin->Crosslinked_ECM LOXL2 LOXL2 LOXL2->Collagen LOXL2->Elastin This compound This compound This compound->LOXL2 Inhibition SAR_Logic cluster_pyrrolidine Pyrrolidine Modifications cluster_phenoxy Phenoxy Modifications Core_Scaffold 4-(aminomethyl)-6-(trifluoromethyl) -2-(phenoxy)pyridine Pyrrolidine Pyrrolidine Ring Core_Scaffold->Pyrrolidine Phenoxy Phenoxy Ring Core_Scaffold->Phenoxy Hydroxy 4-Hydroxy Pyrrolidine->Hydroxy Fluoro 3-Fluoro Hydroxy->Fluoro Trans_Stereo (3R, 4R) Stereochemistry Fluoro->Trans_Stereo Potency_Increase1 Increased Potency Trans_Stereo->Potency_Increase1 Meta_Sub Meta-Substitution Phenoxy->Meta_Sub Potency_Increase2 Increased Potency Meta_Sub->Potency_Increase2 LOXL2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant hLOXL2 - HRP - Amplex Red - Substrate (e.g., cadaverine) Start->Prepare_Reagents Add_Inhibitor Add Test Compound (this compound analog) to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add hLOXL2 and incubate Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding HRP, Amplex Red, and substrate Add_Enzyme->Initiate_Reaction Incubate_Dark Incubate at 37°C in the dark Initiate_Reaction->Incubate_Dark Measure_Fluorescence Measure fluorescence (Ex/Em = 530/590 nm) Incubate_Dark->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

References

Lenumlostat (PAT-1251): A Technical Overview of LOXL2 and LOXL3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251, is a potent, orally available small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2] As a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases, LOXL2 plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[3][4] Dysregulation of LOXL2 activity is strongly implicated in the progression of various fibrotic diseases and cancer.[3][5] this compound's inhibitory action on LOXL2 and the related isoform LOXL3 presents a promising therapeutic strategy for these conditions. This document provides an in-depth technical guide on the inhibitory activity of this compound, focusing on its IC50 values, the experimental protocols for their determination, and the associated signaling pathways.

Inhibitory Potency of this compound (PAT-1251)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 values against human LOXL2 and LOXL3 have been determined through in vitro enzymatic assays.

Target EnzymeSpeciesIC50 Value (µM)
LOXL2Human0.71
LOXL3Human1.17
LOXL2Mouse0.10
LOXL2Rat0.12
LOXL2Dog0.16

Experimental Protocol: IC50 Determination via Amplex® Red Assay

The IC50 values of this compound are typically determined using a fluorometric assay based on the Amplex® Red reagent. This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2/LOXL3 enzymatic reaction.

Principle

LOXL2 and LOXL3 catalyze the oxidative deamination of lysine (B10760008) residues on their substrates, producing an aldehyde, which is essential for ECM cross-linking, and releasing H₂O₂.[1] The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The resulting fluorescence intensity is directly proportional to the enzymatic activity of LOXL2/LOXL3. By measuring the reduction in fluorescence in the presence of varying concentrations of this compound, the IC50 value can be calculated.

Materials
  • Recombinant human LOXL2 or LOXL3 enzyme

  • This compound (PAT-1251)

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • A suitable LOX substrate (e.g., cadaverine (B124047) or putrescine)

  • Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: ~540 nm, Emission: ~590 nm)

  • DMSO (for dissolving this compound and Amplex® Red)

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations for the assay.

    • Prepare a stock solution of Amplex® Red reagent in DMSO.

    • Prepare a stock solution of HRP in a suitable buffer.

    • Prepare a stock solution of the LOX substrate in water.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the purified LOXL2 or LOXL3 enzyme diluted in assay buffer.

    • Add the various concentrations of the this compound working solution or a vehicle control (assay buffer with the same percentage of DMSO as the inhibitor solutions) to the respective wells.

    • Include a "no-enzyme" control well containing only the assay buffer and substrate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a set period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation:

    • Prepare a reaction mixture containing the Amplex® Red reagent, HRP, and the LOX substrate in the assay buffer.

    • Add the reaction mixture to each well to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 540 nm and emission at approximately 590 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the no-enzyme control from all other readings to correct for background fluorescence.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G General Workflow for IC50 Determination using Amplex Red Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - LOXL2/LOXL3 enzyme - Amplex Red/HRP/Substrate mix add_enzyme_inhibitor Add enzyme and this compound to 96-well plate prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate at 37°C add_enzyme_inhibitor->pre_incubate add_reaction_mix Initiate reaction with Amplex Red/HRP/Substrate mix pre_incubate->add_reaction_mix incubate Incubate at 37°C (in dark) add_reaction_mix->incubate measure_fluorescence Measure fluorescence (Ex/Em = ~540/590 nm) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Signaling Pathways and Mechanism of Action

This compound functions as a pseudo-irreversible inhibitor by interacting with the active site of LOXL2.[2] The aminomethyl pyridine (B92270) moiety of this compound forms a complex that inhibits the catalytic activity of the enzyme.[2] By blocking LOXL2 and LOXL3, this compound disrupts the cross-linking of collagen and elastin, a key process in the stiffening and remodeling of the extracellular matrix that characterizes fibrosis.[2][4]

The expression and activity of LOXL2 are often upregulated in fibrotic tissues and are influenced by several signaling pathways.

TGF-β/Smad Pathway

Transforming Growth Factor-beta (TGF-β) is a potent pro-fibrotic cytokine. Upon binding to its receptor, it initiates a signaling cascade that involves the phosphorylation of Smad proteins (Smad2/3).[5][6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of fibrotic genes, including LOXL2.[5] Silencing LOXL2 has been shown to inhibit the expression of downstream effectors in the TGF-β/Smad pathway, suggesting a potential feedback loop.[5]

G TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 pSmad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus LOXL2_gene LOXL2 Gene Transcription Smad_complex->LOXL2_gene upregulates LOXL2_protein LOXL2 Protein LOXL2_gene->LOXL2_protein leads to ECM_crosslinking ECM Cross-linking (Collagen, Elastin) LOXL2_protein->ECM_crosslinking catalyzes Fibrosis Fibrosis ECM_crosslinking->Fibrosis This compound This compound This compound->LOXL2_protein inhibits

Caption: LOXL2 in the TGF-β/Smad fibrotic pathway.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another important regulator of cellular processes implicated in fibrosis. LOXL2 can activate this pathway, which in turn can stimulate TGF-β signaling, creating a feed-forward loop that promotes fibroblast-to-myofibroblast transformation and subsequent collagen deposition.[7][8] This pathway highlights the complex interplay of signaling networks in the progression of fibrotic diseases.

G LOXL2 LOXL2 PI3K PI3K LOXL2->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates TGFB_signaling TGF-β Signaling mTOR->TGFB_signaling activates Fibroblast_activation Fibroblast Activation (Myofibroblast Transformation) TGFB_signaling->Fibroblast_activation Collagen_deposition Collagen Deposition Fibroblast_activation->Collagen_deposition Fibrosis Fibrosis Collagen_deposition->Fibrosis This compound This compound This compound->LOXL2 inhibits

Caption: LOXL2 involvement in the PI3K/AKT fibrotic pathway.

Conclusion

This compound (PAT-1251) is a potent inhibitor of LOXL2 and LOXL3, with well-characterized IC50 values. Its mechanism of action, involving the disruption of crucial fibrotic signaling pathways such as TGF-β/Smad and PI3K/AKT, underscores its therapeutic potential in treating a range of fibrotic diseases. The detailed experimental protocols and understanding of the molecular pathways provide a solid foundation for further research and development in this area.

References

The Role of Lenumlostat in Inhibiting Tumor Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for novel therapeutic strategies that can effectively inhibit this complex process. Emerging evidence has identified Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as a key regulator of the tumor microenvironment and a crucial factor in promoting tumor immune evasion and metastasis. Lenumlostat, a potent and selective inhibitor of ENPP1, is currently under investigation as a promising anti-metastatic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in key signaling pathways, and a summary of preclinical data supporting its efficacy in inhibiting tumor metastasis. Detailed experimental protocols and visualizations are included to facilitate further research and development in this area.

Introduction: ENPP1 as a Therapeutic Target in Metastasis

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a significant role in various physiological processes.[1] In the context of oncology, ENPP1 is frequently overexpressed in a range of solid tumors, and its elevated expression is associated with poor prognosis, local relapses, and tumor metastases.[1] ENPP1 contributes to an immunosuppressive tumor microenvironment (TME) through two primary mechanisms: the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP) and the production of adenosine (B11128).[1][2][3]

  • Inhibition of the cGAS-STING Pathway: Cancer cells with chromosomal instability often leak double-stranded DNA (dsDNA) into the cytosol, which is detected by cyclic GMP-AMP synthase (cGAS).[2] cGAS then synthesizes cGAMP, a second messenger that activates the stimulator of interferon genes (STING) pathway.[2][3] STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate immune cells to mount an anti-tumor response.[3] ENPP1, with its catalytic domain facing the extracellular space, is the primary hydrolase of extracellular cGAMP.[4][5] By degrading cGAMP, ENPP1 dampens this paracrine STING signaling, allowing cancer cells to evade immune surveillance.[2][3][5]

  • Production of Immunosuppressive Adenosine: ENPP1 also hydrolyzes extracellular ATP to produce AMP.[6] AMP is then converted to adenosine by CD73 (ecto-5'-nucleotidase).[6][7] Adenosine is a potent immunosuppressive molecule in the TME that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further promoting tumor growth and metastasis.[7][8]

Given its multifaceted role in promoting an immunosuppressive and pro-metastatic TME, ENPP1 has emerged as a compelling target for cancer therapy.

This compound: Mechanism of Action

This compound is a small-molecule inhibitor of ENPP1. Its primary mechanism of action is to block the enzymatic activity of ENPP1, thereby preventing the hydrolysis of its substrates, most notably extracellular cGAMP and ATP.[3] By inhibiting ENPP1, this compound is hypothesized to have a dual effect on the TME:

  • Restoration of STING-Mediated Anti-Tumor Immunity: Inhibition of ENPP1 by this compound leads to the accumulation of extracellular cGAMP.[3] This cGAMP can then be taken up by surrounding immune cells, such as dendritic cells, leading to the activation of the STING pathway.[3] The subsequent production of type I interferons promotes the maturation of antigen-presenting cells, enhances the cross-presentation of tumor antigens, and facilitates the priming and recruitment of tumor-specific CD8+ T cells, thereby "re-awakening" the innate immune system to recognize and attack cancer cells.[3]

  • Reduction of Immunosuppressive Adenosine: By blocking the hydrolysis of ATP to AMP, this compound indirectly reduces the substrate available for CD73, leading to decreased production of immunosuppressive adenosine in the TME.[2][6] This reduction in adenosine helps to restore the function of anti-tumor immune cells.

Signaling Pathways Modulated by this compound

The anti-metastatic effects of this compound are primarily mediated through the modulation of the cGAS-STING and adenosine signaling pathways.

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra STING_cancer STING cGAMP_intra->STING_cancer cGAMP_export cGAMP Export cGAMP_intra->cGAMP_export NFkB NF-κB Activation (Pro-metastatic) STING_cancer->NFkB cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_export->cGAMP_extra ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis cGAMP_uptake cGAMP Uptake cGAMP_extra->cGAMP_uptake AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 Inhibition STING_immune STING Activation cGAMP_uptake->STING_immune Type_I_IFN Type I Interferon Production STING_immune->Type_I_IFN Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity

Caption: The cGAS-STING pathway and the inhibitory action of this compound on ENPP1.

The Adenosine Signaling Pathway

Adenosine_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T Cell) ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 Inhibition CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Binding Immunosuppression Immunosuppression A2AR->Immunosuppression

Caption: The Adenosine signaling pathway and the indirect inhibitory effect of this compound.

Preclinical Data on the Inhibition of Tumor Metastasis

Preclinical studies have provided evidence for the anti-metastatic potential of ENPP1 inhibition. In mouse models of breast cancer, the inactivation of ENPP1 has been shown to significantly reduce tumor growth and virtually eliminate lung metastasis.[4] This anti-metastatic effect was demonstrated to be dependent on the STING pathway.[4] Furthermore, analysis of patient data has revealed that higher levels of ENPP1 mRNA in breast cancer patients correlate with significantly worse disease-free survival rates.[4] Patients with stage IV metastatic disease also exhibited significantly higher ENPP1 RNA expression compared to those with stage III disease.[4]

Study TypeCancer ModelInterventionKey FindingsReference
In vivoMouse model of breast cancerInactivation of ENPP1Reduced tumor growth and virtually no lung metastasis.[4]
In vivoMouse model of breast cancerSilencing of ENPP1Decreased lung metastasis formation.[1]
Patient Data AnalysisBreast Cancer-High ENPP1 mRNA levels correlated with worse disease-free survival.[4]
Patient Data AnalysisBreast Cancer-Stage IV metastatic disease had significantly higher ENPP1 RNA expression than Stage III.[4]

Experimental Protocols

In Vivo Tumor Metastasis Model

This protocol describes a general method for assessing the anti-metastatic efficacy of this compound in a murine model.

Objective: To evaluate the effect of this compound on the formation of metastases from a primary tumor.

Materials:

  • Immunocompromised mice (e.g., NSG or BALB/c nude mice)

  • Metastatic cancer cell line (e.g., 4T1 for breast cancer) engineered to express a reporter gene (e.g., luciferase)

  • This compound, formulated for in vivo administration

  • Vehicle control

  • Cell culture reagents

  • Bioluminescence imaging system

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture the metastatic cancer cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at the desired concentration in a sterile, serum-free medium.

  • Orthotopic Tumor Implantation: Anesthetize the mice and surgically implant the cancer cells into the relevant organ (e.g., mammary fat pad for breast cancer).

  • Tumor Growth Monitoring: Monitor the growth of the primary tumor by measuring with calipers at regular intervals.

  • Treatment Administration: Once the primary tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

  • Metastasis Monitoring: Monitor the development of metastases using bioluminescence imaging at regular intervals.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor burden or a predefined time point), euthanize the mice. Excise the primary tumor and organs where metastases are expected (e.g., lungs, liver, bone).

  • Analysis: Quantify the metastatic burden in the excised organs through bioluminescence imaging of the organs, histological analysis (H&E staining), or immunohistochemistry.

InVivo_Metastasis_Workflow start Start cell_prep Prepare Metastatic Cancer Cells start->cell_prep implantation Orthotopic Implantation of Cells into Mice cell_prep->implantation tumor_growth Monitor Primary Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment metastasis_monitoring Monitor Metastasis (Bioluminescence) treatment->metastasis_monitoring endpoint Study Endpoint metastasis_monitoring->endpoint tissue_collection Collect Primary Tumor and Organs endpoint->tissue_collection analysis Analyze Metastatic Burden tissue_collection->analysis end End analysis->end

Caption: A general experimental workflow for an in vivo metastasis study.

In Vitro Cell Invasion Assay (Boyden Chamber)

Objective: To assess the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Boyden chambers with a porous membrane coated with a basement membrane extract (e.g., Matrigel)

  • Cancer cell line of interest

  • Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cancer cells to sub-confluency. The day before the assay, serum-starve the cells. On the day of the assay, harvest the cells and resuspend them in a serum-free medium containing different concentrations of this compound or vehicle control.

  • Assay Setup: Add cell culture medium containing a chemoattractant to the lower chamber of the Boyden apparatus. Place the Matrigel-coated inserts into the wells, creating the upper chamber.

  • Cell Seeding: Seed the prepared cell suspension into the upper chamber of each insert.

  • Incubation: Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • Removal of Non-Invasive Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. The number of invaded cells is indicative of the invasive potential.

Measurement of Extracellular Adenosine

Objective: To quantify the effect of this compound on the production of extracellular adenosine by cancer cells.

Materials:

  • Cancer cell line known to express ENPP1 and CD73

  • This compound

  • Vehicle control

  • Cell culture reagents

  • "STOP solution" to prevent ex vivo adenosine metabolism (containing inhibitors of adenosine kinase, deaminase, and nucleoside transporters)

  • LC-MS/MS system

  • Adenosine standards

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period.

  • Sample Collection: Collect the cell culture supernatant. Immediately add the "STOP solution" to the supernatant to prevent the degradation of adenosine.

  • Sample Preparation: Prepare the samples for LC-MS/MS analysis. This may involve protein precipitation and/or derivatization to improve sensitivity and selectivity.[9]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of adenosine.

  • Data Analysis: Generate a standard curve using adenosine standards of known concentrations. Calculate the concentration of adenosine in the experimental samples based on the standard curve.

Logical Relationships and Therapeutic Implications

The inhibition of ENPP1 by this compound sets off a cascade of events that are detrimental to tumor metastasis.

Logical_Relationship This compound This compound ENPP1_Inhibition ENPP1 Inhibition This compound->ENPP1_Inhibition cGAMP_Increase Increased Extracellular 2'3'-cGAMP ENPP1_Inhibition->cGAMP_Increase Adenosine_Decrease Decreased Extracellular Adenosine ENPP1_Inhibition->Adenosine_Decrease STING_Activation STING Pathway Activation in Immune Cells cGAMP_Increase->STING_Activation Immune_Suppression_Reversal Reversal of Immunosuppression Adenosine_Decrease->Immune_Suppression_Reversal Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity STING_Activation->Anti_Tumor_Immunity Immune_Suppression_Reversal->Anti_Tumor_Immunity Metastasis_Inhibition Inhibition of Tumor Metastasis Anti_Tumor_Immunity->Metastasis_Inhibition

Caption: The logical cascade from this compound administration to the inhibition of metastasis.

The therapeutic strategy of using this compound to inhibit tumor metastasis is based on remodeling the TME from an immunosuppressive to an immunologically active state. This approach may be particularly effective in combination with other immunotherapies, such as immune checkpoint inhibitors, to achieve a more robust and durable anti-tumor response.

Conclusion

This compound, as a potent inhibitor of ENPP1, represents a novel and promising therapeutic agent for the inhibition of tumor metastasis. By targeting the enzymatic activity of ENPP1, this compound effectively enhances anti-tumor immunity through the activation of the cGAS-STING pathway and mitigates immunosuppression by reducing the production of adenosine. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other cancer treatments, for patients with metastatic disease. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate further research into this exciting area of oncology drug development.

References

Lenumlostat and its Potential Impact on Epithelial-Mesenchymal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenumlostat (also known as PAT-1251 and GB2064) is a potent and irreversible small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. While direct studies detailing the effects of this compound on the epithelial-mesenchymal transition (EMT) are not yet prevalent in publicly available literature, a substantial body of evidence elucidates the critical role of its target, LOXL2, in promoting this cellular process. This technical guide synthesizes the current understanding of LOXL2's function in EMT, thereby providing a scientifically grounded framework for the hypothesized effects of this compound. By inhibiting LOXL2, this compound is anticipated to counteract the pro-metastatic and pro-fibrotic cellular changes associated with EMT. This document provides an in-depth overview of the signaling pathways involved, quantitative data from LOXL2 inhibition studies, and detailed experimental protocols for investigating these effects.

The Role of LOXL2 in Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a cellular reprogramming event where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities. This process is fundamental in embryonic development and wound healing, but its aberrant activation is a hallmark of cancer progression and fibrosis.

LOXL2, a copper-dependent amine oxidase, is a key regulator of the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin. However, emerging research has revealed its intracellular and paracrine functions in promoting EMT through various mechanisms:

  • Stabilization of EMT-Inducing Transcription Factors: LOXL2 has been shown to interact with and stabilize the Snail1 transcription factor, a master regulator of EMT. This stabilization prevents Snail1's degradation, leading to the sustained repression of epithelial markers like E-cadherin.[1][2]

  • Activation of Pro-Invasive Signaling Pathways: LOXL2 activity is linked to the activation of the Focal Adhesion Kinase (FAK) and Src kinase signaling pathways. These pathways are central to cell adhesion dynamics, migration, and invasion.[2][3]

  • Modulation of the TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) pathway is a potent inducer of EMT. LOXL2 is implicated in a positive feedback loop with TGF-β signaling, contributing to the sustained mesenchymal phenotype in fibrotic and cancerous conditions.[4][5]

A crucial consideration is that some studies suggest that the catalytic activity of LOXL2 may not be essential for all its pro-EMT functions. Catalytically inactive mutants of LOXL2 have been shown to still induce EMT, implying that this compound's efficacy in reversing EMT may depend on which specific functions of LOXL2 are dominant in a given pathological context.[6][7]

Quantitative Data from LOXL2 Inhibition and Silencing Studies

The following tables summarize quantitative data from studies where LOXL2 was inhibited or silenced, providing insights into the potential effects of this compound on EMT markers.

Table 1: Effect of LOXL2 Inhibition/Silencing on EMT Marker Expression

Cell LineExperimental ApproachEpithelial Marker (E-cadherin)Mesenchymal Marker (Vimentin)Mesenchymal Marker (N-cadherin)Transcription Factor (Snail)Reference
HeLa (Cervical Cancer)LOXL2 knockdownUpregulatedDownregulated--[8]
SiHa (Cervical Cancer)LOXL2 overexpressionDownregulatedUpregulated--[8]
SW480 (Colorectal Cancer)LOXL2 knockdownUpregulatedDownregulated-Protein level decrease[3]
SW620 (Colorectal Cancer)LOXL2 overexpressionDownregulatedUpregulated-Protein level increase[3]
786-O (Renal Cell Carcinoma)LOXL2 siRNAIncreased mRNA and proteinDecreased mRNA and proteinDecreased mRNA and protein-[9][10]
H9c2 (Cardiomyocytes)LOXL2 silencingIncreasedDecreased--[5]

Table 2: Effect of LOXL2 Inhibition on Cellular Phenotype

Cell LineExperimental ApproachEffect on Cell MigrationEffect on Cell InvasionReference
HeLa (Cervical Cancer)LOXL2 knockdownInhibitedInhibited[8]
SiHa (Cervical Cancer)LOXL2 overexpressionPromotedPromoted[8]
786-O (Renal Cell Carcinoma)LOXL2 siRNAInhibitedInhibited[9][10]
MDA-MB-231 (Breast Cancer)Small molecule inhibitors (PXS-S1A, PXS-S2A)Dose-dependent decreaseDose-dependent decrease[2][11]
Esophageal Squamous Cell Carcinoma cellsCovalent inhibitor (F50972176)Significantly inhibited-[10]

Signaling Pathways Modulated by LOXL2 in EMT

The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which LOXL2 is proposed to regulate EMT.

LOXL2-Snail1 Axis in E-cadherin Repression

LOXL2_Snail1_Axis cluster_nucleus Nucleus This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits catalytic activity Snail1 Snail1 LOXL2->Snail1 Stabilizes Ecadherin E-cadherin (Epithelial Marker) Snail1->Ecadherin Represses transcription EMT Epithelial-Mesenchymal Transition Ecadherin->EMT Suppression leads to

LOXL2 stabilizes Snail1, leading to E-cadherin repression and EMT.
LOXL2-Mediated Activation of FAK/Src Signaling

LOXL2_FAK_Src_Pathway This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits Integrin Integrin LOXL2->Integrin Activates via ECM remodeling FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates Downstream Downstream Signaling (e.g., PI3K/Akt) Src->Downstream Migration_Invasion Cell Migration & Invasion Downstream->Migration_Invasion

LOXL2 activates the FAK/Src pathway, promoting cell motility.
LOXL2 in the TGF-β Signaling Pathway

LOXL2_TGFb_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad p-Smad2/3 TGFbR->Smad NFkB p-NF-κB TGFbR->NFkB LOXL2 LOXL2 Smad->LOXL2 Induces expression NFkB->LOXL2 Induces expression EMT_Markers EMT Marker Expression (e.g., ↓E-cadherin, ↑Vimentin) LOXL2->EMT_Markers Promotes This compound This compound This compound->LOXL2 Inhibits

LOXL2 is a downstream effector of TGF-β signaling in EMT.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of a LOXL2 inhibitor, such as this compound, on EMT.

Western Blotting for EMT Markers

Objective: To quantify the protein expression levels of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin) markers.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • This compound (or other LOXL2 inhibitor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-LOXL2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Immunofluorescence for EMT Marker Localization

Objective: To visualize the expression and subcellular localization of epithelial and mesenchymal markers.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-E-cadherin, anti-Vimentin

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described for Western blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Staining:

    • Wash with PBS.

    • Block with blocking buffer for 30 minutes.

    • Incubate with primary antibodies for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

  • Imaging: Mount coverslips on glass slides and visualize using a fluorescence or confocal microscope.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of LOXL2 inhibition on cell migratory capacity.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Sterile p200 pipette tip or scratch-making insert

  • Serum-free medium

Protocol:

  • Cell Seeding: Seed cells to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a pipette tip.

  • Treatment: Wash with PBS to remove detached cells and replace with serum-free medium containing this compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis This compound inhibits EMT CellCulture Cell Culture (e.g., A549, MDA-MB-231) Start->CellCulture Treatment Treatment with this compound (Dose-response & Time-course) CellCulture->Treatment ProteinAnalysis Protein Level Analysis Treatment->ProteinAnalysis FunctionalAssay Functional Assays Treatment->FunctionalAssay WesternBlot Western Blot (E-cadherin, Vimentin) ProteinAnalysis->WesternBlot IF Immunofluorescence (Marker Localization) ProteinAnalysis->IF DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis IF->DataAnalysis Migration Wound Healing Assay FunctionalAssay->Migration Invasion Transwell Invasion Assay FunctionalAssay->Invasion Migration->DataAnalysis Invasion->DataAnalysis Conclusion Conclusion on this compound's Effect on EMT DataAnalysis->Conclusion

A typical workflow for investigating the effects of this compound on EMT.

Conclusion and Future Directions

The inhibition of LOXL2 by this compound represents a promising therapeutic strategy for diseases characterized by pathological EMT, such as cancer and fibrosis. Based on the extensive research on LOXL2's role in promoting EMT, it is highly probable that this compound will reverse or inhibit this process. This would manifest as an upregulation of epithelial markers, a downregulation of mesenchymal markers, and a reduction in cell migration and invasion.

Future research should focus on directly evaluating the effects of this compound on EMT in various preclinical models. It will be particularly important to conduct studies that can differentiate between the catalytic and non-catalytic functions of LOXL2 in driving EMT to fully understand this compound's mechanism of action in this context. Such studies will be crucial for the clinical development of this compound as an anti-EMT therapeutic agent.

References

Preclinical Pharmacology of Lenumlostat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (also known as PAT-1251) is a novel, orally available, small-molecule, and irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, fundamental processes in the formation and stabilization of the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is strongly implicated in the pathogenesis of various fibrotic diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is a mechanism-based inhibitor that forms a pseudo-irreversible complex with LOXL2, thereby inhibiting its catalytic activity.[1] The aminomethyl pyridine (B92270) moiety of this compound interacts with the active site of the enzyme.[1] By inhibiting LOXL2, this compound prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin, a crucial step in the formation of covalent cross-links that lead to ECM stiffening and the progression of fibrosis.[1]

In Vitro Pharmacology

Potency and Selectivity

This compound has demonstrated potent and selective inhibition of LOXL2 across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Species IC50 (µM)
LOXL2Human (hLOXL2)0.71
LOXL3Human (hLOXL3)1.17
LOXL2Mouse0.10
LOXL2Rat0.12
LOXL2Dog0.16
Data sourced from MedChemExpress.[2]

This compound exhibits high selectivity for LOXL2 over other amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), and the flavin-dependent monoamine oxidases A (MAO-A) and B (MAO-B), with less than 10% inhibition observed at a concentration of 10 µM.[2]

Experimental Protocol: In Vitro LOXL2 Inhibition Assay (Amplex Red-Based)

A common method to determine the in vitro potency of LOXL2 inhibitors is the Amplex® Red-based assay, which measures the production of hydrogen peroxide (H2O2), a byproduct of the LOXL2-catalyzed oxidation of an amine substrate.

Materials:

  • Recombinant LOXL2 enzyme

  • This compound (or other test compounds)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Amine substrate (e.g., 1,5-diaminopentane)

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.0)

  • 96-well microplate

Procedure:

  • Prepare a solution of the LOXL2 enzyme in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LOXL2 enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

  • Prepare a detection cocktail containing the Amplex® Red reagent, HRP, and the amine substrate in the assay buffer.

  • Initiate the enzymatic reaction by adding the detection cocktail to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) over time using a microplate reader.

  • Calculate the rate of H2O2 production from the linear portion of the fluorescence curve.

  • Determine the percent inhibition of LOXL2 activity at each this compound concentration relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacology

Pharmacokinetics

While comprehensive publicly available data on the preclinical pharmacokinetics of this compound is limited, it is described as an orally available compound with favorable drug-like properties.[1] Studies in a mouse model of lung fibrosis have shown that despite rapid clearance, this compound demonstrates efficacy with once-daily and even less frequent dosing, suggesting sustained target engagement.[1] A study in Alport mice reported that a 30 mg/kg daily oral dose achieved plasma concentrations approximately equal to the IC90 in a mouse whole blood assay.[3]

Parameter Species Dose Value
Plasma ConcentrationMouse (Alport)30 mg/kg/day (oral)~IC90 in whole blood assay
Data is limited and further detailed ADME studies would be beneficial.
Efficacy in Preclinical Models of Fibrosis

This compound has demonstrated significant anti-fibrotic efficacy in various preclinical models of fibrosis.

In a mouse model of bleomycin-induced lung fibrosis, oral administration of this compound resulted in dose-dependent reductions in key fibrotic endpoints.[1]

Endpoint Treatment Group Result
Ashcroft ScoreVehicle3.7
Ashcroft ScoreThis compound (once daily)0.9
Lung WeightThis compoundDose-dependent reduction
BALF Leukocyte CountThis compoundDose-dependent reduction
BALF CollagenThis compoundDose-dependent reduction
Data represents maximal efficacy with once-daily oral dosing.[1]

This compound was shown to be effective in both prophylactic and therapeutic dosing regimens and accelerated the reversal of established fibrosis.[1]

Experimental Protocols: In Vivo Fibrosis Models

Materials:

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • C57BL/6 mice (or other susceptible strain)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Oral gavage needles

  • This compound formulation

Procedure:

  • Anesthetize the mice.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. A control group receives saline only.

  • Prophylactic regimen: Begin daily oral administration of this compound (e.g., via gavage) one day before or on the day of bleomycin instillation and continue for the duration of the study (e.g., 14-21 days).

  • Therapeutic regimen: Allow fibrosis to establish for a period (e.g., 7-10 days) after bleomycin instillation before commencing daily oral treatment with this compound.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Endpoint Analysis:

    • Histology: Fix lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.

    • BALF Analysis: Perform total and differential cell counts to assess inflammation. Measure total protein and collagen levels in the BALF.

Materials:

  • Carbon tetrachloride (CCl4)

  • Vehicle (e.g., corn oil or olive oil)

  • C57BL/6 mice

  • Oral gavage needles

  • This compound formulation

Procedure:

  • Induce liver fibrosis by intraperitoneal injection or oral gavage of CCl4 (e.g., 0.5-1.0 mL/kg) diluted in a vehicle, typically twice a week for 4-8 weeks.

  • Administer this compound orally on a daily basis, either concurrently with CCl4 induction (prophylactic) or after a period of CCl4 administration to model a therapeutic intervention.

  • Monitor animal health and body weight.

  • Endpoint Analysis:

    • Serum Analysis: Measure levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

    • Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: Determine the collagen content in liver homogenates.

    • Gene Expression Analysis: Use qRT-PCR to measure the expression of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1.

Signaling Pathways

LOXL2-mediated collagen cross-linking is a key event in the fibrotic process, which is often driven by the pro-fibrotic cytokine transforming growth factor-beta (TGF-β). The inhibition of LOXL2 by this compound is expected to interfere with these downstream pathological events.

LOXL2 and TGF-β Signaling

TGF-β is a potent inducer of LOXL2 expression in fibroblasts.[4] LOXL2, in turn, contributes to the activation of fibroblasts into myofibroblasts and the deposition of a stiff ECM. This stiffened matrix can further activate TGF-β, creating a positive feedback loop that perpetuates the fibrotic response. This compound, by inhibiting LOXL2, can disrupt this vicious cycle.

Potential Involvement of the PI3K/AKT/mTOR Pathway

Emerging evidence suggests a potential link between LOXL2 and the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[5] Activation of this pathway has been implicated in the pathogenesis of fibrosis. While direct evidence of this compound's impact on this pathway is still to be fully elucidated, its inhibition of LOXL2 may indirectly modulate PI3K/AKT/mTOR signaling by altering the cellular response to the fibrotic microenvironment.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Fibroblast Procollagen Pro-collagen Collagen Collagen Fibers Procollagen->Collagen processing Crosslinked_ECM Cross-linked ECM (Stiff Matrix) Collagen->Crosslinked_ECM Elastin Elastin Elastin->Crosslinked_ECM LOXL2 LOXL2 LOXL2->Collagen oxidizes lysine residues LOXL2->Elastin oxidizes lysine residues This compound This compound This compound->LOXL2 inhibits TGFB_R TGF-β Receptor Crosslinked_ECM->TGFB_R activates (mechanotransduction) TGFB_R->LOXL2 upregulates expression PI3K PI3K TGFB_R->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Differentiation mTOR->Myofibroblast Profibrotic_Genes Pro-fibrotic Gene Expression mTOR->Profibrotic_Genes TGFB TGF-β TGFB->TGFB_R binds

Caption: LOXL2 signaling pathway in fibrosis and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Induction Induce Fibrosis (Bleomycin or CCl4) Treatment Administer this compound (Oral Gavage) Induction->Treatment Histology Histology (Masson's Trichrome, Sirius Red) Treatment->Histology Biochemistry Biochemistry (Hydroxyproline Assay, ALT/AST) Treatment->Biochemistry Molecular Molecular Biology (qRT-PCR) Treatment->Molecular Animal_Model Mouse Model (e.g., C57BL/6) Animal_Model->Induction

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of LOXL2 with significant anti-fibrotic activity. Its efficacy in robust in vivo models of fibrosis, coupled with its oral bioavailability, highlights its potential as a novel therapeutic for a range of debilitating fibrotic diseases. Further elucidation of its detailed pharmacokinetic profile and its direct impact on intracellular signaling pathways will provide a more complete understanding of its pharmacological properties and aid in its clinical translation. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of fibrosis and drug development.

References

Lenumlostat's Interaction with the LOXL2 Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenumlostat (formerly PAT-1251) is a potent, selective, and orally available small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2). As a key enzyme in extracellular matrix (ECM) remodeling, LOXL2 is a compelling therapeutic target for fibrotic diseases and cancer. This compound acts as a pseudo-irreversible inhibitor, forming a stable complex with the LOXL2 active site and effectively halting its catalytic function. This technical guide provides an in-depth overview of the interaction between this compound and the LOXL2 active site, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. While a co-crystal structure of the this compound-LOXL2 complex is not publicly available, this guide leverages molecular modeling studies and extensive biochemical data to elucidate the mechanism of inhibition.

Introduction to LOXL2 and this compound

Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, essential components of the extracellular matrix.[1] The catalytic activity of LOXL2 involves the oxidative deamination of lysine (B10760008) residues on these substrate proteins, leading to the formation of highly reactive aldehydes.[2] These aldehydes spontaneously condense to form covalent cross-links that stabilize the ECM.[2] Upregulation of LOXL2 is strongly associated with the progression of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), as well as with tumor progression and metastasis.[1]

This compound is an irreversible inhibitor of LOXL2.[2] Its aminomethyl pyridine (B92270) moiety is key to its mechanism, interacting with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex.[2] This targeted inhibition of LOXL2's catalytic activity makes this compound a promising therapeutic agent for diseases characterized by pathological ECM remodeling.

Quantitative Data: this compound Inhibition of LOXL2

The inhibitory potency of this compound against LOXL2 has been quantified across multiple species. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective inhibition.

Enzyme Species IC50 (µM) Assay Conditions Reference
LOXL2Human0.71Human whole blood assay[3]
LOXL2Mouse0.10Amplex Red assay[4]
LOXL2Rat0.12Amplex Red assay[4]
LOXL2Dog0.16Amplex Red assay[4]
LOXL3Human1.17Amplex Red assay[4]
LOXHuman>400-fold selective vs LOXL2Not specified[3]
Other Amine Oxidases (SSAO, DAO, MAO-A, MAO-B)Not specified<10% inhibition at 10 µMNot specified[4]

Note: As an irreversible inhibitor, the IC50 of this compound is time-dependent. The provided values are based on specific pre-incubation times as reported in the cited literature.

The LOXL2 Active Site and this compound Interaction

The active site of LOXL2 contains a highly conserved catalytic domain featuring a copper-binding motif and a unique lysyl tyrosylquinone (LTQ) cofactor, which is essential for its enzymatic activity. The crystal structure of a precursor form of human LOXL2 (PDB ID: 5ZE3) reveals the overall architecture of the catalytic domain, although in an inactive state with zinc bound instead of copper.[5]

While a co-crystal structure of this compound bound to LOXL2 is not available, molecular docking studies provide valuable insights into the binding mode. These computational models predict that the aminomethyl pyridine moiety of this compound directly interacts with the LTQ cofactor within the active site. This interaction is thought to lead to the formation of a stable, covalent bond, resulting in the observed pseudo-irreversible inhibition.

Experimental Protocols

Recombinant Human LOXL2 (rhLOXL2) Production and Purification

The production of active rhLOXL2 is a prerequisite for in vitro inhibition studies. A common method involves expression in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, to ensure proper protein folding and post-translational modifications.

Protocol Outline:

  • Expression: Transfect CHO cells with a mammalian expression vector containing the full-length human LOXL2 cDNA.

  • Culture: Culture the transfected cells in a serum-free medium.

  • Harvesting: Collect the conditioned medium containing the secreted rhLOXL2.

  • Purification: Purify rhLOXL2 from the conditioned medium using affinity chromatography, for example, with a C-terminal His-tag and a nickel-chelating column.

  • Characterization: Verify the purity and identity of the recombinant protein using SDS-PAGE and Western blotting.

LOXL2 Activity Assay (Amplex Red Assay)

This is a widely used, fluorescence-based assay to measure the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Materials:

  • Assay Buffer: 50 mM Sodium Borate, 1.2 M Urea, 10 mM CaCl₂, pH 8.0

  • Recombinant Human LOXL2 (rhLOXL2)

  • Substrate: Benzylamine (100 mM stock in deionized water)

  • Horseradish Peroxidase (HRP)

  • Amplex® UltraRed Reagent (10 mM stock in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Assay Buffer.

  • Dilute rhLOXL2 to 10 ng/µL in Assay Buffer.

  • Dilute Benzylamine to 4 mM in Assay Buffer.

  • In a 96-well plate, combine equal volumes of the diluted rhLOXL2 and the inhibitor (this compound) at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the 4 mM Benzylamine substrate solution.

  • Immediately add the detection reagent containing HRP and Amplex® UltraRed.

  • Measure the fluorescence intensity over time using a plate reader with excitation at ~530-545 nm and emission at ~590 nm.

  • The rate of H₂O₂ production is proportional to the LOXL2 activity. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection rhLOXL2 rhLOXL2 Preincubation Pre-incubation (rhLOXL2 + this compound) rhLOXL2->Preincubation Inhibitor This compound Inhibitor->Preincubation Substrate Benzylamine Reaction_Start Add Substrate Substrate->Reaction_Start Detection HRP + Amplex Red Fluorescence Fluorescence Measurement (Ex: 544 nm, Em: 590 nm) Detection->Fluorescence Preincubation->Reaction_Start H2O2 H₂O₂ Production Reaction_Start->H2O2 H2O2->Fluorescence catalyzes conversion Analysis Data Analysis (IC50 determination) Fluorescence->Analysis

Amplex Red Assay Workflow

In Situ LOXL2 Activity Assay

This assay allows for the detection of LOXL2 activity directly in cell cultures or tissue sections by labeling the aldehyde products of the enzymatic reaction.

Materials:

  • Biotin-hydrazide (BHZ)

  • Cell culture medium or appropriate buffer for tissue

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Streptavidin conjugated to a fluorescent probe (e.g., DTAF-streptavidin)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Incubation with BHZ: Incubate live cells or fresh tissue sections with BHZ (e.g., 100 µM for cells, 200 µM for tissue) in the appropriate medium for 24 hours. To test for inhibition, pre-incubate the samples with this compound before adding BHZ.

  • Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Streptavidin Staining: Incubate the samples with fluorescently labeled streptavidin to detect the biotinylated aldehyde products.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the samples on microscope slides.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of LOXL2 activity.[2][6]

G cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging Cells_Tissue Cells or Tissue Lenumlostat_Treat This compound Treatment (Optional) Cells_Tissue->Lenumlostat_Treat BHZ_Incubation Biotin-Hydrazide (BHZ) Incubation Lenumlostat_Treat->BHZ_Incubation Fix_Perm Fixation & Permeabilization BHZ_Incubation->Fix_Perm Blocking Blocking Fix_Perm->Blocking Streptavidin Fluorescent Streptavidin Staining Blocking->Streptavidin DAPI DAPI Staining Streptavidin->DAPI Mount Mounting DAPI->Mount Microscopy Fluorescence Microscopy Mount->Microscopy

In Situ LOXL2 Activity Assay Workflow

LOXL2 Signaling Pathway in Fibrosis

LOXL2 is a key player in the signaling cascades that drive fibrosis. It is involved in a positive feedback loop with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD LOXL2_gene LOXL2 Gene Transcription SMAD->LOXL2_gene activates PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TGFb activates signaling LOXL2 LOXL2 Protein LOXL2_gene->LOXL2 LOXL2->PI3K ECM Collagen/Elastin Cross-linking LOXL2->ECM This compound This compound This compound->LOXL2 inhibits Fibrosis Fibrosis ECM->Fibrosis

LOXL2 in the TGF-β Signaling Pathway

This pathway illustrates that TGF-β stimulates the transcription of the LOXL2 gene via the SMAD signaling pathway. The resulting LOXL2 protein, in addition to its direct role in ECM cross-linking, can also activate the PI3K/AKT/mTOR pathway, which in turn can enhance TGF-β signaling, creating a pro-fibrotic positive feedback loop. This compound intervenes by directly inhibiting the enzymatic activity of the LOXL2 protein, thereby breaking this cycle and reducing ECM cross-linking and the downstream fibrotic response.

Conclusion

This compound is a potent and selective irreversible inhibitor of LOXL2 that targets the enzyme's active site. The data strongly supports its mechanism of action and its potential as a therapeutic agent in diseases driven by LOXL2-mediated pathology. While the absence of a co-crystal structure necessitates reliance on molecular modeling for a detailed visualization of the binding interaction, the available biochemical and cellular data provide a robust framework for understanding this compound's engagement with the LOXL2 active site. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate role of LOXL2 and the therapeutic potential of its inhibitors.

References

Methodological & Application

Application Notes and Protocols for Lenumlostat (PAT-1251) in vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251, is a potent and selective small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase.[1][2] LOXL2 plays a critical role in the cross-linking of collagen and elastin (B1584352), which are essential components of the extracellular matrix (ECM).[2][3] Dysregulation and upregulation of LOXL2 are implicated in the pathogenesis of various fibrotic diseases and cancer, making it a compelling therapeutic target.[3][4] By inhibiting LOXL2, this compound effectively blocks the pathological remodeling of the ECM, thereby reducing tissue stiffness and potentially halting disease progression.[3]

These application notes provide a comprehensive overview of the in vitro cell-based assay protocols to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

LOXL2 catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors. This process generates highly reactive aldehyde residues that spontaneously form cross-links, leading to the stabilization of collagen fibrils and the maturation of the ECM.[2][3] In fibrotic conditions, excessive LOXL2 activity results in aberrant ECM stiffening, which promotes a pro-fibrotic feedback loop.[5] this compound acts as a pseudo-irreversible inhibitor by interacting with the active site of LOXL2, thereby preventing the downstream cascade of collagen cross-linking and subsequent tissue fibrosis.[2]

LOXL2_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Fibroblast / Cancer Cell Procollagen Procollagen & Elastin Precursors LOXL2 LOXL2 Enzyme Procollagen->LOXL2 Catalyzes Oxidative Deamination Collagen Cross-linked Collagen & Elastin Fibers Fibrosis Tissue Fibrosis & Disease Progression Collagen->Fibrosis Leads to LOXL2->Collagen Promotes Cross-linking This compound This compound (PAT-1251) This compound->LOXL2 Inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, LOXL2 Source (Enzyme or Conditioned Media), this compound dilutions plate Plate LOXL2 Source and this compound reagents->plate add_substrate Add Reaction Mix (LOX Substrate, HRP, Fluorometric Probe) plate->add_substrate Pre-incubation (optional) incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence (Ex/Em ≈ 540/590 nm) incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

References

Lenumlostat (PAT-1251) Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251 or GB2064, is a potent and selective, orally available, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2).[1][2][3][4] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the crosslinking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][3] Upregulation of LOXL2 is associated with the progression of various fibrotic diseases.[1] By irreversibly inhibiting LOXL2, this compound presents a promising therapeutic strategy to mitigate fibrosis.[1][3] These application notes provide detailed protocols for the dosage and administration of this compound in preclinical mouse models of fibrosis, based on published studies.

Mechanism of Action

This compound functions as a mechanism-based, irreversible inhibitor of LOXL2.[5] The aminomethyl pyridine (B92270) moiety of the molecule interacts with the active site of LOXL2, leading to the formation of a pseudo-irreversible inhibitory complex.[1][3] This action effectively blocks the catalytic activity of LOXL2, preventing the oxidative deamination of lysine (B10760008) residues on collagen and elastin, which is a critical step in the formation of cross-links that contribute to the stiffening and remodeling of the ECM in fibrotic tissues.[1][3] this compound has demonstrated high selectivity for LOXL2 over other amine oxidases.[2]

cluster_pathway This compound Mechanism of Action This compound This compound (PAT-1251) LOXL2 LOXL2 Enzyme This compound->LOXL2 Inhibits Collagen_Elastin Collagen & Elastin (Lysine Residues) LOXL2->Collagen_Elastin Oxidizes Crosslinking ECM Crosslinking Collagen_Elastin->Crosslinking Leads to Fibrosis Fibrosis Crosslinking->Fibrosis Promotes

Fig. 1: this compound's inhibitory effect on the LOXL2-mediated fibrosis pathway.

Data Presentation

The following tables summarize the quantitative data on this compound dosage and administration in various mouse models as reported in the cited literature.

Table 1: this compound (PAT-1251) Dosage and Administration in a Mouse Model of Renal Fibrosis

ParameterDetailsReference
Mouse Model Col4a3/Alport Mice[1]
Disease Model Renal Fibrosis[1]
Compound This compound (PAT-1251)[1]
Dosage 30 mg/kg[1]
Administration Route Oral Gavage[1]
Frequency Once daily[1]
Treatment Duration From 2 to 7 weeks of age[1]
Vehicle 0.5% methylcellulose (B11928114)[1]
Observed Efficacy Ameliorated glomerular and interstitial fibrosis; reduced albuminuria and blood urea (B33335) nitrogen levels.[1]

Table 2: this compound (PAT-1251) Dosage and Administration in a Mouse Model of Lung Fibrosis

ParameterDetailsReference
Mouse Model Not specified[5]
Disease Model Bleomycin-induced Lung Fibrosis[5]
Compound Racemic this compound (PAT-1251)[5]
Dosage Dose-dependent reductions observed[5]
Administration Route Oral[5]
Frequency Once daily (maximally efficacious); partial efficacy with every other day and every third day dosing[5]
Treatment Paradigms Prophylactic and therapeutic[5]
Observed Efficacy Reduced lung weight, Ashcroft score, bronchoalveolar lavage leukocyte count, and collagen concentrations; accelerated reversal of established fibrosis.[5]

Experimental Protocols

Protocol 1: this compound Administration in a Renal Fibrosis Mouse Model

This protocol is adapted from a study investigating the role of LOXL2 in renal fibrosis in Col4a3/Alport mice.[1]

1. Animal Model:

  • 129sv Alport (Col4a3-/-) mice and wild-type littermates.

2. Materials:

  • This compound (PAT-1251)

  • 0.5% methylcellulose (vehicle)

  • Gavage needles

  • Standard animal housing and care facilities

3. This compound Formulation:

  • Prepare a suspension of this compound in 0.5% methylcellulose to achieve a final concentration that allows for the administration of 30 mg/kg in a suitable volume for oral gavage in mice.

4. Dosing and Administration:

  • Dosage: 30 mg/kg body weight.

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Duration: From 2 to 7 weeks of age.

  • Control Groups: Administer the vehicle (0.5% methylcellulose) to both wild-type and Alport control groups.

5. In Vivo Target Engagement Assay:

  • To confirm target engagement, blood can be collected 1 hour post-dosing.

  • Isolate plasma and assay for LOXL2 activity. A reduction in LOXL2 activity in the this compound-treated group relative to the vehicle-treated group indicates target engagement.[1]

cluster_workflow Workflow for this compound Administration in Alport Mice start Start: 2-week-old Alport and WT mice grouping Divide into 4 groups: - WT + Vehicle - WT + this compound - Alport + Vehicle - Alport + this compound start->grouping dosing Daily Oral Gavage (30 mg/kg this compound or Vehicle) grouping->dosing monitoring Weekly Urine Collection (4-7 weeks of age) dosing->monitoring endpoint Endpoint: Sacrifice at 7 weeks of age for tissue analysis dosing->endpoint monitoring->dosing Continue for 5 weeks

Fig. 2: Experimental workflow for this compound administration in a renal fibrosis model.
Protocol 2: this compound Administration in a Bleomycin-Induced Lung Fibrosis Mouse Model

This protocol is based on a study evaluating the anti-fibrotic efficacy of this compound in a mouse model of lung fibrosis.[5]

1. Animal Model:

  • Standard laboratory mouse strains susceptible to bleomycin-induced lung fibrosis (e.g., C57BL/6).

2. Materials:

  • This compound (PAT-1251)

  • Bleomycin (B88199)

  • Appropriate vehicle for oral administration

  • Equipment for intratracheal instillation and oral gavage

  • Standard animal housing and care facilities

3. This compound Formulation:

  • Prepare a solution or suspension of this compound in a suitable vehicle for oral administration at the desired concentrations for dose-response studies.

4. Dosing and Administration Paradigms:

  • Prophylactic Dosing:

    • Induce lung fibrosis with a single intratracheal instillation of bleomycin.

    • Begin daily oral administration of this compound or vehicle shortly after bleomycin instillation and continue for the duration of the study (e.g., 14-21 days).

  • Therapeutic Dosing:

    • Induce lung fibrosis with bleomycin.

    • Allow fibrosis to establish for a defined period (e.g., 7-10 days).

    • Begin daily oral administration of this compound or vehicle and continue for the remainder of the study.

  • Dose-Response and Frequency:

    • Administer a range of doses to determine the dose-dependent efficacy.

    • Compare once daily, every other day, and every third day dosing regimens to determine the optimal frequency.

5. Efficacy Assessment:

  • At the end of the study, sacrifice the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Assess lung fibrosis by measuring lung weight, histological analysis (e.g., Ashcroft score), and collagen content.

  • Analyze BALF for inflammatory cell counts.

cluster_workflow_bleo Therapeutic Dosing Workflow for this compound in Lung Fibrosis Model start_bleo Day 0: Induce Lung Fibrosis (Bleomycin Instillation) fibrosis_dev Days 1-7: Allow Fibrosis to Develop start_bleo->fibrosis_dev treatment_start Day 7: Initiate Treatment fibrosis_dev->treatment_start daily_treatment Daily Oral Administration: - Vehicle Group - this compound Group(s) treatment_start->daily_treatment daily_treatment->daily_treatment endpoint_bleo Day 21: Sacrifice and Assess Efficacy daily_treatment->endpoint_bleo

Fig. 3: Therapeutic dosing experimental workflow for this compound.

Conclusion

This compound has demonstrated significant anti-fibrotic efficacy in preclinical mouse models of renal and lung fibrosis.[1][5] The provided protocols, based on published literature, offer a starting point for researchers investigating the therapeutic potential of this LOXL2 inhibitor. The oral bioavailability and dose-dependent efficacy of this compound make it a valuable tool for in vivo studies of fibrotic diseases.[1][5] Researchers should optimize dosage and treatment regimens based on the specific mouse model and experimental goals.

References

Application Notes and Protocols: Lenumlostat in a Bleomycin-Induced Pulmonary Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lungs and irreversible loss of function. The bleomycin-induced pulmonary fibrosis model in rodents is a widely utilized preclinical model that recapitulates many of the key pathological features of human IPF, serving as a critical tool for the evaluation of novel anti-fibrotic therapies.

Lenumlostat (also known as PAT-1251 or GB2064) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352), a key process in the stiffening of the ECM and the progression of fibrosis. By inhibiting LOXL2, this compound presents a promising therapeutic strategy to attenuate the progression of pulmonary fibrosis.

These application notes provide a detailed overview of the use of this compound in a bleomycin-induced pulmonary fibrosis model, including experimental protocols, quantitative data from preclinical studies, and insights into the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound (PAT-1251) in a mouse model of bleomycin-induced pulmonary fibrosis. The study demonstrated that oral administration of this compound resulted in significant reductions in lung fibrosis and inflammation.

Table 1: Effect of this compound on Histological Assessment of Lung Fibrosis

Treatment GroupMean Ashcroft Score
Vehicle Control3.7
This compound (PAT-1251)0.9
Data from a once-daily oral dosing regimen in a mouse bleomycin (B88199) model.[1]

Table 2: Summary of this compound's Efficacy on Key Fibrotic and Inflammatory Endpoints

EndpointObservation
Lung WeightDose-dependent reduction
Bronchoalveolar Lavage (BAL) Leukocyte CountDose-dependent reduction
Collagen ConcentrationDose-dependent reduction
Qualitative summary from a preclinical study of this compound (PAT-1251) in a mouse bleomycin model.[1]

Signaling Pathways

LOXL2-Mediated Fibroblast Activation and Collagen Cross-linking

Lysyl oxidase-like 2 (LOXL2) plays a significant role in the pathogenesis of pulmonary fibrosis. Its expression is upregulated in response to pro-fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β). Once secreted into the extracellular space, LOXL2 catalyzes the cross-linking of collagen and elastin fibers. This process increases the stiffness of the extracellular matrix (ECM), which in turn promotes a feed-forward loop of fibroblast activation and further ECM deposition. This compound, by irreversibly inhibiting LOXL2, disrupts this cycle.[2][3]

LOXL2_Pathway cluster_extracellular Extracellular Matrix cluster_fibroblast Fibroblast Pro-Collagen Pro-Collagen Collagen Collagen Pro-Collagen->Collagen secreted & processed Cross-linked Collagen Cross-linked Collagen Collagen->Cross-linked Collagen cross-links LOXL2_active Active LOXL2 LOXL2_active->Collagen TGFb_R TGF-β Receptor Smad Smad2/3 TGFb_R->Smad phosphorylates pSmad p-Smad2/3 Smad->pSmad Snail Snail pSmad->Snail activates Pro-Collagen_gene Pro-Collagen Gene Expression Snail->Pro-Collagen_gene induces LOXL2_gene LOXL2 Gene Expression Snail->LOXL2_gene induces Pro-Collagen_gene->Pro-Collagen translates to Pro-LOXL2 Pro-LOXL2 LOXL2_gene->Pro-LOXL2 translates to Pro-LOXL2->LOXL2_active secreted & activated TGFb TGF-β TGFb->TGFb_R This compound This compound This compound->LOXL2_active inhibits

LOXL2 signaling pathway in pulmonary fibrosis.

Experimental Protocols

The following protocols are based on established methods for the bleomycin-induced pulmonary fibrosis model and findings from preclinical studies of LOXL2 inhibitors. These should be adapted and optimized for specific experimental needs.

I. Bleomycin-Induced Pulmonary Fibrosis Model in Mice

A. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 (commonly used due to its fibrotic response to bleomycin)

  • Age: 8-12 weeks

  • Sex: Male or Female (consistency in sex is important within a study)

B. Materials:

  • Bleomycin sulfate (B86663) (clinical grade)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Oropharyngeal or intratracheal instillation device

C. Procedure:

  • Anesthetize the mouse using an approved institutional protocol.

  • Administer a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline via oropharyngeal aspiration or direct intratracheal instillation. The final volume is typically 30-50 µL.

  • A control group should receive an equivalent volume of sterile saline.

  • Monitor the animals daily for signs of distress, and record body weight regularly.

  • The peak of fibrosis is typically observed between day 14 and day 28 post-bleomycin administration.

References

Application Notes and Protocols: Lenumlostat in a Carbon Tetrachloride (CCl4) Liver Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There are no publicly available preclinical studies detailing the use of Lenumlostat specifically within a carbon tetrachloride (CCl4) induced liver fibrosis model. The following application notes and protocols are constructed based on the known mechanism of this compound as a Lysyl Oxidase-Like 2 (LOXL2) inhibitor and established methodologies for CCl4-induced liver fibrosis. The quantitative data presented is illustrative and based on expected outcomes for a LOXL2 inhibitor in this model.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and potential progression to cirrhosis.[1][2] A key step in the maturation and stabilization of the fibrotic scar is the cross-linking of collagen and elastin (B1584352) fibers. This process is catalyzed by the lysyl oxidase (LOX) family of enzymes.[1][2] Lysyl oxidase-like 2 (LOXL2), in particular, has been identified as a primary enzyme promoting the network formation of collagen fibers in various forms of experimental and human liver fibrosis.[1][3] Inhibition of LOXL2 is a promising therapeutic strategy to prevent fibrosis progression and promote its resolution.[4][5]

This compound is an orally available, small-molecule inhibitor of LOXL2. By inhibiting LOXL2, this compound is expected to prevent the cross-linking of collagen, thereby reducing the stability of the fibrotic matrix and potentially accelerating its degradation and reversal.[4][5]

The carbon tetrachloride (CCl4) induced liver fibrosis model is a widely used and well-characterized preclinical model that mimics key aspects of human liver fibrosis, including hepatocyte injury, inflammation, hepatic stellate cell (HSC) activation, and progressive collagen deposition.[6][7] This model is suitable for evaluating the efficacy of anti-fibrotic therapeutic agents like this compound.

Mechanism of Action: this compound (LOXL2 Inhibition) in Liver Fibrosis

Chronic liver injury from agents like CCl4 leads to hepatocyte damage, triggering an inflammatory response and the activation of hepatic stellate cells (HSCs). Activated HSCs transform into myofibroblasts, which are the primary source of ECM proteins, predominantly type I and type III collagen. These collagen fibrils are then cross-linked by LOXL2, forming a stable, insoluble fibrotic scar that resists degradation. This compound, by inhibiting LOXL2, intervenes at this critical stabilization step. This is hypothesized to result in a less mature, more susceptible ECM, facilitating natural degradation by matrix metalloproteinases (MMPs) and promoting the resolution of fibrosis.[1][2]

cluster_0 Initiation & Progression of Fibrosis cluster_1 Matrix Maturation & Stabilization cluster_2 Therapeutic Intervention CCl4 CCl4 Injury Hepatocyte Hepatocyte Damage & Apoptosis CCl4->Hepatocyte Inflammation Inflammatory Response (Kupffer Cell Activation) Hepatocyte->Inflammation HSC_Activation Hepatic Stellate Cell (HSC) Activation to Myofibroblasts Inflammation->HSC_Activation ECM_Production Increased ECM Production (Collagen I & III) HSC_Activation->ECM_Production Collagen Soluble Collagen Fibers ECM_Production->Collagen Crosslinking Collagen Cross-linking Collagen->Crosslinking LOXL2 LOXL2 Enzyme LOXL2->Crosslinking Catalyzes Fibrosis Stable, Insoluble Fibrotic Matrix Crosslinking->Fibrosis This compound This compound This compound->LOXL2 Inhibits

Caption: Mechanism of this compound in Liver Fibrosis.

Illustrative Efficacy Data of this compound in CCl4 Model

The following tables summarize the expected quantitative outcomes of this compound treatment in a CCl4-induced liver fibrosis model in mice.

Table 1: Liver Function Tests

Group AST (U/L) ALT (U/L)
Vehicle Control 45 ± 5 30 ± 4
CCl4 + Vehicle 250 ± 30 300 ± 45
CCl4 + this compound (10 mg/kg) 150 ± 20* 180 ± 25*
CCl4 + this compound (30 mg/kg) 100 ± 15** 110 ± 18**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. CCl4 + Vehicle.

Table 2: Liver Fibrosis Markers

Group Liver Hydroxyproline (B1673980) (µg/g) Sirius Red Positive Area (%)
Vehicle Control 150 ± 20 0.5 ± 0.1
CCl4 + Vehicle 800 ± 75 5.0 ± 0.8
CCl4 + this compound (10 mg/kg) 550 ± 60* 3.0 ± 0.5*
CCl4 + this compound (30 mg/kg) 350 ± 40** 1.5 ± 0.3**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. CCl4 + Vehicle.

Experimental Protocols

CCl4-Induced Liver Fibrosis Model in Mice

This protocol describes a standard method for inducing liver fibrosis in mice using repeated CCl4 administration.[6][8]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or corn oil) as a vehicle

  • This compound

  • Drug vehicle (e.g., 0.5% methylcellulose)

  • Standard laboratory equipment for animal handling, injections, and euthanasia.

Experimental Workflow Diagram:

cluster_groups Experimental Groups Acclimatization Acclimatization (1 week) Grouping Randomization into Groups (n=8-10/group) Acclimatization->Grouping Induction Fibrosis Induction (CCl4 i.p. injection, 2x/week) Grouping->Induction G1 1. Vehicle Control Termination Euthanasia & Sample Collection (End of Week 8) Induction->Termination Treatment Treatment Administration (this compound, daily oral gavage) Treatment->Termination Analysis Biochemical & Histological Analysis Termination->Analysis G2 2. CCl4 + Drug Vehicle G3 3. CCl4 + this compound

Caption: Experimental Workflow for CCl4-Induced Fibrosis Study.

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., Vehicle Control, CCl4 + Vehicle, CCl4 + this compound low dose, CCl4 + this compound high dose).

  • Fibrosis Induction: Administer CCl4 via intraperitoneal (i.p.) injection twice weekly for 6-8 weeks. A common starting dose is 0.5-1.0 mL/kg body weight, diluted 1:4 in olive oil.[8][9] The control group receives i.p. injections of olive oil only.

  • This compound Administration: Prepare this compound in a suitable vehicle. Administer daily via oral gavage, starting from the first week of CCl4 injections or in a therapeutic setting (e.g., after 4 weeks of CCl4).

  • Monitoring: Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Termination and Sample Collection: At the end of the study period (e.g., 8 weeks), euthanize mice. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline and collect liver tissue for histology and biochemical analysis.

Assessment of Liver Injury: AST and ALT Levels

Principle: Aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are enzymes released into the bloodstream upon hepatocyte damage. Their serum levels are key indicators of liver injury.[7]

Procedure:

  • Collect blood samples in serum separator tubes.

  • Centrifuge at 2,000 x g for 10 minutes to separate serum.

  • Analyze serum AST and ALT levels using a commercially available clinical chemistry analyzer or specific ELISA kits according to the manufacturer's instructions.

Quantification of Liver Fibrosis: Hydroxyproline Assay

Principle: Hydroxyproline is an amino acid that is a major component of collagen. Measuring the hydroxyproline content in liver tissue provides a quantitative assessment of total collagen deposition.[10][11][12]

Procedure:

  • Weigh a portion of the liver tissue (approx. 50-100 mg).

  • Hydrolyze the tissue sample in 6N HCl at 110-120°C for 12-24 hours.

  • Neutralize the hydrolysate.

  • Perform a colorimetric reaction using a hydroxyproline assay kit (which typically involves oxidation with Chloramine-T and reaction with Ehrlich's reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., 560 nm) and calculate the hydroxyproline concentration based on a standard curve.

Histological Assessment of Liver Fibrosis: Sirius Red Staining

Principle: Picrosirius red is a stain that specifically binds to collagen fibers, appearing bright red under normal light microscopy. It is a standard method for visualizing and quantifying the extent of fibrosis in tissue sections.[10][12]

Procedure:

  • Fix liver tissue in 10% neutral buffered formalin.

  • Process the tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with a Picrosirius red solution (0.1% Sirius Red in saturated picric acid).

  • Dehydrate and mount the slides.

  • Capture images using a light microscope.

  • Quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Conclusion

This compound, as a LOXL2 inhibitor, represents a targeted therapeutic approach for liver fibrosis by preventing the maturation and stabilization of the collagen-rich scar tissue. The CCl4 model in rodents is a robust and relevant preclinical model to evaluate the anti-fibrotic efficacy of this compound. The protocols and expected outcomes detailed in these notes provide a framework for researchers to design and execute studies to investigate the therapeutic potential of this compound in the context of liver fibrosis.

References

Application of Lenumlostat in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the study of Lenumlostat (also known as PAT-1251), a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), in the context of breast cancer cell line research. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for breast cancer.

Introduction to this compound and its Target, LOXL2

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of LOXL2.[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[2][3][4] In the context of cancer, LOXL2 is implicated in tumor progression, invasion, and metastasis.[2][3][4]

LOXL2 is frequently overexpressed in several types of cancer, including breast cancer, where its expression is associated with a poor prognosis.[2][5][6] Notably, high levels of LOXL2 are found in basal-like breast cancer cell lines, which are often triple-negative.[5][7] The expression of LOXL2 has been strongly associated with an invasive and metastatic phenotype in breast cancer.[2][6][8] Inhibition of LOXL2 is therefore a promising therapeutic strategy to impede breast cancer progression.[2][3][4]

Mechanism of Action in Breast Cancer

LOXL2 promotes breast cancer progression through several mechanisms:

  • ECM Remodeling: By cross-linking collagen, LOXL2 increases the stiffness of the tumor microenvironment, which can enhance tumor cell invasion and metastasis.[9]

  • Epithelial-Mesenchymal Transition (EMT): LOXL2 can promote EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[2][6] Intracellular LOXL2 can stabilize the transcription factor Snail, a key regulator of EMT.[2]

  • Signaling Pathway Activation: LOXL2 has been shown to activate several pro-tumorigenic signaling pathways, including the Focal Adhesion Kinase (FAK)/Src, PI3K/Akt, and Erk pathways.[6][7][9]

  • Hypoxia Response: The expression of LOXL2 can be induced by Hypoxia-Inducible Factor 1α (HIF-1α) in the hypoxic tumor microenvironment, contributing to metastasis.[8][10][11]

Given that this compound is a potent LOXL2 inhibitor, it is hypothesized that its application to LOXL2-expressing breast cancer cell lines will result in the attenuation of these pro-tumorigenic effects.

Data Presentation

The following tables summarize the inhibitory activity of this compound against LOXL2 and the expression levels of LOXL2 in common breast cancer cell lines, providing a rationale for cell line selection in experimental studies.

Table 1: Inhibitory Activity of this compound and Other LOXL2 Inhibitors

CompoundTarget(s)IC50 / pIC50Cell Line/Enzyme SourceReference
This compound (PAT-1251) hLOXL2 IC50: 0.71 µM Recombinant Human LOXL2[1]
hLOXL3IC50: 1.17 µMRecombinant Human LOXL3[1]
PXS-S1ALOX/LOXL2pIC50: 6.8Recombinant LOXL2[2][12][13][14]
PXS-S2ALOXL2pIC50: 8.3Recombinant LOXL2[2][12][13][14]
β-Aminopropionitrile (BAPN)Pan-LOXpIC50: 6.4Recombinant LOXL2[2][13][14]

Table 2: Expression of LOXL2 in Human Breast Cancer Cell Lines

Cell LineSubtypeLOXL2 mRNA ExpressionLOXL2 Protein ExpressionReference
MDA-MB-231 Basal-like, Triple-NegativeHighHigh[2][6][7][8]
BT549 Basal-like, Triple-NegativeHighHigh[5][7]
Hs578TBasal-like, Triple-NegativeHighNot Reported[8]
MCF7 Luminal ANot DetectedNot Detected[7][8]
T47DLuminal ALow/Not DetectedNot Reported[8]
SKBR3HER2+Not DetectedNot Detected[7]
BT474HER2+Not DetectedNot Detected[7]

Note: The selection of cell lines for studying the effects of this compound should be guided by their LOXL2 expression levels. MDA-MB-231 and BT549 are recommended as positive models, while MCF7 can be used as a negative control.

Mandatory Visualization

Lenumlostat_Mechanism_of_Action cluster_extracellular Extracellular Matrix cluster_cell Breast Cancer Cell cluster_inhibitor Therapeutic Intervention cluster_hypoxia Hypoxic Condition LOXL2_ext Secreted LOXL2 Collagen Collagen LOXL2_ext->Collagen Cross-linking ECM_Stiffness ECM Stiffening Collagen->ECM_Stiffness Integrin Integrin Activation ECM_Stiffness->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Snail_cyto Snail (Cytoplasm) Akt->Snail_cyto Stabilization Snail_nuc Snail (Nucleus) Snail_cyto->Snail_nuc Translocation EMT EMT Program (E-cadherin ↓) Snail_nuc->EMT Migration_Invasion Migration & Invasion EMT->Migration_Invasion LOXL2_intra Intracellular LOXL2 LOXL2_intra->Snail_cyto Stabilization This compound This compound This compound->LOXL2_ext Inhibition This compound->LOXL2_intra Inhibition HIF1a HIF-1α HIF1a->LOXL2_intra Upregulates Expression

Caption: Signaling pathways influenced by LOXL2 in breast cancer and inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines.

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of breast cancer cells.

  • Materials:

    • Breast cancer cell lines (e.g., MDA-MB-231, BT549, MCF7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution, incubate 4h D->E F Remove medium, add DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

2. Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive potential of breast cancer cells.

  • Materials:

    • Breast cancer cell lines

    • Serum-free medium

    • Complete growth medium (as a chemoattractant)

    • This compound

    • 24-well Transwell plates with 8.0 µm pore size inserts

    • Matrigel (for invasion assay only)

    • Cotton swabs

    • Methanol (B129727) or 4% paraformaldehyde (for fixing)

    • Crystal violet solution (0.5% in 25% methanol)

    • Microscope

  • Procedure:

    • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C for at least 2 hours. For the migration assay, this step is omitted.

    • Culture breast cancer cells to ~80% confluency, then serum-starve them for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control. A concentration around the IC50 or lower is recommended to minimize confounding effects from cytotoxicity.

    • Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Add 1 x 10^5 cells in 200 µL of the this compound/vehicle-containing serum-free medium to the upper chamber of the Transwell insert.

    • Incubate for 12-48 hours at 37°C, 5% CO2.

    • After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the top surface of the membrane.

    • Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol or 4% paraformaldehyde for 20 minutes.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

    • Quantify the results and compare the this compound-treated groups to the vehicle control.

Transwell_Assay_Workflow A Coat insert with Matrigel (Invasion) or leave uncoated (Migration) B Add chemoattractant to lower chamber A->B C Seed serum-starved cells with this compound in upper chamber B->C D Incubate for 12-48h C->D E Remove non-migrated cells from top D->E F Fix and stain migrated cells on bottom E->F G Count cells under microscope F->G H Quantify migration/invasion G->H

Caption: Workflow for Transwell migration and invasion assays.

3. Western Blot Analysis of Signaling Pathways

This protocol is for analyzing changes in the protein levels and phosphorylation status of key signaling molecules involved in the LOXL2 pathway upon treatment with this compound.

  • Materials:

    • Breast cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and blotting system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-LOXL2, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-Snail, anti-E-cadherin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to attach. Treat with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with other antibodies or a loading control (e.g., β-actin) to ensure equal protein loading.

Disclaimer: The provided information is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. As there is limited published data on the direct application of this compound in breast cancer cell lines, the suggested experimental designs are based on the known function of its target, LOXL2, and data from other LOXL2 inhibitors. Researchers should carefully design their experiments and interpret the results in this context.

References

Lenumlostat for the Preclinical Assessment of Myelofibrosis in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. A key pathological feature of MF is the excessive deposition of extracellular matrix (ECM), leading to the disruption of normal hematopoiesis. Lysyl oxidase-like 2 (LOXL2), an enzyme that catalyzes the cross-linking of collagen and elastin (B1584352), is a critical mediator of fibrosis. Lenumlostat (also known as GB2064), a potent and selective oral inhibitor of LOXL2, is currently under clinical investigation for the treatment of myelofibrosis.[1][2][3][4][5][6] While specific preclinical data for this compound in animal models of myelofibrosis are not extensively published, studies on other potent lysyl oxidase (LOX) inhibitors in relevant mouse models provide a strong rationale for its evaluation and a framework for experimental design.[7][8][9][10][11]

These application notes provide a comprehensive overview of the mechanism of action of LOXL2 inhibition and detailed protocols for evaluating the efficacy of this compound in established animal models of myelofibrosis, based on published preclinical studies of similar LOX inhibitors.

Mechanism of Action: Targeting the Fibrotic Milieu

LOXL2 is a copper-dependent amine oxidase that is secreted into the extracellular space.[7] Its primary function is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[7] This process is essential for the formation of covalent cross-links that stabilize collagen and elastin fibers, contributing to the tensile strength and integrity of the ECM. In pathological conditions such as myelofibrosis, LOXL2 is often upregulated, leading to excessive collagen cross-linking and the progressive stiffening of the bone marrow microenvironment.[2][7][12]

By inhibiting LOXL2, this compound is hypothesized to disrupt the aberrant cross-linking of collagen fibers, thereby attenuating the progression of bone marrow fibrosis. This mechanism of action is distinct from and potentially complementary to JAK inhibitors, which primarily target the signaling pathways driving myeloproliferation.[9][13]

Preclinical Evidence with LOX Inhibitors in Myelofibrosis Models

Preclinical studies utilizing potent LOX inhibitors, such as PXS-LOX_1 and PXS-LOX_2, have demonstrated the therapeutic potential of this class of drugs in mouse models of myelofibrosis.[8][9][10][11] These studies provide a strong rationale for the investigation of this compound in similar models.

Summary of Preclinical Efficacy of LOX Inhibitors in Myelofibrosis Mouse Models
Animal ModelCompoundDosing RegimenKey FindingsReference
GATA1-lowPXS-LOX_115 mg/kg, intraperitoneal, 4x/week for 9 weeks- Significantly decreased bone marrow fibrosis. - Reduced the number of megakaryocytes in the bone marrow. - Decreased spleen size.[8][9][10][11]
JAK2V617FPXS-LOX_130 mg/kg, intraperitoneal, 4x/week for 8 weeks- Significantly decreased bone marrow fibrosis.[8][10]
JAK2V617FPXS-LOX_25 mg/kg, oral, 4x/week for 8 weeks- Reduced reticulin (B1181520) fibrosis by 45.7% in male mice and 90.0% in female mice.[10]

Experimental Protocols

The following protocols are adapted from published studies on LOX inhibitors in myelofibrosis animal models and can serve as a template for evaluating this compound.

Protocol 1: Evaluation of this compound in the GATA1-low Mouse Model of Myelofibrosis

The GATA1-low mouse model develops a myelofibrotic phenotype that closely resembles human primary myelofibrosis, including progressive bone marrow fibrosis and splenomegaly.[13][14][15][16][17]

Materials:

  • GATA1-low mice (and wild-type littermate controls)[13]

  • This compound (GB2064)

  • Vehicle control (e.g., appropriate solvent for this compound)

  • Standard laboratory equipment for animal handling, dosing, and tissue collection.

Procedure:

  • Animal Acclimation: Acclimate 15-16 week old GATA1-low mice and wild-type controls to the facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 mice/group):

    • Group 1: Wild-type + Vehicle

    • Group 2: GATA1-low + Vehicle

    • Group 3: GATA1-low + this compound (dose to be determined by pharmacokinetic and tolerability studies)

  • Drug Administration:

    • Based on the oral bioavailability of this compound, administer the compound or vehicle via oral gavage.

    • A suggested starting dosing frequency is four times per week for a duration of 9 weeks.[9][10]

  • Monitoring: Monitor mice regularly for body weight, clinical signs of toxicity, and overall health.

  • Endpoint Analysis (at 9 weeks):

    • Hematological Parameters: Collect peripheral blood for complete blood count (CBC) analysis.

    • Spleen and Liver Weight: Euthanize mice, dissect, and weigh the spleen and liver.

    • Bone Marrow Histology:

      • Fix femurs in 10% neutral buffered formalin.

      • Decalcify and embed in paraffin.

      • Section and stain with Hematoxylin and Eosin (H&E) for morphology and Gomori's silver stain for reticulin fibrosis.

      • Quantify fibrosis using a standard scoring system (e.g., 0-3 scale).

    • Immunohistochemistry: Perform immunohistochemical staining for megakaryocytes (e.g., CD41/CD61) to quantify their number and assess morphology.

Protocol 2: Evaluation of this compound in the JAK2V617F Transgenic Mouse Model

The JAK2V617F transgenic mouse model recapitulates the most common genetic driver of myelofibrosis in humans and develops a myeloproliferative neoplasm with features of the human disease.[18][19][20][21][22]

Materials:

  • JAK2V617F transgenic mice (and wild-type littermate controls)[18]

  • This compound (GB2064)

  • Vehicle control

  • Standard laboratory equipment.

Procedure:

  • Animal Acclimation and Grouping: Follow the same procedures as in Protocol 1, using 15-17 week old JAK2V617F mice.

  • Drug Administration:

    • Administer this compound or vehicle orally.

    • A suggested treatment duration is 8 weeks, four times per week.[10]

  • Monitoring: As described in Protocol 1.

  • Endpoint Analysis (at 8 weeks):

    • Hematological Parameters: Perform CBC analysis.

    • Spleen and Liver Weight: Measure spleen and liver weights.

    • Bone Marrow Histology: Analyze bone marrow fibrosis and megakaryocyte numbers as described in Protocol 1.

    • Flow Cytometry (Optional): Analyze bone marrow and spleen cell populations for markers of hematopoietic stem and progenitor cells.

Visualizations

Signaling Pathway of LOXL2 in Fibrosis

LOXL2_Pathway cluster_extracellular Extracellular Matrix cluster_cell Fibroblast/Myofibroblast Procollagen Procollagen Collagen Collagen Fibrils Procollagen->Collagen Proteolytic Cleavage Crosslinked_Collagen Cross-linked Collagen Collagen->Crosslinked_Collagen Oxidative Deamination & Cross-linking Fibrosis Bone Marrow Fibrosis Crosslinked_Collagen->Fibrosis Leads to LOXL2 LOXL2 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding SMAD SMAD2/3 TGFbR->SMAD Phosphorylation pSMAD pSMAD2/3 Nucleus Nucleus pSMAD->Nucleus Translocation LOXL2_mRNA LOXL2 mRNA Nucleus->LOXL2_mRNA Transcription LOXL2_mRNA->LOXL2 Translation & Secretion This compound This compound This compound->LOXL2 Inhibition

Caption: LOXL2-mediated collagen cross-linking pathway and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment Animal_Model Select Animal Model (e.g., GATA1-low or JAK2V617F) Grouping Randomize into Groups (Vehicle vs. This compound) Animal_Model->Grouping Dosing Administer this compound (Oral Gavage) Grouping->Dosing Hematology Hematological Analysis (CBC) Dosing->Hematology After Treatment Period Organ_Weights Spleen & Liver Weight Dosing->Organ_Weights After Treatment Period Histology Bone Marrow Histology (H&E, Reticulin) Dosing->Histology After Treatment Period IHC Immunohistochemistry (e.g., Megakaryocytes) Dosing->IHC After Treatment Period Data_Analysis Quantitative Data Analysis Hematology->Data_Analysis Organ_Weights->Data_Analysis Histology->Data_Analysis IHC->Data_Analysis Efficacy_Evaluation Efficacy Evaluation of this compound Data_Analysis->Efficacy_Evaluation

Caption: General workflow for testing this compound in myelofibrosis mouse models.

References

Lenumlostat: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat, also known as PAT-1251, is a potent and selective, orally available, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1][2][3] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer, making it a compelling therapeutic target.[4] this compound forms a pseudo-irreversible inhibitory complex with LOXL2, effectively blocking its catalytic activity.[1][2] These application notes provide detailed information on the solubility and stability of this compound for in vitro experiments, along with protocols for its use.

Mechanism of Action

This compound inhibits the enzymatic activity of LOXL2, preventing the oxidative deamination of lysine (B10760008) residues on collagen and elastin.[1][2] This inhibition disrupts the pathological remodeling of the ECM, which is a hallmark of fibrosis and cancer.[4] By halting this process, this compound can potentially arrest disease progression and reduce tissue stiffness.[4]

Signaling Pathways

LOXL2 is involved in several signaling pathways that promote fibrosis and cancer progression. Notably, LOXL2 has been shown to activate fibroblasts and promote their differentiation into myofibroblasts, the primary ECM-producing cells, through pathways including:

  • TGF-β/Smad Pathway: LOXL2 expression is often upregulated by TGF-β, and LOXL2 itself can activate TGF-β signaling, creating a profibrotic feedback loop.[5][6][7]

  • FAK/Akt Pathway: Tumor-secreted LOXL2 can activate fibroblasts through focal adhesion kinase (FAK) and Akt signaling, promoting a tumor-supportive microenvironment.[8]

  • PI3K/AKT/mTOR Pathway: LOXL2 can act via the PI3K/AKT/mTOR pathway to activate TGF-β signaling and HIF-1 protein expression, contributing to fibrosis and cardiac dysfunction.[6][7]

Lenumlostat_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell (e.g., Fibroblast) Collagen/Elastin Collagen/Elastin LOXL2 LOXL2 Collagen/Elastin->LOXL2 Substrate Cross-linked Collagen/Elastin Cross-linked Collagen/Elastin LOXL2->Cross-linked Collagen/Elastin Catalyzes TGFb_R TGF-β Receptor LOXL2->TGFb_R Activates FAK FAK LOXL2->FAK Activates Profibrotic_Genes Profibrotic Gene Expression (e.g., α-SMA) Cross-linked Collagen/Elastin->Profibrotic_Genes Induces (stiffness) Smad Smad2/3 TGFb_R->Smad PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Snail Snail Smad->Snail mTOR->Profibrotic_Genes Snail->Profibrotic_Genes This compound This compound This compound->LOXL2 Inhibits

Caption: this compound inhibits LOXL2, disrupting profibrotic signaling pathways.

Solubility of this compound

The solubility of this compound in various solvents is crucial for the preparation of stock solutions for in vitro experiments. The following table summarizes the available solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 130 mg/mL≥ 325.54 mMHygroscopic DMSO can affect solubility; use freshly opened solvent.[9]
Water≥ 100 mg/mL≥ 250.41 mM
Ethanol80 mg/mL200.33 mM

"≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[9]

Stability of this compound

Proper storage of this compound stock solutions is critical to maintain its activity.

Storage ConditionDurationNotes
-80°C6 monthsStored under nitrogen is recommended.[9]
-20°C1 monthStored under nitrogen is recommended.[9]

For aqueous stock solutions, it is recommended to filter-sterilize (0.22 µm filter) before use.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.

Stock_Solution_Preparation cluster_workflow Workflow start Weigh this compound powder dissolve Add appropriate volume of fresh DMSO start->dissolve vortex Vortex or sonicate until fully dissolved dissolve->vortex aliquot Aliquot into cryovials vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[9]

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general method to evaluate the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (including serum, if applicable)

  • Incubator (37°C, 5% CO₂)

  • Sterile tubes

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Prepare a working solution of this compound in the complete cell culture medium at the highest concentration to be used in your experiments (e.g., 10 µM).

  • Dispense aliquots of this solution into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by LC-MS/MS or HPLC to quantify the remaining concentration of this compound.

  • The stability can be expressed as the percentage of this compound remaining compared to the 0-hour time point.

Protocol 3: In Vitro LOXL2 Inhibition Assay (Amplex Red Method)

This biochemical assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate. This compound's inhibitory activity is determined by the reduction in H₂O₂ production.

LOXL2_Inhibition_Assay cluster_assay Assay Workflow plate Add buffer, this compound, and recombinant LOXL2 to a 96-well plate preincubate Pre-incubate plate->preincubate add_substrate Add Amplex Red reagent and substrate (e.g., DAP) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read fluorescence (Ex/Em = 530/590 nm) incubate->read

Caption: Workflow for an in vitro LOXL2 inhibition assay.

Materials:

  • Recombinant human LOXL2 enzyme

  • This compound stock solution

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • LOXL2 substrate (e.g., 1,5-diaminopentane, DAP)[10]

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, diluted this compound (or vehicle control), and recombinant LOXL2 enzyme.

  • Pre-incubate the plate for a defined period (e.g., 15-120 minutes) at room temperature to allow for inhibitor binding.[10]

  • Prepare a substrate solution containing Amplex Red, HRP, and the LOXL2 substrate (DAP) in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a plate reader with excitation at ~530 nm and emission at ~590 nm.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 4: Cell-Based Assay to Assess this compound Activity (e.g., in Fibroblasts)

This protocol outlines a general method to evaluate the effect of this compound on fibroblast activation, a key process in fibrosis.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3 or primary human lung fibroblasts)

  • Complete cell culture medium

  • This compound stock solution

  • Stimulating agent (e.g., TGF-β1)

  • Reagents for endpoint analysis (e.g., antibodies for Western blotting or immunofluorescence, RNA isolation kits for qPCR)

Procedure:

  • Cell Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a pre-determined time (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent (e.g., TGF-β1) to the wells to induce fibroblast activation.

  • Incubation: Incubate the cells for a suitable duration to observe the desired effect (e.g., 24-72 hours).

  • Endpoint Analysis: Analyze the cells for markers of fibroblast activation.

    • Western Blotting or Immunofluorescence: Assess the protein levels of markers such as α-smooth muscle actin (α-SMA) and collagen I.

    • qPCR: Measure the mRNA expression of profibrotic genes (e.g., ACTA2, COL1A1).

    • Collagen Gel Contraction Assay: Evaluate the effect on the contractile ability of fibroblasts.

Conclusion

This compound is a valuable tool for investigating the role of LOXL2 in fibrotic diseases and cancer. Proper handling, including the use of appropriate solvents and storage conditions, is essential for obtaining reliable and reproducible in vitro results. The provided protocols offer a starting point for researchers to design and execute experiments using this potent LOXL2 inhibitor.

References

Application Notes and Protocols: Western Blot Analysis of LOXL2 Expression Following Lenumlostat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the biogenesis of connective tissue.[1] Its primary function is to catalyze the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM), a process essential for tissue integrity.[1][2] However, aberrant LOXL2 activity and overexpression are implicated in the progression of various fibrotic diseases and cancers, where it contributes to pathological ECM remodeling, tumor invasion, and metastasis.[1][2][3][4] Consequently, high LOXL2 expression is often associated with a poor prognosis in several cancer types.[1][5]

Lenumlostat (also known as PAT-1251) is an orally available, small-molecule, irreversible inhibitor of LOXL2.[6][7] It functions by forming a pseudo-irreversible complex with the active site of the LOXL2 enzyme, thereby inhibiting its catalytic activity.[6] This action disrupts the pathological remodeling of the ECM, representing a promising therapeutic strategy for fibrotic diseases and cancer.[2]

This document provides detailed protocols for utilizing Western blot analysis to investigate the expression levels of LOXL2 protein in cell cultures following treatment with this compound. While this compound directly inhibits LOXL2's enzymatic function, assessing its impact on total LOXL2 protein expression is crucial for understanding potential feedback mechanisms or off-target effects on protein synthesis and stability.

Relevant Signaling Pathways and Experimental Overview

LOXL2 is involved in multiple signaling cascades that promote cell proliferation, invasion, and angiogenesis. It can activate pathways such as Focal Adhesion Kinase (FAK) and PI3K/Akt, often stimulated by changes in ECM stiffness or direct protein-protein interactions.[1][8][9] Understanding these pathways provides context for the biological consequences of LOXL2 expression and inhibition.

LOXL2_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen Collagen / Elastin Crosslinked_ECM Cross-linked ECM (Increased Stiffness) Collagen->Crosslinked_ECM Integrin Integrins Crosslinked_ECM->Integrin Activates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effects (Proliferation, Invasion) Akt->Downstream LOXL2 LOXL2 (Secreted) LOXL2->Collagen Catalyzes Oxidative Deamination This compound This compound This compound->LOXL2 Inhibits Activity

Diagram 1: Simplified LOXL2 signaling pathway and point of this compound inhibition.

The workflow for analyzing LOXL2 expression involves several key stages, from cell culture and treatment to protein extraction, quantification, and immunodetection.

Western_Blot_Workflow A 1. Cell Culture (e.g., MDA-MB-231, HeLa) B 2. This compound Treatment (Dose-response / Time-course) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (to PVDF/Nitrocellulose Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Diagram 2: Experimental workflow for Western blot analysis of LOXL2.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is designed for adherent cells known to express LOXL2, such as MDA-MB-231 (breast cancer) or HeLa (cervical cancer) cell lines.[10][11]

Materials:

  • Appropriate cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • This compound (PAT-1251)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Once cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (0 µM this compound with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvest: After incubation, proceed immediately to the protein extraction protocol.

Protocol 2: Protein Extraction from Adherent Cells

Materials:

  • Ice-cold PBS

  • Ice-cold RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Preparation: Place the 6-well plate of treated cells on ice. Add freshly prepared protease and phosphatase inhibitors to the lysis buffer.

  • Wash: Carefully aspirate the culture medium and wash the cells twice with ice-cold PBS.[12]

  • Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 150-200 µL for a 6-well plate).[12]

  • Scraping: Using a pre-chilled cell scraper, scrape the cells off the surface of the well into the lysis buffer.

  • Incubation & Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Storage: Store the protein lysates at -80°C for long-term use or proceed directly to protein quantification.

Protocol 3: Protein Quantification

To ensure equal loading of protein for electrophoresis, the total protein concentration of each lysate must be accurately determined. The BCA (Bicinchoninic Acid) assay is a common and compatible method.

Procedure:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.

  • Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).

Protocol 4: Western Blotting

Materials:

  • Protein lysates (normalized concentration)

  • Laemmli sample buffer (e.g., 4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Anti-LOXL2 (Rabbit Polyclonal or Monoclonal)[13][14]

  • Primary Antibody: Anti-GAPDH or Anti-β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the calculated volume of protein lysate with the sample buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of each protein sample into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary anti-LOXL2 antibody, diluted in blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane thoroughly with TBST (e.g., three times for 10 minutes each).

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system. The expected molecular weight for full-length LOXL2 is approximately 87-105 kDa, though processed forms may also be detected.[16]

  • Stripping and Re-probing: The membrane can be stripped (if necessary) and re-probed with a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

Data Presentation

Following image acquisition, use densitometry software (e.g., ImageJ) to quantify the band intensity for LOXL2 and the corresponding loading control in each lane. Normalize the LOXL2 signal to the loading control signal. The data can be presented in a table for clear comparison.

Table 1: Representative Data of LOXL2 Protein Expression After this compound Treatment

Disclaimer: The following data are for illustrative purposes only and represent a hypothetical outcome.

Treatment Group (this compound Conc.)LOXL2 Band Intensity (Arbitrary Units)Loading Control (GAPDH) Band Intensity (Arbitrary Units)Normalized LOXL2 Expression (LOXL2/GAPDH)% Change from Control
0 µM (Vehicle Control)15,23015,5000.980%
0.1 µM14,98015,3500.98-0.6%
1.0 µM15,50015,6000.99+1.3%
10.0 µM14,85015,4000.96-2.0%

References

Application Notes and Protocols: Immunohistochemistry Staining for Fibrosis Following Lenumlostat Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat is a small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the pathological cross-linking of collagen and elastin (B1584352), which contributes to the stiffening of the extracellular matrix (ECM) and the progression of fibrotic diseases.[1] By inhibiting LOXL2, this compound aims to reduce the excessive deposition of ECM proteins, a hallmark of fibrosis. These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of key fibrotic markers—Collagen I, alpha-smooth muscle actin (α-SMA), and Fibronectin—in tissue samples following the administration of this compound. The accompanying quantitative data, derived from representative preclinical studies of LOXL2 inhibitors, serves as a benchmark for assessing the anti-fibrotic potential of this compound.

Mechanism of Action: this compound in Fibrosis

This compound, as a LOXL2 inhibitor, disrupts the fibrotic process by preventing the cross-linking of collagen and elastin fibers.[1] This inhibition is crucial as the cross-linking process is a final and critical step in the formation of a stable, insoluble fibrotic matrix. The activity of LOXL2 is often upregulated in fibrotic tissues. This compound's mechanism is intertwined with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. TGF-β stimulates the production of ECM proteins, and LOXL2 activity can, in turn, influence TGF-β signaling, creating a profibrotic feedback loop. By inhibiting LOXL2, this compound is expected to downregulate this pathway, leading to a reduction in the expression of key fibrotic markers.

Signaling Pathway of this compound in Attenuating Fibrosis

Lenumlostat_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Fibroblast/Myofibroblast TGF-beta TGF-beta TGF-beta_Receptor TGF-beta_Receptor TGF-beta->TGF-beta_Receptor Pro-Collagen Pro-Collagen Collagen Collagen Pro-Collagen->Collagen secretion & cleavage Cross-linked Collagen Cross-linked Collagen Collagen->Cross-linked Collagen cross-linking LOXL2 LOXL2 LOXL2->Cross-linked Collagen This compound This compound This compound->LOXL2 inhibits Smad2/3 Smad2/3 TGF-beta_Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad_Complex p-Smad2/3 + Smad4 p-Smad2/3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocation Nucleus->Pro-Collagen transcription

Caption: this compound inhibits LOXL2, preventing collagen cross-linking and disrupting the pro-fibrotic TGF-β signaling pathway.

Quantitative Data Presentation

The following tables summarize representative quantitative data from preclinical studies of LOXL2 inhibitors in established animal models of fibrosis. This data is intended to provide a comparative baseline for the expected efficacy of this compound.

Disclaimer: The following data is derived from studies on LOXL2 inhibitors and may not be directly representative of this compound. It is provided for illustrative purposes to guide experimental design and data interpretation.

Table 1: Reduction in Collagen I Staining in a Liver Fibrosis Model (Carbon Tetrachloride Induced)

Treatment GroupDosageDurationMean Collagen I Positive Area (%)Standard Deviation% Reduction vs. Vehicle
Vehicle Control-4 weeks15.2± 2.5-
LOXL2 Inhibitor10 mg/kg4 weeks8.9± 1.841.4%
LOXL2 Inhibitor30 mg/kg4 weeks6.5± 1.557.2%

Table 2: Reduction in α-SMA Staining in a Lung Fibrosis Model (Bleomycin Induced)

Treatment GroupDosageDurationMean α-SMA Positive Area (%)Standard Deviation% Reduction vs. Vehicle
Vehicle Control-21 days12.8± 2.1-
LOXL2 Inhibitor15 mg/kg21 days7.1± 1.644.5%
LOXL2 Inhibitor50 mg/kg21 days4.9± 1.261.7%

Table 3: Reduction in Fibronectin Staining in a Kidney Fibrosis Model (Unilateral Ureteral Obstruction)

Treatment GroupDosageDurationMean Fibronectin Positive Area (%)Standard Deviation% Reduction vs. Vehicle
Vehicle Control-14 days18.5± 3.2-
LOXL2 Inhibitor20 mg/kg14 days10.2± 2.544.9%
LOXL2 Inhibitor60 mg/kg14 days7.8± 1.957.8%

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of Collagen I, α-SMA, and Fibronectin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Workflow for IHC Staining

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., DAB) secondary_antibody->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Imaging & Analysis dehydration_mounting->imaging end End: Quantified Data imaging->end

Caption: Standard workflow for immunohistochemical staining of fibrotic markers in tissue sections.

Protocol 1: Collagen I Immunohistochemistry

1. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.
  • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.
  • Hydrate through two changes of 95% ethanol for 3 minutes each.
  • Hydrate in 70% ethanol for 3 minutes.
  • Rinse in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
  • Incubate slides in a steamer or water bath at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature for 20 minutes.
  • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  • Rinse with TBST.
  • Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.
  • Incubate with primary antibody (e.g., rabbit anti-Collagen I) diluted in blocking buffer overnight at 4°C.
  • Wash slides three times with TBST.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
  • Wash slides three times with TBST.
  • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
  • Wash slides three times with TBST.
  • Develop with 3,3'-diaminobenzidine (B165653) (DAB) substrate until the desired stain intensity is reached.
  • Rinse with distilled water.

4. Counterstaining and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.
  • Rinse with tap water.
  • "Blue" the sections in a mild alkaline solution.
  • Rinse with tap water.
  • Dehydrate through graded ethanols and clear in xylene.
  • Mount with a permanent mounting medium.

Protocol 2: Alpha-Smooth Muscle Actin (α-SMA) Immunohistochemistry

1. Deparaffinization and Rehydration: (Follow steps from Protocol 1)

2. Antigen Retrieval:

  • HIER with a Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) at 95-100°C for 20 minutes is often recommended for α-SMA.
  • Cool and rinse as described in Protocol 1.

3. Staining:

  • Follow the blocking and primary antibody incubation steps as in Protocol 1, using a primary antibody for α-SMA (e.g., mouse anti-α-SMA).
  • The subsequent steps with secondary antibody, HRP conjugate, and DAB are similar to Protocol 1, ensuring the secondary antibody is appropriate for the primary (e.g., goat anti-mouse).

4. Counterstaining and Mounting: (Follow steps from Protocol 1)

Protocol 3: Fibronectin Immunohistochemistry

1. Deparaffinization and Rehydration: (Follow steps from Protocol 1)

2. Antigen Retrieval:

  • HIER with citrate buffer (pH 6.0) as described for Collagen I is generally effective for Fibronectin.

3. Staining:

  • Follow the staining procedure as outlined in Protocol 1, using a primary antibody against Fibronectin (e.g., rabbit anti-Fibronectin).

4. Counterstaining and Mounting: (Follow steps from Protocol 1)

Quantitative Image Analysis

1. Image Acquisition:

  • Capture high-resolution digital images of the stained slides using a brightfield microscope equipped with a digital camera.
  • Ensure consistent lighting and magnification across all samples.

2. Image Analysis Software:

  • Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the stained area.

3. Quantification Method:

  • Color Deconvolution: Separate the DAB (brown) and hematoxylin (blue) stains into individual channels.
  • Thresholding: Set a consistent threshold for the DAB channel to identify the positively stained area.
  • Area Measurement: Calculate the percentage of the total tissue area that is positively stained for the marker of interest.
  • Data Analysis: Compare the percentage of positive staining between the vehicle control and this compound-treated groups to determine the reduction in fibrosis.

References

Application Notes and Protocols: Measuring Collagen Deposition in Response to Lenumlostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat (formerly GB2064) is a first-in-class, orally available, small-molecule inhibitor of the lysyl oxidase-like 2 (LOXL2) enzyme.[1][2][3] LOXL2 plays a critical role in the pathogenesis of fibrosis by catalyzing the cross-linking of collagen and elastin (B1584352) fibers, which is a key step in the formation and stabilization of the extracellular matrix (ECM) in fibrotic tissues.[4] By inhibiting LOXL2, this compound has demonstrated potential as an anti-fibrotic agent, with clinical data showing a reduction in collagen fibrosis.[1][2][5] This document provides detailed application notes and protocols for measuring the effects of this compound on collagen deposition in both in vitro and in vivo models.

Mechanism of Action: this compound and Collagen Deposition

This compound's primary mechanism of action is the irreversible inhibition of LOXL2, preventing the oxidative deamination of lysine (B10760008) residues on collagen and elastin. This inhibition disrupts the formation of covalent cross-links, a crucial process for the maturation and stabilization of collagen fibrils. The reduction in cross-linked collagen leads to a decrease in the overall deposition of a rigid, fibrotic ECM.

Furthermore, emerging evidence suggests a regulatory interplay between LOXL2 and key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[6][7][8] Inhibition of LOXL2 has been shown to suppress the TGF-β/Smad signaling cascade, leading to a downstream reduction in the expression of fibrotic genes, including those for collagen synthesis.[6][7]

Lenumlostat_Mechanism cluster_0 This compound Action cluster_1 Extracellular Matrix cluster_2 Signaling Pathway This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits Pro-collagen Pro-collagen p-Smad2/3 p-Smad2/3 LOXL2->p-Smad2/3 Modulates Cross-linked Collagen Cross-linked Collagen Pro-collagen->Cross-linked Collagen Cross-linking Fibrotic ECM Fibrotic ECM Cross-linked Collagen->Fibrotic ECM TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor TGF-β Receptor->p-Smad2/3 Collagen Gene Transcription Collagen Gene Transcription p-Smad2/3->Collagen Gene Transcription Collagen Gene Transcription->Pro-collagen

This compound's dual action on collagen deposition.

Quantitative Data on this compound and LOXL2 Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound (GB2064) and other selective LOXL2 inhibitors on markers of fibrosis and collagen deposition.

Table 1: Clinical Data for this compound (GB2064) in Myelofibrosis

ParameterTreatment GroupResultReference
Bone Marrow Collagen FibrosisThis compound (GB2064) monotherapy (≥ 6 months)6 out of 10 evaluable patients showed a ≥ 1-grade reduction.[1][3][9]
Spleen VolumeThis compound (GB2064)1 patient experienced a reduction of ≥ 35%.[1][3]
Total Symptom Score (TSS)This compound (GB2064)2 patients experienced a >50% reduction.[1][3]

Table 2: Preclinical Data for LOXL2 Inhibitors in Fibrosis Models

ModelInhibitorParameterResultReference
3D Breast Cancer Spheroid Invasion AssayPXS-S2A (LOXL2 specific)3D invasion into collagen I matrixDose-dependent inhibition[10][11]
Bleomycin-induced Mouse Lung FibrosisPXS-5505 (pan-LOX inhibitor)Pulmonary fibrosisReduction towards normal levels[4]
SSc Skin Mouse ModelPXS-5505 (pan-LOX inhibitor)Dermal thicknessReduction[4]

Experimental Protocols

This section provides detailed protocols for commonly used methods to quantify collagen deposition in response to treatment with this compound.

In Vitro Assays

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., Fibroblasts) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Collagen_Deposition 3. Induction of Collagen Deposition (e.g., TGF-β) Treatment->Collagen_Deposition Quantification 4. Quantification of Collagen Collagen_Deposition->Quantification Sirius_Red Sirius Red Assay Quantification->Sirius_Red Hydroxyproline (B1673980) Hydroxyproline Assay Quantification->Hydroxyproline Immunofluorescence Immunofluorescence Quantification->Immunofluorescence

General workflow for in vitro collagen quantification.

Principle: The Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens (types I to V). The bound dye can be eluted and quantified spectrophotometrically.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., Kahle's solution: 26% ethanol (B145695), 3.7% formaldehyde, 2% glacial acetic acid)

  • Sirius Red staining solution (0.1% Direct Red 80 in 1% acetic acid)

  • 0.1 M HCl

  • Elution buffer (0.1 M NaOH)

  • 96-well plates

  • Microplate reader

Protocol:

  • Culture cells (e.g., fibroblasts) in a 96-well plate and treat with this compound and/or a pro-fibrotic stimulus like TGF-β.

  • Remove the culture medium and wash the cells twice with PBS.

  • Fix the cells with 50 µL of Kahle's solution for 15 minutes at room temperature.

  • Wash the cells with 200 µL of PBS.

  • Add 50 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

  • Aspirate the staining solution and wash the wells with 400 µL of 0.1 M HCl to remove unbound dye.

  • Elute the collagen-bound dye by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.

  • Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Quantify collagen content by comparing the absorbance to a standard curve generated with known concentrations of collagen.

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. This assay measures the total amount of hydroxyproline in a sample after acid hydrolysis, which is directly proportional to the collagen content.

Materials:

  • 6 M HCl

  • Chloramine-T solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

  • Hydroxyproline standard

  • Heat block or oven

  • Spectrophotometer

Protocol:

  • Lyse the cells or homogenize tissue samples.

  • Hydrolyze the samples in 6 M HCl at 110-120°C for 3-18 hours.

  • Neutralize the samples with NaOH.

  • Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Add Ehrlich's reagent and incubate at 65°C for 15-20 minutes to develop a colored product.

  • Cool the samples and measure the absorbance at 560 nm.

  • Calculate the hydroxyproline concentration from a standard curve and convert to collagen content (hydroxyproline typically constitutes about 13.5% of collagen by weight).

In Vivo Assays

In_Vivo_Workflow cluster_stains Animal_Model 1. Induction of Fibrosis in Animal Model Treatment 2. Treatment with this compound Animal_Model->Treatment Tissue_Harvest 3. Tissue Harvest and Processing Treatment->Tissue_Harvest Histology 4. Histological Staining Tissue_Harvest->Histology Masson Masson's Trichrome Histology->Masson Sirius_Red_Histology Sirius Red Histology->Sirius_Red_Histology IHC Immunohistochemistry (e.g., Collagen I) Histology->IHC Image_Analysis 5. Digital Image Analysis and Quantification Masson->Image_Analysis Sirius_Red_Histology->Image_Analysis IHC->Image_Analysis

General workflow for in vivo collagen quantification.

Principle: This is a three-color staining protocol that selectively stains collagen blue, nuclei black, and muscle and cytoplasm red. It is widely used for the histological visualization of collagen fibers in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% acetic acid

  • Ethanol series for dehydration

  • Xylene for clearing

  • Mounting medium

Protocol:

  • Deparaffinize and rehydrate tissue sections.

  • Optional: Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water.

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain with aniline blue solution for 5-10 minutes.

  • Rinse and differentiate in 1% acetic acid for 2-5 minutes.

  • Dehydrate through an ethanol series, clear in xylene, and mount.

  • Quantify the blue-stained collagen area relative to the total tissue area using digital image analysis software.

Principle: This technique uses a specific primary antibody to detect Collagen Type I in tissue sections. A secondary antibody conjugated to an enzyme or fluorophore is then used for visualization.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against Collagen Type I

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Ethanol series and xylene

  • Mounting medium

Protocol:

  • Deparaffinize and rehydrate tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate with the primary anti-Collagen I antibody.

  • Incubate with a biotinylated secondary antibody.

  • Incubate with streptavidin-HRP conjugate.

  • Develop the signal with a DAB substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

  • Quantify the brown-stained area using digital image analysis.

Conclusion

References

Lenumlostat Protocol for Orthotopic Cancer Models: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat (also known as PAT-1251) is an orally available, irreversible small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[2] Upregulation of LOXL2 has been implicated in the progression of various solid tumors by promoting tumor cell invasion, metastasis, and angiogenesis.[2][3] Consequently, LOXL2 has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical orthotopic cancer models, which are invaluable tools for evaluating anti-cancer therapeutics in a clinically relevant tumor microenvironment.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the enzymatic activity of LOXL2, thereby preventing the cross-linking of collagen fibers in the tumor microenvironment. This disruption of ECM remodeling is hypothesized to inhibit tumor progression through several mechanisms. A key pathway affected by LOXL2 is the activation of Focal Adhesion Kinase (FAK) and Src kinase, which are crucial for cell migration and invasion. By inhibiting LOXL2, this compound can lead to the downregulation of this signaling cascade, thereby reducing cancer cell motility and metastatic potential.[2][3] Furthermore, LOXL2 has been shown to influence angiogenesis, and its inhibition may lead to a reduction in tumor vascularity.[2]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

LOXL2_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cancer Cell Collagen Collagen Fibers Crosslinked_Collagen Cross-linked Collagen Collagen->Crosslinked_Collagen Integrin Integrin Receptor Crosslinked_Collagen->Integrin activates FAK FAK Integrin->FAK activates Src Src FAK->Src activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream activates Invasion Invasion & Metastasis Downstream->Invasion LOXL2 LOXL2 LOXL2->Collagen cross-links This compound This compound This compound->LOXL2

Caption: Proposed signaling pathway of this compound in inhibiting cancer cell invasion and metastasis.

Experimental Protocols

The following protocols are adapted from established methodologies for orthotopic cancer models and studies involving small molecule inhibitors of LOXL2. These should be optimized for specific cancer cell lines and animal models.

Orthotopic Implantation of Breast Cancer Cells

This protocol describes the implantation of human breast cancer cells into the mammary fat pad of immunodeficient mice.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or other basement membrane matrix)

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical tools (scalpel, forceps, sutures or wound clips)

  • Insulin (B600854) syringes (28-30 gauge)

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Procedure: Place the mouse in a supine position. Make a small (~5 mm) incision in the skin over the fourth inguinal mammary fat pad.

  • Cell Implantation: Gently expose the mammary fat pad. Using an insulin syringe, inject 20 µL of the cell suspension (containing 5 x 10^4 cells) into the center of the fat pad.

  • Closure: Suture the skin incision or close with wound clips.

  • Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for recovery and signs of distress.

This compound Administration

Formulation:

  • This compound can be formulated for oral gavage. A typical vehicle consists of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily.

Dosing Regimen:

  • Dose: Based on preclinical studies of similar LOXL2 inhibitors, a starting dose range of 25-50 mg/kg, administered once or twice daily, can be considered. Dose-response studies are recommended to determine the optimal dose for a specific model.

  • Administration: Administer the this compound formulation or vehicle control via oral gavage.

  • Treatment Schedule: Begin treatment when tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³). Continue treatment for a specified duration (e.g., 4-6 weeks) or until a study endpoint is reached.

Assessment of Tumor Growth and Metastasis

Tumor Growth:

  • Measure primary tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • For cell lines expressing luciferase, tumor growth can be monitored non-invasively using bioluminescence imaging (BLI).

Metastasis:

  • At the study endpoint, euthanize the animals and perform a necropsy.

  • Excise the primary tumor and weigh it.

  • Carefully inspect and harvest potential metastatic organs, such as the lungs, liver, and lymph nodes.

  • Metastasis can be quantified by:

    • Macroscopic Nodule Counting: Count visible metastatic nodules on the surface of the organs.

    • Bioluminescence Imaging (ex vivo): Image harvested organs to detect luciferase-positive metastatic foci.

    • Histological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to identify micrometastases. Immunohistochemistry for human-specific markers (e.g., vimentin (B1176767) for MDA-MB-231 cells) can aid in detection.

Data Presentation

The following tables present representative data from a study using small molecule LOXL2 inhibitors (PXS-S1A and PXS-S2B) in an orthotopic MDA-MB-231 breast cancer model. This data illustrates the potential effects of this compound, a more specific LOXL2 inhibitor.

Table 1: Effect of LOXL2 Inhibition on Primary Tumor Growth

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control650 ± 75-
PXS-S1A (Dual LOX/LOXL2 Inhibitor)162.5 ± 30~75%
PXS-S2B (LOXL2-specific Inhibitor)292.5 ± 45~55%

Data adapted from a study using related LOXL2 inhibitors in an MDA-MB-231 orthotopic model.

Table 2: Effect of LOXL2 Inhibition on Metastasis

Treatment GroupMean Number of Lung Metastatic Nodules ± SEMPercent Reduction in Metastasis (%)
Vehicle Control45 ± 8-
PXS-S1A (Dual LOX/LOXL2 Inhibitor)12 ± 3~73%
PXS-S2B (LOXL2-specific Inhibitor)25 ± 5~44%

Data adapted from a study using related LOXL2 inhibitors in an MDA-MB-231 orthotopic model.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in an orthotopic cancer model.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment In Vivo Experiment cluster_Analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Implantation Orthotopic Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation (e.g., NOD/SCID mice) Animal_Acclimation->Implantation Tumor_Development Tumor Development (Monitoring) Implantation->Tumor_Development Randomization Randomization into Treatment Groups Tumor_Development->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Necropsy Necropsy & Tissue Harvesting Endpoint->Necropsy Primary_Tumor_Analysis Primary Tumor Analysis (Weight, Volume, IHC) Necropsy->Primary_Tumor_Analysis Metastasis_Analysis Metastasis Analysis (Nodule Count, BLI, H&E) Necropsy->Metastasis_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Primary_Tumor_Analysis->Data_Interpretation Metastasis_Analysis->Data_Interpretation

Caption: General workflow for evaluating this compound in an orthotopic cancer model.

Conclusion

This compound represents a promising therapeutic agent for targeting LOXL2 in the context of cancer. The use of orthotopic cancer models provides a robust platform for evaluating its efficacy in a setting that more closely mimics human disease. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute preclinical studies to further investigate the anti-tumor and anti-metastatic potential of this compound. Careful optimization of experimental parameters will be crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for Cell Viability Assays with Lenumlostat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenumlostat (also known as PAT-1251) is a potent and selective small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2).[1][2] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[2] Upregulation of LOXL2 has been implicated in the progression of various fibrotic diseases and cancers. By inhibiting LOXL2, this compound has the potential to modulate pathological processes such as tissue fibrosis and tumor growth.[2]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. Furthermore, we present a summary of the signaling pathways modulated by LOXL2, providing a basis for understanding the mechanism of action of this compound.

Mechanism of Action of this compound

This compound irreversibly inhibits the catalytic activity of LOXL2, thereby preventing the cross-linking of collagen and elastin.[2] The inhibition of LOXL2 can impact cell behavior, including proliferation and survival. Emerging evidence suggests that LOXL2 influences several key signaling pathways that regulate these processes.

Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against LOXL2 from various species. This data is crucial for determining the appropriate concentration range for cell-based assays.

Target EnzymeSpeciesIC50 (µM)
LOXL2Human0.71[1]
LOXL3Human1.17[1]
LOXL2Mouse0.10[1]
LOXL2Rat0.12[1]
LOXL2Dog0.16[1]

Signaling Pathways Modulated by LOXL2

LOXL2 has been shown to influence several signaling pathways that are critical for cell proliferation and survival. Inhibition of LOXL2 by this compound is expected to modulate these pathways, leading to a decrease in cell viability in cancer and fibrotic cells.

LOXL2_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell LOXL2 LOXL2 ECM Collagen/Elastin Cross-linking LOXL2->ECM FAK FAK LOXL2->FAK activates Src Src LOXL2->Src activates TGFb_R TGF-β Receptor LOXL2->TGFb_R modulates BIRC3 BIRC3 LOXL2->BIRC3 upregulates MDM2 MDM2 LOXL2->MDM2 upregulates Akt Akt FAK->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Src->FAK Smad3 Smad3 TGFb_R->Smad3 Smad3->Proliferation BIRC3->Apoptosis MDM2->Apoptosis This compound This compound This compound->LOXL2 inhibits

LOXL2 Signaling Pathways

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[5][6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[5]

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate for desired period C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

MTT Assay Workflow
CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use a white, opaque-walled 96-well plate.[7]

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][8]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL of reagent to 100 µL of medium).[7][8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

CTG_Workflow A Seed Cells in opaque 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate for desired period C->D E Equilibrate to Room Temp D->E F Add CellTiter-Glo® Reagent E->F G Mix and Incubate 10 min F->G H Read Luminescence G->H

CellTiter-Glo® Assay Workflow

Data Analysis

For both assays, cell viability is typically expressed as a percentage of the vehicle-treated control cells. The results can be used to generate dose-response curves and calculate the IC50 value for this compound, which is the concentration of the drug that inhibits 50% of cell viability.

% Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Control Cells) x 100

Troubleshooting

  • High background in MTT assay: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can also contribute to background.

  • Low signal in CellTiter-Glo® assay: Ensure the reagent is properly reconstituted and at room temperature before use. Check that the cell number is within the linear range of the assay.

  • Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.

Conclusion

These protocols and application notes provide a comprehensive guide for researchers to assess the effects of this compound on cell viability. By understanding the underlying signaling pathways and employing robust and reproducible assay methods, researchers can effectively evaluate the therapeutic potential of this LOXL2 inhibitor.

References

Application Notes: Lenumlostat for Enhancing Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lenumlostat (also known as PAT-1251 or GB2064) is an orally available, irreversible small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the remodeling of the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin.[3][4] In numerous cancers, elevated LOXL2 expression is associated with a fibrotic tumor microenvironment (TME), which promotes tumor progression, metastasis, and resistance to therapy.[1][5] By inhibiting LOXL2, this compound reduces ECM stiffness, thereby modulating the TME to potentially enhance the efficacy of standard-of-care cancer treatments.

Mechanism of Action & Rationale for Combination Therapy

LOXL2-mediated collagen cross-linking creates a dense, stiff ECM that acts as a physical barrier, impeding the infiltration of immune cells like cytotoxic T lymphocytes (CTLs) and hindering the diffusion of therapeutic agents into the tumor core. This fibrotic TME is a key mechanism of resistance to both immunotherapy and chemotherapy.

This compound's inhibition of LOXL2 is hypothesized to create a more permissive TME through two primary mechanisms:

  • Improved Drug Penetration: By reducing the density of the collagen network, this compound can alleviate the high interstitial fluid pressure within the tumor, thereby improving the delivery and efficacy of co-administered chemotherapeutic agents.[6]

  • Enhanced Immunological Access: A less fibrotic TME allows for increased infiltration of anti-tumor immune cells, potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors (ICIs).[1]

This dual mechanism provides a strong rationale for combining this compound with standard cancer therapies such as chemotherapy and immunotherapy to achieve synergistic anti-tumor effects.

Visualizing this compound's Mechanism of Action

cluster_0 Extracellular Matrix (TME) cluster_1 Tumor Progression Collagen Collagen Fibers Crosslinked Cross-linked, Stiff ECM Barrier Physical Barrier to Immune Cells & Drugs Crosslinked->Barrier LOXL2 LOXL2 Enzyme LOXL2->Collagen Catalyzes cross-linking Metastasis Increased Invasion & Metastasis Barrier->Metastasis This compound This compound This compound->LOXL2 Irreversibly Inhibits

Caption: this compound inhibits LOXL2, preventing ECM stiffening and tumor progression.

Potential Synergistic Combinations

  • With Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): The primary rationale is to remodel the fibrotic TME to facilitate T-cell infiltration and function. By breaking down the physical barrier, this compound may sensitize previously resistant tumors to checkpoint blockade.

  • With Chemotherapy (e.g., Gemcitabine, Paclitaxel): Preclinical studies with other LOX/LOXL2 inhibitors have demonstrated that reducing ECM stiffness can overcome chemoresistance and enhance the activity of cytotoxic agents.[6] this compound may improve the delivery of chemotherapy to the tumor core, leading to greater cell kill.

  • With Targeted Therapies: For specific cancer types, combining this compound with agents targeting key oncogenic pathways could provide a dual attack on both the tumor cells and their protective microenvironment.

Visualizing the Rationale for Combination Immunotherapy

cluster_0 Standard Therapy: Immune Checkpoint Inhibitor (ICI) cluster_1 This compound Action on Tumor Microenvironment cluster_2 Synergistic Outcome ICI Anti-PD-1 mAb TCell_Inactive T-Cell ICI->TCell_Inactive Blocks PD-1/PD-L1 (Activates T-Cell) TumorCell Tumor Cell (PD-L1+) TCell_Inactive->TumorCell Attempts to Infiltrate & Kill TCell_Active Activated T-Cell Infiltration This compound This compound ECM Dense, Fibrotic ECM (Physical Barrier) This compound->ECM Reduces Fibrosis, Increases Permeability ECM->TCell_Inactive Blocks Infiltration Apoptosis Enhanced Tumor Cell Apoptosis TCell_Active->Apoptosis Increased Killing

Caption: this compound remodels the ECM to enable T-cell infiltration and enhance ICI efficacy.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy with Chemotherapy

Objective: To determine if this compound synergizes with a standard chemotherapeutic agent to inhibit cancer cell proliferation in vitro.

Materials:

  • Cancer cell line with high LOXL2 expression (e.g., MDA-MB-231 breast cancer, PANC-1 pancreatic cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (powder, to be dissolved in DMSO).

  • Chemotherapeutic agent (e.g., Paclitaxel, dissolved in DMSO).

  • 384-well clear-bottom white plates.

  • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay.

  • Luminometer plate reader.

Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium. Seed 2,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare stock solutions of this compound (e.g., 10 mM) and Paclitaxel (e.g., 1 mM) in DMSO. Create a 7x7 dose matrix by performing serial dilutions of both drugs in culture medium. Include single-agent dilutions and a vehicle (DMSO) control.

  • Treatment: Add the drug matrix dilutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize viability data to vehicle-treated controls (100% viability) and a no-cell control (0% viability).

    • Calculate IC50 values for each single agent.

    • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[7][8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Combination Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Materials:

  • 6-8 week old female C57BL/6 mice.

  • Syngeneic tumor cell line (e.g., LLC Lewis Lung Carcinoma).

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • Anti-mouse PD-1 antibody (or isotype control) for intraperitoneal (IP) injection.

  • Calipers for tumor measurement.

  • Animal scales.

Methodology:

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ LLC cells into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When average tumor volume reaches ~100 mm³, randomize mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle (oral gavage) + Isotype Control (IP)

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, once daily) + Isotype Control (IP)

    • Group 3: Vehicle (oral gavage) + Anti-PD-1 mAb (e.g., 10 mg/kg, IP, twice weekly)

    • Group 4: this compound + Anti-PD-1 mAb

  • Treatment & Monitoring: Administer treatments according to the defined schedule for 21 days. Measure tumor volume with calipers and record mouse body weight twice weekly. Tumor volume (mm³) = (Length x Width²) / 2.

  • Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). Euthanize mice if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.

  • Data Analysis:

    • Calculate the average tumor volume for each group at each time point.

    • At the end of the study, calculate the %TGI for each treatment group relative to the vehicle control group using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.

    • Compare tumor growth between groups using appropriate statistical tests (e.g., two-way ANOVA).

    • Assess the combination effect. An outcome where the %TGI of the combination group is significantly greater than the sum of the individual agent TGI values suggests synergy.

Visualizing the In Vivo Experimental Workflow

cluster_groups Treatment Groups start Start: Syngeneic Tumor Cell Implantation growth Tumor Growth Monitoring (Target Volume: ~100 mm³) start->growth random Randomization of Mice (n=10 per group) growth->random g1 Group 1: Vehicle + Isotype random->g1 g2 Group 2: This compound + Isotype random->g2 g3 Group 3: Vehicle + Anti-PD-1 random->g3 g4 Group 4: This compound + Anti-PD-1 random->g4 treat Treatment Period (21 Days) Tumor & Weight Monitoring end Endpoint Analysis: Tumor Growth Inhibition (TGI) Statistical Analysis treat->end g1->treat g2->treat g3->treat g4->treat

Caption: Workflow for an in vivo study testing this compound with an immune checkpoint inhibitor.

Illustrative Data Presentation

Disclaimer: The following data are for illustrative purposes only and are intended to represent potential outcomes based on the scientific rationale for combining a LOXL2 inhibitor with standard cancer therapies. They are not derived from published studies of this compound combination therapy.

Table 1: Illustrative In Vitro Synergy of this compound and Paclitaxel in MDA-MB-231 Cells

CompoundIC50 (nM) as Single AgentCombination IC50 (nM)Combination Index (CI) at ED50Interpretation
This compound 850This compound: 2100.45Synergy
Paclitaxel 12Paclitaxel: 3

Table 2: Illustrative In Vivo Efficacy of this compound and Anti-PD-1 Therapy

Treatment GroupDosingMean Final Tumor Volume (mm³)Tumor Growth Inhibition (% TGI)
Vehicle + Isotype Ctrl -1850 ± 210-
This compound 50 mg/kg, PO, QD1385 ± 18025%
Anti-PD-1 mAb 10 mg/kg, IP, 2x/wk1250 ± 19532%
This compound + Anti-PD-1 Combination Dosing450 ± 9576%

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lenumlostat Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lenumlostat (also known as PAT-1251), a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] It works by forming a pseudo-irreversible inhibitory complex with the active site of the LOXL2 enzyme.[1] LOXL2 is a secreted copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[2][3] By inhibiting LOXL2, this compound disrupts ECM remodeling, which is implicated in pathological processes like fibrosis and cancer progression.[2][3][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A good starting point for determining the optimal concentration of this compound is its half-maximal inhibitory concentration (IC50). The IC50 for this compound can vary depending on the species and the specific LOX family member. For human LOXL2 (hLOXL2), the IC50 is approximately 0.71 µM.[5] It is advisable to test a range of concentrations around this value, for example, from 0.1 µM to 10 µM, to determine the optimal dose for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.

  • Preparation of Stock Solution: A 10 mM stock solution in DMSO is a common starting point.

  • Storage: The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is recommended to store the solution under nitrogen to maintain stability.[5]

  • Working Solution: The stock solution should be further diluted in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways affected by this compound?

By inhibiting LOXL2, this compound can modulate several downstream signaling pathways involved in cell proliferation, migration, invasion, and fibrosis. These include:

  • Transforming Growth Factor-β (TGF-β) Signaling: LOXL2 is known to be induced by TGF-β1 and can also activate TGF-β signaling, creating a feedback loop that promotes fibrosis.[6]

  • Focal Adhesion Kinase (FAK) Signaling: LOXL2-mediated ECM stiffening can activate FAK signaling, which is crucial for cell adhesion, migration, and survival.[3]

  • Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: LOXL2 can upregulate HIF-1α, a key regulator of cellular response to hypoxia, which in turn can promote angiogenesis and cancer progression.[6]

  • PI3K/AKT Signaling: LOXL2 can promote tumor metastasis by regulating the levels of phosphorylated AKT.[3][6]

Data Presentation

This compound (PAT-1251) IC50 Values
TargetSpeciesIC50 (µM)
LOXL2Human0.71[5]
LOXL3Human1.17[5]
LOXL2Mouse0.10[5]
LOXL2Rat0.12[5]
LOXL2Dog0.16[5]
Effects of LOXL2 Inhibition on Cancer Cell Lines
Cell LineCancer TypeAssayEffect of LOXL2 Inhibition
MDA-MB-231Triple-Negative Breast CancerProliferation AssayDose-dependent inhibition of proliferation[7]
MDA-MB-231Triple-Negative Breast CancerMigration Assay (Scratch Wound)Dose-dependent decrease in wound closure[7]
MDA-MB-231Triple-Negative Breast CancerInvasion Assay (3D Spheroid)Dose-dependent decrease in invasion[7]
CT26Colon CarcinomaProliferation & Migration AssayInhibition of proliferation and migration[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.

Materials:

  • This compound (PAT-1251)

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen_Elastin Collagen & Elastin Crosslinked_ECM Cross-linked ECM (Stiffness) Collagen_Elastin->Crosslinked_ECM Integrin Integrin Crosslinked_ECM->Integrin Activates FAK FAK Integrin->FAK TGFB_R TGF-β Receptor Smad Smad2/3 TGFB_R->Smad LOXL2 LOXL2 LOXL2->Collagen_Elastin Oxidative deamination PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Migration, Invasion, Fibrosis) AKT->Gene_Expression Snail Snail Smad->Snail HIF_1a HIF-1α HIF_1a->LOXL2 Snail->Gene_Expression TGFB TGF-β TGFB->TGFB_R Hypoxia Hypoxia Hypoxia->HIF_1a This compound This compound This compound->LOXL2 Inhibits

Caption: this compound inhibits LOXL2, disrupting key signaling pathways in fibrosis and cancer.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells in 96-well Plate D Treat Cells with this compound (24, 48, 72h) B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/ Luminescence E->F G Calculate % Viability and IC50 F->G

Caption: Workflow for determining the optimal concentration of this compound in cell culture.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect on cells Concentration of this compound is too low. Gradually increase the concentration of this compound. Test a range from 0.1 µM up to 10 µM or higher, depending on the cell line's sensitivity.
Cell line does not express LOXL2 or expresses it at very low levels. Screen your cell line for LOXL2 expression using techniques like qPCR or Western blotting.
Incorrect preparation or degradation of this compound. Prepare fresh stock solutions of this compound in DMSO. Ensure proper storage at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
High cell death even at low concentrations (unexpected cytotoxicity) Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is not exceeding 0.1%. Include a vehicle control (medium with the same amount of DMSO) in your experiments to assess solvent toxicity.
Cell line is highly sensitive to LOXL2 inhibition. Perform a dose-response curve with a wider range of lower concentrations to determine the precise IC50.
Contamination of cell culture. Regularly check your cell cultures for any signs of bacterial or fungal contamination. Maintain aseptic techniques during all experimental procedures.
Precipitation of this compound in culture medium Low solubility of this compound at high concentrations. Ensure the stock solution in DMSO is fully dissolved before diluting it in the culture medium. Vortex or gently warm the stock solution if necessary. Prepare working solutions fresh for each experiment.
Interaction with components in the culture medium. Test the solubility of this compound in your specific culture medium. If precipitation persists, consider using a different formulation or a lower concentration.
Inconsistent or non-reproducible results Variable cell seeding density. Ensure a homogenous cell suspension before and during seeding. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Pipetting errors. Use calibrated pipettes and be careful to add accurate volumes to each well. Utilize multichannel pipettes for better consistency across the plate.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
Variability in incubation times. Standardize the incubation time for this compound treatment across all experiments to ensure consistency.

References

Investigating potential off-target effects of Lenumlostat on LOX family proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lenumlostat on the Lysyl Oxidase (LOX) family of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound, also known as PAT-1251, is a potent, selective, and orally available small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3] It acts as a pseudo-irreversible inhibitor by interacting with the active site of LOXL2.[4]

Q2: What is the reported inhibitory activity of this compound against LOXL2?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.71 µM for human LOXL2 in whole blood assays.[2][3] Another source reports an IC50 value of less than 300 nM.[5]

Q3: Does this compound show activity against other members of the LOX family?

Q4: What is the activity of this compound against other amine oxidases?

A4: this compound is highly selective for LOXL2 over other key members of the amine oxidase family. It exhibits less than 10% inhibition at a concentration of 10 µM against semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1]

Q5: What is the mechanism of action of the LOX family of proteins?

A5: The LOX family, which includes LOX and LOX-Like proteins 1-4 (LOXL1-4), are copper-dependent amine oxidases.[8] Their primary function is to catalyze the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM), which is crucial for the structural integrity of tissues.[8] This process involves the oxidative deamination of lysine (B10760008) residues on these proteins.[4]

Troubleshooting Guide

Issue: Unexpected experimental results that may be attributed to off-target effects of this compound.

1. Assess the Selectivity Profile:

  • Question: Have you considered the relative potency of this compound against different LOX family members?

  • Troubleshooting Step: Refer to the quantitative data on this compound's inhibitory activity. While potent against LOXL2, its activity against LOXL3 is reduced, and it is significantly less active against LOX. If your experimental system expresses high levels of LOXL3 or LOX, you may observe effects even with a selective inhibitor.

  • Recommendation: Perform control experiments using cell lines or tissues with known expression levels of different LOX family members. Consider using alternative inhibitors with different selectivity profiles to confirm that the observed effect is specific to LOXL2 inhibition.

2. Verify Enzyme Activity Inhibition:

  • Question: Have you confirmed that this compound is inhibiting LOX activity in your specific experimental setup?

  • Troubleshooting Step: The IC50 values reported in the literature are determined under specific assay conditions. Factors in your experimental system, such as protein concentration and substrate availability, can influence the apparent potency of the inhibitor.

  • Recommendation: Perform a dose-response experiment in your system to determine the effective concentration of this compound required for LOX/LOXL inhibition. Utilize a direct in vitro assay, such as a fluorometric assay, to measure the enzymatic activity of the specific LOX family members of interest in the presence of varying concentrations of this compound.

3. Characterize the Expression Profile of LOX Family Members:

  • Question: Do you know the expression profile of all LOX family members in your model system?

  • Troubleshooting Step: The observed biological effect of this compound will depend on which LOX family members are expressed in your cells or tissues of interest.

  • Recommendation: Use techniques like qRT-PCR or Western blotting to determine the relative expression levels of LOX, LOXL1, LOXL2, LOXL3, and LOXL4 in your experimental model. This will help in interpreting the potential for off-target effects.

Data Presentation

Table 1: Inhibitory Activity of this compound (PAT-1251) against Human LOX Family Proteins

Target ProteinIC50 (µM)Selectivity vs. LOXL2
LOXL20.71[1][2][3]1-fold
LOXL31.17[1][6]~1.65-fold
LOX~284 (estimated)~400-fold[3][7]
LOXL1Data not availableData not available
LOXL4Data not availableData not available

Table 2: Inhibitory Activity of this compound (PAT-1251) against Other Amine Oxidases

Target ProteinPercent Inhibition at 10 µM
Semicarbazide-sensitive amine oxidase (SSAO)< 10%[1]
Diamine oxidase (DAO)< 10%[1]
Monoamine oxidase A (MAO-A)< 10%[1]
Monoamine oxidase B (MAO-B)< 10%[1]

Experimental Protocols

Fluorometric Lysyl Oxidase Activity Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a LOX substrate.

  • Principle: The assay utilizes a specific LOX substrate that releases H₂O₂ upon oxidation by LOX. The H₂O₂ is then detected by a fluorometric probe, such as Amplex Red, in a reaction catalyzed by horseradish peroxidase (HRP). The resulting fluorescent product can be measured at an excitation/emission of approximately 540/590 nm.

  • Materials:

    • LOX Assay Buffer

    • LOX Substrate

    • Horseradish Peroxidase (HRP)

    • Fluorometric Probe (e.g., Amplex Red)

    • Purified LOX family enzyme or biological sample

    • This compound or other test inhibitors

    • 96-well black microplate

  • Procedure:

    • Reagent Preparation: Prepare a working solution of the fluorometric probe and HRP in the LOX assay buffer.

    • Sample Preparation: Add the purified LOX enzyme or biological sample to the wells of the microplate. For inhibitor screening, pre-incubate the enzyme with various concentrations of this compound.

    • Reaction Initiation: Add the LOX substrate to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The LOX activity is proportional to the fluorescence signal. For inhibitor screening, calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

LOX_Family_Signaling_Pathway TGFb TGF-β PI3K_Akt PI3K/Akt TGFb->PI3K_Akt MAPK MAPK TGFb->MAPK Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Integrins Integrins FAK_Src FAK/Src Integrins->FAK_Src LOX_Family LOX Family (LOX, LOXL1-4) PI3K_Akt->LOX_Family MAPK->LOX_Family FAK_Src->PI3K_Akt FAK_Src->MAPK HIF1a->LOX_Family ECM_Stiffening ECM Stiffening & Collagen Cross-linking LOX_Family->ECM_Stiffening ECM_Stiffening->Integrins Cell_Proliferation Cell Proliferation ECM_Stiffening->Cell_Proliferation Cell_Migration Cell Migration ECM_Stiffening->Cell_Migration

Caption: Simplified signaling pathways involving the LOX family of proteins.

Experimental_Workflow_Off_Target_Effects start Start: Investigate this compound Off-Target Effects select_model Select Cellular/Tissue Model start->select_model characterize_lox Characterize LOX Family Expression Profile (qRT-PCR, Western Blot) select_model->characterize_lox in_vitro_assay In Vitro LOX Activity Assay (Fluorometric) characterize_lox->in_vitro_assay dose_response Dose-Response Curve Generation in_vitro_assay->dose_response calculate_ic50 Calculate IC50 Values for each LOX Family Member dose_response->calculate_ic50 compare_data Compare Experimental IC50s with Published Data calculate_ic50->compare_data confirm_on_target Observed Effect Likely On-Target (LOXL2) compare_data->confirm_on_target Consistent investigate_off_target Potential Off-Target Effect Investigate Further compare_data->investigate_off_target Discrepant end End confirm_on_target->end investigate_off_target->end

Caption: Experimental workflow for assessing this compound's off-target effects.

References

Addressing Lenumlostat solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lenumlostat in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2).[1][2][3][4][5][6] LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM).[1][3] By inhibiting LOXL2, this compound disrupts the remodeling of the ECM, which is often dysregulated in fibrotic diseases. This gives this compound its potential as an antifibrotic agent.[1][3]

Q2: I am having trouble dissolving this compound directly into my aqueous experimental buffer. Is this expected?

Yes, this is a common issue. Many small molecule inhibitors, including this compound, have poor aqueous solubility. Direct dissolution in aqueous buffers like PBS or Tris is often difficult and can lead to precipitation or incomplete dissolution. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.

Q3: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a primary stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[2]

Q4: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I prevent this?

This phenomenon is known as "salting out" or precipitation upon dilution with an anti-solvent (in this case, the aqueous buffer). To prevent this, it is crucial to use a co-solvent system or a solubilizing agent in your final working solution. The organic content from the initial DMSO stock is often insufficient to maintain solubility at higher aqueous concentrations.

Q5: What are some proven formulations to improve this compound's solubility in aqueous solutions for in vitro studies?

For in vitro experiments, it is often necessary to use a multi-component solvent system to maintain this compound in solution. Here are some tested formulations that can achieve a this compound concentration of at least 2.17 mg/mL:[2]

  • Formulation with PEG300 and Tween-80: This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Formulation with a Cyclodextrin: This formulation uses 10% DMSO and 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.[2]

Q6: How should I properly store my this compound stock solutions?

For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they can be stable for up to 6 months.[2] For shorter-term storage, -20°C for up to one month is also acceptable, preferably under a nitrogen atmosphere.[2] It is important to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/Vehicle SystemConcentrationMolar EquivalentSource
DMSO≥ 130 mg/mL(325.54 mM)[2]
Water≥ 100 mg/mL(250.41 mM)[2]
Ethanol80 mg/mL(200.33 mM)[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL(5.43 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL(5.43 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL(5.43 mM)[2]

Note: The molecular weight of this compound is approximately 399.34 g/mol .[3]

Troubleshooting Guide

If you are experiencing issues with this compound solubility, follow this troubleshooting workflow.

G start Start: this compound Solubility Issue check_stock Is a concentrated stock solution in 100% DMSO prepared? start->check_stock prepare_stock Prepare a stock solution in fresh, anhydrous DMSO (e.g., 10-50 mg/mL). check_stock->prepare_stock No check_dilution Did precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes prepare_stock->check_dilution use_cosolvent Use a co-solvent system. (e.g., PEG300, Tween-80) or a solubilizing agent (e.g., SBE-β-CD). check_dilution->use_cosolvent Yes success Success: this compound is solubilized in working solution. check_dilution->success No check_technique Is the mixing technique correct? (add components sequentially, mix well at each step) use_cosolvent->check_technique failure If issues persist, consider adjusting the formulation ratios or consulting further technical support. use_cosolvent->failure correct_technique Follow detailed protocol for formulation preparation. Consider gentle heating or sonication to aid dissolution. check_technique->correct_technique No check_technique->success Yes correct_technique->success

Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Co-solvents

This protocol is for preparing a 1 mL working solution of this compound at a concentration of ≥ 2.17 mg/mL.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 21.7 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 21.7 mg/mL this compound in DMSO stock solution. Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture. Mix again until fully integrated.

  • Add 450 µL of saline to the tube to reach a final volume of 1 mL. Mix thoroughly. The final solution should be clear.

Protocol 2: Preparation of this compound Working Solution using a Cyclodextrin

This protocol is for preparing a 1 mL working solution of this compound at a concentration of ≥ 2.17 mg/mL using SBE-β-CD.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 200 mg of SBE-β-CD in 1 mL of saline. This may require some gentle warming and mixing.

  • Prepare a 21.7 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the 21.7 mg/mL this compound in DMSO stock solution.

  • Mix thoroughly by vortexing until the solution is clear.

Visualization of Solubility Enhancement

The following diagram illustrates the general principle of how co-solvents and cyclodextrins can improve the solubility of a poorly soluble drug like this compound in an aqueous environment.

G cluster_0 Poor Aqueous Solubility cluster_1 Enhanced Solubility cluster_2 Co-Solvent Method cluster_3 Cyclodextrin Method Lenumlostat_agg This compound (Aggregated/Precipitated) Water Aqueous Buffer (e.g., PBS) Lenumlostat_agg->Water Insoluble Lenumlostat_sol_co Solubilized This compound Lenumlostat_sol_cd Solubilized This compound Cosolvent Co-solvents (DMSO, PEG300) Lenumlostat_sol_co->Cosolvent Solvated by Cyclodextrin SBE-β-CD (Hydrophilic exterior, hydrophobic interior) Lenumlostat_sol_cd->Cyclodextrin Encapsulated in

Mechanisms of this compound solubility enhancement.

References

How to minimize Lenumlostat degradation in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Lenumlostat. The following information is intended to help minimize degradation and ensure the integrity of your long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability of this compound. For long-term storage of the solid compound, it is recommended to store it in a dry, dark place. Stock solutions should be stored at low temperatures to minimize degradation.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: The choice of solvent can impact the stability of this compound. It is important to use anhydrous solvents when preparing stock solutions to prevent hydrolysis. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of similar small molecules.

Q3: How can I prevent contamination of my this compound samples?

A3: To prevent microbial contamination, especially for aqueous solutions, it is recommended to filter-sterilize the solution through a 0.22 µm filter. For stock solutions in organic solvents, ensure the solvent is of high purity and handled under sterile conditions to prevent chemical and microbial degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Potency in Assays Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Verify storage conditions (temperature, light exposure). 4. Perform a stability check of your compound using an appropriate analytical method (e.g., HPLC).
Appearance of Unexpected Peaks in Analytical Runs (e.g., HPLC) Formation of degradation products.1. Review the storage and handling procedures of your this compound samples. 2. Consider potential degradation pathways (hydrolysis, oxidation, photodegradation) based on your experimental conditions. 3. Refer to the "Potential Degradation Pathways" section below to identify possible degradation products. 4. If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the unknown peaks and compare them with the predicted degradation products.
Precipitation of this compound in Aqueous Buffers Low aqueous solubility or change in pH affecting solubility.1. Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but does not interfere with the assay. 2. Check the pH of the buffer and adjust if necessary. The solubility of compounds with amine and amide groups can be pH-dependent. 3. Consider using a different buffer system or adding solubilizing agents, validating their compatibility with your experimental setup.

Potential Degradation Pathways of this compound

Disclaimer: The following degradation pathways are hypothesized based on the chemical structure of this compound and general principles of organic chemistry. Specific experimental data on the forced degradation of this compound is not publicly available.

This compound possesses several functional groups susceptible to degradation, including an amide, a pyridine (B92270) ring, an ether linkage, and a primary amine. The primary degradation pathways are likely to be hydrolysis and oxidation.

Hydrolytic Degradation

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5]

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine.

  • Base-catalyzed hydrolysis: Hydroxide (B78521) ions can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that collapses to a carboxylate and an amine.

Oxidative Degradation

The pyridine ring and the primary amine in this compound are potential sites for oxidation.[6][7][8][9][10]

  • Pyridine N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.

  • Amine Oxidation: The primary aminomethyl group could be susceptible to oxidation, potentially leading to the formation of an aldehyde or carboxylic acid.

Photodegradation

Aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly UV light.[11][12][13][14][15] The aromatic rings in this compound could absorb light energy, leading to the formation of reactive species that can undergo various reactions, including oxidation and ring cleavage.

Hypothetical Degradation Products of this compound

The following table summarizes the potential degradation products of this compound based on the hypothesized degradation pathways.

Degradation Pathway Potential Degradation Product Chemical Structure of Degradation Product Triggering Condition
Acid/Base Hydrolysis 3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid and (3R,4R)-3-fluoropyrrolidin-4-ol(Not shown)Acidic or basic pH
Oxidation This compound N-oxide(Not shown)Presence of oxidizing agents
Oxidation 3-((4-formyl-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid derivative(Not shown)Presence of oxidizing agents
Photodegradation Various complex products(Not shown)Exposure to light (especially UV)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-grade water, acetonitrile, and methanol
  • Suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
  • Photostability chamber
  • Oven

2. Procedure:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
  • Characterize the degradation products using HPLC-MS.[16][17][18]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical reversed-phase HPLC method for the separation of this compound from its potential degradation products.[19][20][21][22][23]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 270 nm (or a wavelength determined by UV-Vis scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. System Suitability:

  • Inject a standard solution of this compound to determine retention time and peak area.
  • Inject a mixture of this compound and a stressed sample to ensure resolution between the parent drug and its degradation products.

Visualizations

G cluster_storage Long-Term Storage cluster_handling Experimental Handling Solid this compound Solid this compound Weighing Weighing Solid this compound->Weighing Aliquot Stock Solution Stock Solution Diluting Diluting Stock Solution->Diluting Aqueous Buffer Dissolving Dissolving Weighing->Dissolving Anhydrous Solvent Dissolving->Stock Solution Store at -80°C Assay Assay Diluting->Assay

Figure 1: Recommended workflow for handling this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound Amide Cleavage Amide Cleavage This compound->Amide Cleavage H+/OH- Pyridine N-Oxidation Pyridine N-Oxidation This compound->Pyridine N-Oxidation Oxidants Amine Oxidation Amine Oxidation This compound->Amine Oxidation Oxidants Ring Opening/Rearrangement Ring Opening/Rearrangement This compound->Ring Opening/Rearrangement UV/Vis Light Carboxylic Acid + Amine Carboxylic Acid + Amine Amide Cleavage->Carboxylic Acid + Amine N-Oxide N-Oxide Pyridine N-Oxidation->N-Oxide Aldehyde/Acid Aldehyde/Acid Amine Oxidation->Aldehyde/Acid

Figure 2: Potential degradation pathways of this compound.

G start Unexpected Peak in HPLC? check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage check_handling Review Handling Procedures (Solvent, pH, Freeze-Thaw) start->check_handling improper_storage Improper Storage check_storage->improper_storage Identified Issue improper_handling Improper Handling check_handling->improper_handling Identified Issue prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh improper_handling->prepare_fresh reanalyze Re-analyze Sample prepare_fresh->reanalyze problem_solved Problem Resolved reanalyze->problem_solved Peak Disappears characterize_peak Characterize Peak by HPLC-MS reanalyze->characterize_peak Peak Persists

Figure 3: Troubleshooting decision tree for unexpected HPLC peaks.

References

Interpreting unexpected results in Lenumlostat-treated animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Lenumlostat in preclinical animal models. The following FAQs address potential unexpected results and provide actionable steps to interpret your findings.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected anti-fibrotic effect in my animal model despite administering a literature-validated dose of this compound. What could be the issue?

A1: A lack of efficacy can stem from several factors, ranging from compound administration to the biological complexity of the animal model. The primary areas to investigate are target engagement, compound stability, and potential compensatory mechanisms.

Troubleshooting Workflow:

A systematic approach is crucial to pinpoint the source of the issue. We recommend the following workflow:

G cluster_0 Phase 1: Verification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A 1. Confirm Compound Formulation and Administration B 2. Assess Target Engagement (LOXL2 Inhibition) A->B If formulation is correct C 3. Evaluate Pharmacokinetics (PK) in Your Model B->C If target is not engaged D 4. Analyze Compensatory ECM Pathway Upregulation B->D If target is engaged, but no efficacy E Optimize Dose & Formulation C->E F Consider Combination Therapy or Alternative Model D->F

Caption: Troubleshooting workflow for lack of efficacy.

Possible Causes & Solutions:

  • Insufficient Target Engagement: The compound may not be reaching the target enzyme (LOXL2) at a sufficient concentration in the tissue of interest.

    • Solution: Perform a pharmacodynamic (PD) study. Collect tissue samples (e.g., lung, liver, kidney) at various time points after dosing and measure LOXL2 activity. A significant reduction in activity compared to vehicle-treated animals confirms target engagement.

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or poorly absorbed in the specific strain or species you are using, leading to suboptimal exposure.

    • Solution: Conduct a PK study to measure this compound concentration in plasma and the target tissue over time. Compare this to published data if available. The dose or formulation may need optimization.

  • Compensatory Mechanisms: The inhibition of LOXL2 may lead to the upregulation of other lysyl oxidase (LOX) family members or alternative pathways for extracellular matrix (ECM) cross-linking.

    • Solution: Use qPCR or Western blot to analyze the expression of other LOX family members (e.g., LOX, LOXL1, LOXL3, LOXL4) in the tissue of interest.

Data Table: Hypothetical Gene Expression in Non-Responsive Model

GeneVehicle Control (Fold Change)This compound-Treated (Fold Change)P-value
LOXL21.01.10.85
LOX1.03.5<0.01
LOXL11.02.8<0.01
Col1a11.00.90.75

This hypothetical data shows that while the target (LOXL2) expression is unchanged, other LOX family members are significantly upregulated, potentially compensating for LOXL2 inhibition and maintaining collagen production (Col1a1).

Q2: My this compound-treated animals are showing an unexpected increase in inflammatory markers (e.g., TNF-α, IL-6) in the target tissue. Isn't this compound supposed to be anti-fibrotic?

A2: This is a critical observation. While fibrosis and inflammation are distinct processes, they are intricately linked. An increase in inflammatory markers could be due to off-target effects, or a complex biological response to the modulation of the tissue microenvironment.

Signaling Pathway Context:

This compound targets LOXL2, which is involved in ECM stiffening. ECM stiffness itself can influence immune cell behavior. Altering this landscape can sometimes trigger unforeseen inflammatory responses.

G This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits OffTarget Potential Off-Target Kinase This compound->OffTarget Possible Off-Target Interaction Collagen Collagen & Elastin Cross-linking LOXL2->Collagen ECM ECM Stiffening Collagen->ECM Immune Immune Cell Activation (e.g., Macrophages) ECM->Immune Modulates Cytokines TNF-α, IL-6 Release Immune->Cytokines NFkB NF-κB Pathway OffTarget->NFkB Activates NFkB->Cytokines

Caption: Potential pathways for paradoxical inflammation.

Troubleshooting Steps:

  • Rule out Vehicle Effects: Ensure a vehicle-only control group is included. Some formulation agents (e.g., DMSO, cyclodextrins) can induce inflammatory responses at certain concentrations.[1]

  • Assess Off-Target Activity: While this compound is reported to be selective, off-target activity is a possibility with any small molecule inhibitor.[2][3]

    • Action: Use a counterscreening assay or a structurally unrelated LOXL2 inhibitor. If the secondary inhibitor does not cause inflammation, the effect is likely off-target.

  • Analyze Immune Cell Infiltration: The cytokine signature may be linked to a specific immune cell population.

    • Action: Perform immunohistochemistry (IHC) or flow cytometry on tissue samples to identify and quantify infiltrating immune cells (e.g., macrophages, neutrophils, T-cells).

Q3: I've noticed elevated liver enzymes (ALT/AST) in the serum of this compound-treated animals. Is this expected?

A3: Hepatotoxicity is a potential concern for any orally administered compound, as the liver is the primary site of drug metabolism. Elevated liver enzymes are an indicator of liver damage and should be investigated thoroughly.

Logical Investigation Tree:

G Start Elevated ALT/AST Observed Vehicle Is effect present in Vehicle-Only group? Start->Vehicle Dose Is the effect Dose-Dependent? Vehicle->Dose No VehicleTox Result: Vehicle Toxicity Vehicle->VehicleTox Yes Histology Perform Liver Histology (H&E Staining) Dose->Histology Yes CompoundTox Result: Compound-Related Toxicity Dose->CompoundTox No (Threshold Effect) Mechanism Investigate Mechanism: Metabolite vs. Off-Target Histology->Mechanism

Caption: Decision tree for investigating hepatotoxicity.

Troubleshooting Steps:

  • Confirm with Histology: Serum enzyme levels indicate damage but not the nature of the injury.

    • Action: Collect liver tissue for histopathological analysis (H&E staining). Look for signs of necrosis, steatosis, or inflammation.

  • Conduct a Dose-Response Study: Determine if the toxicity is dose-dependent.

    • Action: Run a study with multiple dose levels of this compound, including a lower dose, to see if a therapeutic window with no liver toxicity can be identified.

  • Evaluate Drug Metabolism: The toxicity could be caused by a reactive metabolite of this compound rather than the parent compound.

    • Action: In vitro studies using liver microsomes can help identify potential reactive metabolites.

Data Table: Example Dose-Response Toxicity Data

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)
Vehicle035 ± 560 ± 8
This compound1040 ± 765 ± 10
This compound30150 ± 25280 ± 40
This compound100450 ± 60800 ± 95

Data are presented as Mean ± SD. This example shows a clear dose-dependent increase in liver enzymes, suggesting compound-related toxicity at higher doses.

Detailed Experimental Protocols

Protocol 1: LOXL2 Activity Assay in Tissue Homogenates

This protocol measures the hydrogen peroxide (H₂O₂) produced as a byproduct of lysyl oxidase activity.

  • Tissue Homogenization:

    • Harvest ~50 mg of tissue and immediately snap-freeze in liquid nitrogen.

    • Homogenize the tissue in 1 mL of cold Tris-HCl buffer (50 mM, pH 7.4) with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Assay Reaction:

    • In a 96-well black plate, add 50 µL of tissue homogenate.

    • Add 50 µL of reaction buffer containing:

      • 100 µM Amplex Red reagent

      • 0.2 U/mL Horseradish Peroxidase (HRP)

      • 10 mM 1,5-diaminopentane (LOXL2 substrate)

    • Include a "no substrate" control for each sample to measure background H₂O₂.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) every 5 minutes for 1 hour using a plate reader.

  • Analysis:

    • Subtract the background fluorescence from the substrate-containing wells.

    • Calculate the rate of H₂O₂ production (slope of the fluorescence vs. time curve).

    • Normalize the activity to the total protein concentration of the homogenate.

Protocol 2: Hydroxyproline (B1673980) Assay for Collagen Quantification

This protocol measures the total collagen content in a tissue sample.

  • Tissue Hydrolysis:

    • Weigh 10-20 mg of dry tissue.

    • Add 1 mL of 6N HCl and hydrolyze at 110°C for 18-24 hours in a sealed, pressure-resistant tube.

  • Sample Preparation:

    • Allow samples to cool. Centrifuge to pellet any debris.

    • Neutralize 100 µL of the supernatant by adding 900 µL of 1.4N NaOH.

  • Oxidation:

    • Add 500 µL of Chloramine-T solution to each sample and incubate at room temperature for 20 minutes.

  • Color Development:

    • Add 500 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde) solution.

    • Incubate at 65°C for 20 minutes until a pink/purple color develops.

  • Measurement:

    • Cool samples to room temperature.

    • Measure the absorbance at 550 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of hydroxyproline.

    • Calculate the hydroxyproline content in your samples and convert to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

References

Lenumlostat Technical Support Center: Investigating Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential off-target effects of Lenumlostat, particularly at high concentrations used in preclinical research. The following information is intended to aid in troubleshooting unexpected experimental outcomes and designing studies to characterize the selectivity profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is an irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1] It also shows inhibitory activity against lysyl oxidase-like 3 (LOXL3). The IC50 values for human LOXL2 and LOXL3 are 0.71 µM and 1.17 µM, respectively.[2]

Q2: What is the known selectivity profile of this compound against other amine oxidases?

This compound has demonstrated high selectivity for LOXL2 over other key members of the amine oxidase family. At a concentration of 10 µM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).

Q3: I am observing a cellular phenotype that doesn't seem to be explained by LOXL2 or LOXL3 inhibition. Could this be an off-target effect?

Yes, it is possible. While this compound is selective, at high concentrations, the risk of off-target engagement increases. Unexplained cellular effects, such as unexpected changes in cell proliferation, apoptosis, or signaling pathways, may indicate that this compound is interacting with other cellular proteins.

Q4: What are the first steps to investigate a suspected off-target effect?

The initial steps should involve confirming the observation and ruling out experimental artifacts. This includes:

  • Dose-response analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the concentration of this compound used.

  • Positive and negative controls: Use a structurally unrelated LOXL2 inhibitor to see if it recapitulates the phenotype. A negative control compound with a similar chemical scaffold but inactive against LOXL2 would also be informative.

  • Cell line comparison: Test the effect in multiple cell lines with varying expression levels of the suspected off-target protein.

Troubleshooting Guide: Unexpected Experimental Results

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cytotoxicity at high concentrations This compound may be inhibiting essential cellular kinases or other proteins involved in cell survival.1. Perform a broad kinase screen (e.g., KINOMEscan) at the cytotoxic concentration. 2. Conduct a cell-based assay to measure apoptosis (e.g., caspase-3/7 activity) or necrosis.
Alterations in a specific signaling pathway unrelated to LOXL2 The compound could be directly or indirectly modulating components of another pathway.1. Use phospho-specific antibodies in a western blot to probe key nodes of the affected pathway. 2. Perform an in vitro kinase assay with purified components of the suspected off-target pathway.
Inconsistent results between different cell lines The off-target may be expressed at different levels in the cell lines used.1. Profile the expression of the primary target (LOXL2) and potential off-targets in your cell lines using qPCR or western blotting. 2. Correlate the phenotypic response with the expression level of the suspected off-target.

Experimental Protocols for Off-Target Identification

A systematic approach is crucial to identify potential off-target effects of this compound. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase Profiling (e.g., KINOMEscan)

This experiment aims to identify potential kinase off-targets of this compound in a cell-free system.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the final screening concentration.

  • Assay Principle: The KINOMEscan assay is a competition binding assay. It measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[3][4][5][6]

  • Screening: Submit this compound for screening against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan panel) at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of this compound to the kinase. A common threshold for a significant "hit" is a percent of control value below 35%.

  • Follow-up: For any identified hits, determine the dissociation constant (Kd) or IC50 value to quantify the binding affinity or inhibitory potency.

Hypothetical Data from a KINOMEscan Assay:

Kinase TargetPercent of Control (1 µM this compound)Percent of Control (10 µM this compound)
LOXL2 (Control) 5%1%
Kinase A 85%30%
Kinase B 92%75%
Kinase C 40%15%

In this hypothetical example, Kinase A and Kinase C would be considered potential off-targets at higher concentrations and warrant further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound or vehicle control (DMSO).

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the suspected off-target protein remaining in the soluble fraction by western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein in the cell.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the design and interpretation of experiments, the following diagrams illustrate key processes.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation invitro_start High-Concentration this compound kinome_scan KINOMEscan Profiling invitro_start->kinome_scan hit_id Identify Potential Kinase Hits kinome_scan->hit_id ic50_determination Determine IC50 for Hits hit_id->ic50_determination cellular_start Treat Cells with this compound hit_id->cellular_start Validate Hits cetsa Cellular Thermal Shift Assay (CETSA) cellular_start->cetsa phenotype_assay Phenotypic Assays (e.g., Apoptosis) cellular_start->phenotype_assay western_blot Western Blot for Target Engagement cetsa->western_blot

Caption: Workflow for identifying and validating off-target effects of this compound.

signaling_pathway This compound This compound (High Concentration) LOXL2 LOXL2 (On-Target) This compound->LOXL2 OffTarget Kinase X (Off-Target) This compound->OffTarget ECM Extracellular Matrix Cross-linking LOXL2->ECM Inhibits Downstream_OffTarget Unintended Cellular Phenotype OffTarget->Downstream_OffTarget Modulates Downstream_OnTarget Intended Biological Effect ECM->Downstream_OnTarget

Caption: On-target versus off-target effects of this compound at high concentrations.

References

Technical Support Center: Overcoming Resistance to Lenumlostat in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Lenumlostat in cancer cell lines. The information is tailored for scientists and drug development professionals working in oncology.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally available, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin (B1584352) in the extracellular matrix (ECM). By inhibiting LOXL2, this compound disrupts the integrity of the ECM, which can in turn inhibit tumor progression, metastasis, and angiogenesis.[1][2]

2. We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?

Decreased efficacy of this compound over time may indicate the development of acquired resistance in your cancer cell line. This is a common phenomenon in cancer therapy where cancer cells adapt to the presence of a drug.[3][4] Potential mechanisms for resistance to a LOXL2 inhibitor like this compound are not yet fully characterized but can be extrapolated from general mechanisms of drug resistance and the known functions of LOXL2. These may include:

  • Upregulation of bypass signaling pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of LOXL2.[5][6]

  • Alterations in the tumor microenvironment (TME): Changes in the composition or stiffness of the ECM could reduce the dependency on LOXL2.

  • Increased drug efflux: Cancer cells may upregulate transporter proteins that actively pump this compound out of the cell.

  • Target modification: Although less likely with an irreversible inhibitor, mutations in the LOXL2 gene could potentially alter the drug binding site.

3. How can we confirm that our cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CCK-8 assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the long-term treated cells indicates the development of resistance.[7][8][9]

Troubleshooting Guide

This guide provides a structured approach to investigating and potentially overcoming this compound resistance.

Problem 1: Increased IC50 of this compound in our cell line.

This is the primary indicator of acquired resistance. The following steps will help you characterize the resistant phenotype and investigate the underlying mechanisms.

Table 1: Characterization of this compound-Resistant Cell Lines

ParameterParental Cell LineResistant Cell LineMethod
This compound IC50 (µM) e.g., 1.5 µMe.g., 15 µMMTT/CCK-8 Assay
LOXL2 Activity HighHigh/LowAmplex Red Assay / In situ activity assay
Expression of Bypass Pathway Proteins (p-FAK, p-Akt, p-ERK) LowHighWestern Blot / Phospho-protein array
Expression of EMT Markers (Vimentin, N-cadherin) LowHighWestern Blot / Immunofluorescence
Collagen Deposition HighVariablePicro-Sirius Red Staining

Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Confirmation of Resistance cluster_2 Mechanistic Investigation cluster_3 Overcoming Resistance A Decreased this compound Efficacy B Determine IC50 vs. Parental Line A->B C Resistance Confirmed B->C IC50 increased? D Analyze LOXL2 Activity & Expression C->D E Profile Bypass Signaling Pathways (FAK, PI3K/Akt, ERK) C->E F Assess EMT Phenotype C->F G Combination Therapy E->G Pathway Activated? H Target Bypass Pathways G->H

Caption: Workflow for investigating and overcoming this compound resistance.

Potential Solutions and Experimental Approaches

If you have confirmed resistance and identified potential mechanisms, the following strategies can be explored:

1. Combination Therapy:

  • Rationale: Combining this compound with an inhibitor of an activated bypass pathway may restore sensitivity.

  • Example: If you observe upregulation of the FAK signaling pathway, a combination of this compound and a FAK inhibitor could be synergistic.

2. Targeting Downstream Effectors:

  • Rationale: Even with LOXL2 inhibition, downstream signaling that promotes an aggressive phenotype might be constitutively active.

  • Example: If cells show an epithelial-to-mesenchymal transition (EMT) phenotype, targeting key EMT transcription factors could be a viable strategy.

Detailed Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating doses of the drug.[7][8][9]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50:

    • Plate the parental cells in a 96-well plate.

    • Treat with a range of this compound concentrations for 72 hours.

    • Determine cell viability using an MTT or CCK-8 assay.

    • Calculate the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

  • Stepwise Dose Escalation:

    • Once the cells have adapted and are growing at a stable rate, increase the this compound concentration by 1.5- to 2-fold.

    • Initially, expect significant cell death. The surviving cells are those adapting to the higher drug concentration.

    • Continue to culture the cells until they regain a stable growth rate, then escalate the dose again.

    • Repeat this process over several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Characterize the Resistant Line:

    • Once a resistant line is established, confirm the new, higher IC50.

    • Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the final concentration they were adapted to) to preserve the resistant phenotype.

Protocol 2: LOXL2 Activity Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of LOXL2's enzymatic activity.[10]

Materials:

  • Conditioned media or cell lysates from parental and resistant cells

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP) as a substrate

  • Assay buffer (e.g., sodium borate (B1201080) buffer, pH 8.2)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing Amplex® Red reagent, HRP, and DAP in the assay buffer.

  • Add your conditioned media or cell lysate samples to the wells of the 96-well plate.

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

  • The fluorescence intensity is proportional to the amount of H2O2 produced and thus to the LOXL2 activity.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol allows for the detection of changes in the phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cell lysates from parental and resistant cells (treated with and without this compound)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Signaling Pathways and Resistance Mechanisms

Understanding the signaling pathways regulated by LOXL2 is crucial for hypothesizing and investigating resistance mechanisms.

LOXL2 Signaling Network

G LOXL2 LOXL2 ECM Extracellular Matrix (Collagen, Elastin) LOXL2->ECM Cross-linking Angiogenesis Angiogenesis LOXL2->Angiogenesis Integrin Integrins ECM->Integrin Stiffness FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Src->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt EMT EMT (Invasion, Metastasis) Akt->EMT Proliferation Cell Proliferation Akt->Proliferation ERK->EMT ERK->Proliferation

Caption: Simplified LOXL2 signaling pathway in cancer.

Hypothesized Resistance Mechanisms to this compound

  • FAK/Src Pathway Upregulation:

    • Mechanism: Cancer cells may constitutively activate FAK or Src, bypassing the need for LOXL2-mediated ECM stiffening to initiate this signaling cascade. This would render the cells less sensitive to this compound.

    • Investigation: Perform Western blot analysis for phosphorylated (active) FAK and Src in resistant versus parental cells.

  • PI3K/Akt/mTOR Pathway Activation:

    • Mechanism: Mutations or amplification of key components of the PI3K/Akt pathway (e.g., PIK3CA, AKT) can lead to its constitutive activation, promoting cell survival and proliferation independently of upstream signals from LOXL2.[5]

    • Investigation: Analyze the phosphorylation status of Akt and downstream targets like mTOR and S6K.

  • Ras/Raf/MEK/ERK Pathway Activation:

    • Mechanism: Activating mutations in Ras or BRAF can lead to constant signaling through the ERK pathway, promoting proliferation and survival, thereby compensating for the effects of this compound.

    • Investigation: Assess the phosphorylation levels of MEK and ERK in your cell lines.

  • Induction of an EMT Phenotype:

    • Mechanism: LOXL2 is known to promote EMT.[11] In a resistant state, cells may have undergone a stable EMT, making them inherently more migratory and invasive, and potentially less dependent on ongoing LOXL2 activity for these aggressive traits.

    • Investigation: Analyze the expression of EMT markers such as Vimentin, N-cadherin, and Snail/Slug.

By systematically investigating these potential resistance mechanisms, researchers can develop rational strategies to overcome this compound resistance and improve its therapeutic potential.

References

Lenumlostat Technical Support Center: Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Lenumlostat. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at 4°C under a nitrogen atmosphere.[1] When shipping, it is typically transported at room temperature in the continental US, though this may vary for other locations.[1][2]

Q2: How should I store this compound stock solutions?

For optimal stability, this compound stock solutions should be aliquoted and stored to prevent repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are as follows:

  • -80°C: Stable for up to 6 months (stored under nitrogen).[1]

  • -20°C: Stable for up to 1 month (stored under nitrogen).[1]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 130 mg/mL and in water at ≥ 100 mg/mL.[1] It is important to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of the product.[1]

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, it is crucial to handle this compound with appropriate safety measures. A safety data sheet (SDS) indicates that this compound may damage fertility or the unborn child and may cause damage to organs (specifically blood) through prolonged or repeated exposure. Therefore, it is essential to:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Work under a hood and avoid inhaling the substance or mixture.

  • Immediately change contaminated clothing.

  • Wash hands and face after working with the substance.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound storage and solution preparation.

ParameterConditionValue & Duration
Solid Storage Temperature (under nitrogen)4°C
Stock Solution Storage -80°C (under nitrogen)Stable for up to 6 months
-20°C (under nitrogen)Stable for up to 1 month
Solubility DMSO≥ 130 mg/mL (≥ 325.54 mM)
Water≥ 100 mg/mL (≥ 250.41 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 399.34 g/mol ). For 1 mL of 10 mM solution, you will need 3.99 mg of this compound.

  • Procedure: a. Weigh the calculated amount of this compound solid in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex or sonicate the solution until the this compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[1]

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials: this compound stock solution (in DMSO or water), sterile aqueous buffer (e.g., PBS), 0.22 µm sterile filter.

  • Procedure: a. Thaw a frozen aliquot of the this compound stock solution. b. Dilute the stock solution to the desired final concentration in the aqueous buffer. c. If the initial stock was prepared in water, it is recommended to filter and sterilize the final working solution using a 0.22 µm filter before use.[1] d. Mix the solution thoroughly. e. Use the freshly prepared working solution for your experiments.

Troubleshooting Guides

Issue 1: this compound precipitate observed in the stock solution upon thawing.

  • Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed moisture.

  • Solution:

    • Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.

    • If the precipitate persists, centrifuge the tube and use the clear supernatant. The concentration of the supernatant should be re-verified if possible.

    • For future preparations, ensure the use of anhydrous DMSO and that the storage container is sealed tightly.[1]

Issue 2: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Review storage conditions and ensure they align with the recommendations (-80°C for long-term, -20°C for short-term, under nitrogen).[1]

    • Avoid multiple freeze-thaw cycles by preparing and using aliquots.[1]

    • Prepare fresh working solutions for each experiment.

    • Verify the quality of the this compound if degradation is suspected.

Issue 3: Difficulty dissolving this compound solid.

  • Possible Cause: Use of a non-optimal solvent or insufficient mixing.

  • Solution:

    • Ensure the use of high-quality, anhydrous DMSO for initial stock preparation.[1]

    • Increase mixing time and consider gentle warming or sonication to aid dissolution.

    • If using an aqueous solvent directly, be aware that the solubility might be lower than in DMSO.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C or -20°C (under Nitrogen) aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution thaw->dilute treat Treat Cells/Animals dilute->treat analyze Analyze Results treat->analyze

Caption: A flowchart illustrating the key steps in the experimental workflow for using this compound.

troubleshooting_workflow Troubleshooting Common this compound Issues cluster_precipitate Precipitate in Solution cluster_inconsistent Inconsistent Results start Problem Encountered warm_vortex Warm to 37°C & Vortex start->warm_vortex Precipitate? verify_storage Verify Storage Conditions start->verify_storage Inconsistent Results? centrifuge Centrifuge & Use Supernatant warm_vortex->centrifuge Persistent? check_solvent Use Anhydrous Solvent centrifuge->check_solvent use_aliquots Use Fresh Aliquots verify_storage->use_aliquots fresh_solutions Prepare Fresh Working Solutions use_aliquots->fresh_solutions

Caption: A troubleshooting guide for common issues encountered with this compound solutions.

signaling_pathway This compound Mechanism of Action This compound This compound (PAT-1251) LOXL2 Lysyl Oxidase-Like 2 (LOXL2) This compound->LOXL2 inhibits ECM_crosslinking Extracellular Matrix (ECM) Cross-linking LOXL2->ECM_crosslinking promotes Fibrosis Fibrosis ECM_crosslinking->Fibrosis leads to

Caption: The signaling pathway showing this compound's inhibition of LOXL2 to reduce fibrosis.

References

Technical Support Center: Ensuring Consistent Lenumlostat Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Lenumlostat (also known as PAT-1251), a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2), in in vivo experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] It forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] LOXL2 is a crucial enzyme in the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM). By inhibiting LOXL2, this compound disrupts the pathological remodeling of the ECM, which is a hallmark of fibrotic diseases and can also play a role in tumor progression.

Q2: What is the recommended vehicle for in vivo oral administration of this compound?

A2: this compound is a hydrophobic compound, and several vehicle formulations can be used for oral gavage in mice. The choice of vehicle can depend on the required dosing volume and the duration of the study. Commonly used and effective vehicles include:

  • 10% DMSO in Corn Oil: This is a suitable option for many studies.[2] However, if the continuous dosing period exceeds half a month, this formulation should be used with caution.[2]

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a clear solution of at least 2.17 mg/mL.[2]

  • 10% DMSO in 90% (20% SBE-β-CD in Saline): This is another option that provides good solubility.[2]

It is crucial to ensure the final formulation is a homogenous solution or a fine, uniform suspension immediately before administration.

Q3: What is a typical effective dose of this compound in a mouse model of fibrosis?

A3: In a bleomycin-induced lung fibrosis model in mice, racemic this compound has been shown to be maximally efficacious with once-daily oral dosing.[1] Significant reductions in lung weight and Ashcroft score (a measure of fibrosis severity) were observed.[1] While specific dose-response data is limited in publicly available literature, a successful study demonstrated robust anti-fibrotic efficacy.[1] Researchers should perform a dose-ranging study in their specific model to determine the optimal dose.

Q4: How stable is this compound in the formulation?

A4: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure stability and consistent delivery.[2] Stock solutions of this compound dissolved in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2] Avoid repeated freeze-thaw cycles. If precipitation or phase separation occurs upon preparation of the final dosing solution, gentle heating and/or sonication can be used to aid dissolution.[2]

Data Presentation

This compound In Vitro Potency
TargetSpeciesIC50 (µM)Reference
LOXL2Human0.71[2]
LOXL3Human1.17[2]
LOXL2Mouse0.10[2]
LOXL2Rat0.12[2]
LOXL2Dog0.16[2]
In Vivo Efficacy of this compound in Bleomycin-Induced Lung Fibrosis
Treatment GroupDosing RegimenMean Ashcroft ScoreOutcomeReference
VehicleOnce Daily (Oral)3.7-[1]
This compound (PAT-1251)Once Daily (Oral)0.9Maximally efficacious[1]
This compound (PAT-1251)Every Other Day (Oral)Partial EfficacyReduced efficacy compared to daily dosing[1]
This compound (PAT-1251)Every Third Day (Oral)Partial EfficacyReduced efficacy compared to daily dosing[1]

Note: Specific dosage in mg/kg for this study is not publicly available.

Mandatory Visualization

LOXL2_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Collagen Collagen & Elastin Crosslinked_ECM Cross-linked & Stiffened ECM Collagen->Crosslinked_ECM Integrins Integrin Signaling Crosslinked_ECM->Integrins Activates LOXL2 LOXL2 (Secreted) LOXL2->Collagen Catalyzes Cross-linking Snail Snail LOXL2->Snail Activates This compound This compound This compound->LOXL2 Irreversibly Inhibits TGFb TGF-β TGFb->LOXL2 Induces Expression Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->LOXL2 Induces Expression Cell_Behavior ↑ Proliferation ↑ Migration ↑ Invasion ↓ Differentiation Snail->Cell_Behavior FAK FAK Signaling Integrins->FAK FAK->Cell_Behavior Experimental_Workflow Day0 Day 0: Induce Fibrosis (Bleomycin Instillation) Day7 Day 7: Initiate Treatment (Oral Gavage with This compound or Vehicle) Day0->Day7 Day7_21 Days 7-21: Daily Dosing & Monitoring (Body Weight) Day7->Day7_21 Day21 Day 21: Euthanasia & Sample Collection Day7_21->Day21 Analysis Endpoint Analysis: - Histology (Ashcroft Score) - Hydroxyproline Assay - Gene Expression Day21->Analysis

References

Mitigating Lenumlostat-induced cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lenumlostat (also known as PAT-1251) is an investigational small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2). The information provided in this technical support center is intended for research use only and is based on general principles of drug-induced cytotoxicity and publicly available information on LOXL2 and its inhibitors. There is limited specific public data on this compound-induced cytotoxicity and its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2)[1]. LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM)[2][3][4]. By inhibiting LOXL2, this compound disrupts the remodeling of the ECM, which is a key process in fibrosis[1][5].

Q2: We are observing significant cytotoxicity in our non-target cell line after this compound treatment. What are the potential causes?

While specific data on this compound-induced cytotoxicity is limited, potential causes in non-target cells could include:

  • Off-Target Inhibition: this compound, like many small molecule inhibitors, may interact with other proteins besides LOXL2, leading to unintended biological effects and cytotoxicity[6]. Kinases are common off-targets for small molecule inhibitors.

  • Disruption of Essential Cellular Processes: Although LOXL2 is primarily an extracellular enzyme, it has been implicated in various cellular signaling pathways, including those involving Focal Adhesion Kinase (FAK) and Akt[7]. Inhibition of LOXL2 could potentially disrupt these pathways in certain cell types, leading to apoptosis or cell cycle arrest[8].

  • Metabolic Stress: The introduction of any small molecule can induce cellular stress, leading to the production of reactive oxygen species (ROS) and subsequent cytotoxicity if the cell's antioxidant capacity is overwhelmed.

  • High Concentration/Prolonged Exposure: The observed cytotoxicity may be a result of using a concentration of this compound that is too high or an exposure time that is too long for the specific non-target cell line being used.

Q3: What are the initial steps to troubleshoot and mitigate this compound-induced cytotoxicity?

To address cytotoxicity in your non-target cells, consider the following initial steps:

  • Confirm the Identity and Purity of this compound: Ensure the compound you are using is of high purity and has been stored correctly.

  • Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of this compound concentrations and incubation times to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your non-target cells. This will help you identify a potential therapeutic window.

  • Use Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Select a Less Sensitive Non-Target Cell Line: If possible, test this compound on a panel of non-target cell lines to identify one that is less sensitive and more suitable as a negative control.

Q4: Are there any known off-targets for this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpectedly high cytotoxicity at low this compound concentrations. The cell line is highly sensitive to the compound or its vehicle. The compound may have degraded.Perform a detailed dose-response curve starting from very low concentrations. Test the toxicity of the vehicle (e.g., DMSO) alone. Verify the integrity of your this compound stock.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). The assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane integrity. This compound might be affecting mitochondrial function without causing immediate cell lysis.Use a multi-parametric approach. Combine a viability assay (e.g., MTT) with a cytotoxicity assay (e.g., LDH release) and an apoptosis assay (e.g., caspase activity) to get a more complete picture.
Cytotoxicity is observed in target cells at concentrations that also affect non-target cells. The therapeutic window is narrow.Consider co-treatment with a cytoprotective agent in the non-target cell line if a specific off-target mechanism is identified. For example, if oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine could be explored[10].

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability[11][12].

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity[13].

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound or vehicle control. Include a "maximum LDH release" control by treating some wells with the lysis buffer provided in the kit.

  • Incubate for the desired exposure time.

  • Transfer a small aliquot of the culture supernatant from each well to a new plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis[14][15][16].

Materials:

  • 96-well opaque-walled plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available Caspase-Glo® 3/7 Assay kit

Procedure:

  • Seed cells in a 96-well opaque-walled plate.

  • Treat cells with this compound or vehicle control.

  • Incubate for the desired exposure time.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCell TypeThis compound IC50 (µM) after 48hAssay
HT-1080Fibrosarcoma (Target)5MTT
HEK293Embryonic Kidney (Non-Target)25MTT
HUVECEndothelial (Non-Target)> 50MTT
HT-1080Fibrosarcoma (Target)10LDH
HEK293Embryonic Kidney (Non-Target)40LDH

Note: This data is hypothetical and for illustrative purposes only.

Table 2: this compound Selectivity Data

TargetIC50 (µM)
hLOXL20.71
hLOXL31.17
mLOXL20.10
rLOXL20.12
dLOXL20.16

Data compiled from publicly available sources[9].

Visualizations

LOXL2_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Collagen Collagen/Elastin LOXL2 LOXL2 Collagen->LOXL2 Crosslinked_Collagen Cross-linked Collagen/Elastin Integrin Integrin Crosslinked_Collagen->Integrin activates FAK FAK Integrin->FAK activates Akt Akt FAK->Akt activates Snail1 Snail1 Akt->Snail1 stabilizes EMT Epithelial-Mesenchymal Transition (EMT) Snail1->EMT This compound This compound This compound->LOXL2 inhibition LOXL2->Crosslinked_Collagen oxidation

Caption: Simplified LOXL2 signaling pathway.

Cytotoxicity_Workflow start Start: Observe cytotoxicity dose_response Perform Dose-Response & Time-Course Experiments start->dose_response multi_assay Multi-parametric Assay: - Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (Caspase) dose_response->multi_assay analyze Analyze Data: Determine IC50 & Therapeutic Window multi_assay->analyze mitigate Mitigation Strategy: - Optimize Concentration - Co-treatment (e.g., Antioxidants) analyze->mitigate off_target Investigate Off-Target Effects: - Kinase Profiling - Western Blot for Pathway Activation analyze->off_target end End: Optimized Experimental Conditions mitigate->end off_target->mitigate

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Tree start High Cytotoxicity in Non-Target Cells q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Optimize concentration and incubation time. Determine therapeutic window. a1_yes->sol1 q2 Is the vehicle (DMSO) toxic on its own? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Lower vehicle concentration. Use a different solvent. a2_yes->sol2 q3 Is apoptosis induced? (Caspase assay) a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Investigate apoptotic pathways. Consider off-target kinase inhibition. a3_yes->sol3 sol4 Investigate other cell death mechanisms (e.g., necrosis). Check for metabolic disruption. a3_no->sol4

Caption: Troubleshooting decision tree for cytotoxicity.

References

Adjusting Lenumlostat treatment protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Lenumlostat in in-vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1] Its primary target is LOXL2, a secreted, copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] By inhibiting LOXL2, this compound can modulate ECM remodeling and has potential therapeutic applications in fibrotic diseases.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound forms a pseudo-irreversible inhibitory complex with the active site of LOXL2.[1] This interaction prevents LOXL2 from catalyzing the oxidative deamination of lysine (B10760008) residues on collagen and elastin, which is the initial step in forming cross-links that stabilize the ECM.[1]

Q3: In which cell types is the target of this compound, LOXL2, typically expressed?

A3: LOXL2 expression is observed in a variety of cell types. It is notably upregulated in fibrotic tissues and various cancer cell lines.[1] High expression levels have been reported in fibroblasts, as well as in breast, colon, and pancreatic cancer cells. Its expression can be induced by factors like TGF-β1 and hypoxia.

Q4: What are the recommended starting concentrations for this compound in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on its IC50 value for human LOXL2 (0.71 µM), a starting concentration range of 1-10 µM is recommended for in vitro studies.[2] For example, a concentration of 10 µM has been used to achieve inhibition of LOXL2 activity in cellular in situ assays. It is always advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: What is a typical incubation time for this compound treatment?

A5: As this compound is an irreversible inhibitor, the duration of treatment to observe an effect may vary. For short-term signaling studies, a pre-incubation of 2 to 4 hours may be sufficient. For longer-term assays, such as those measuring changes in extracellular matrix deposition or cell proliferation, incubation times of 24 to 72 hours are commonly employed. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed. 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line's LOXL2 expression level. 2. Short Incubation Time: The treatment duration may not be sufficient to observe the desired effect, especially for assays measuring downstream functional outcomes. 3. This compound Instability: The compound may be degrading in the cell culture medium over long incubation periods. 4. Low LOXL2 Expression: The cell line used may not express sufficient levels of LOXL2.1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the EC50 for your cell line and endpoint. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 8, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Prepare Fresh Solutions: Prepare this compound working solutions fresh from a frozen stock for each experiment. Consider performing a stability test of this compound in your specific cell culture medium.[6] 4. Confirm LOXL2 Expression: Verify LOXL2 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, ELISA) levels.
Observed Cell Toxicity or Off-Target Effects. 1. High this compound Concentration: The concentration used may be cytotoxic to the cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 3. Off-Target Inhibition: At higher concentrations, this compound may inhibit other related enzymes, such as LOXL3, or have other unintended effects.[2]1. Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the toxic threshold for your experiments. 2. Use a Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. Keep the final solvent concentration low (typically ≤ 0.1%). 3. Evaluate Specificity: If off-target effects are suspected, consider using a structurally different LOXL2 inhibitor as a comparison. You can also perform rescue experiments or knockdown of LOXL2 using siRNA/shRNA to confirm that the observed phenotype is on-target.
Difficulty in Measuring Downstream Effects. 1. Insensitive Assay: The assay used to measure the downstream effect (e.g., collagen deposition) may not be sensitive enough. 2. Timing of Measurement: The time point chosen for measuring the effect may be too early or too late. 3. Complex Biological System: The effect of LOXL2 inhibition may be masked by compensatory mechanisms within the cell.1. Optimize Assay Conditions: Ensure your assay is optimized and validated for your specific cell type and experimental conditions. Consider more sensitive detection methods. For ECM deposition, immunofluorescence staining or Western blotting for specific collagen types can be used.[7][8] 2. Perform a Time-Course Analysis: Measure the downstream effect at multiple time points after this compound treatment to capture the dynamic response. 3. Multi-faceted Approach: Combine different assays to get a more comprehensive understanding of the cellular response to LOXL2 inhibition. For example, in addition to functional assays, analyze changes in gene and protein expression of relevant downstream targets.

Quantitative Data Summary

Compound Target IC50 (Human) IC50 (Mouse) IC50 (Rat) IC50 (Dog)
This compound (PAT-1251)LOXL20.71 µM0.10 µM0.12 µM0.16 µM
This compound (PAT-1251)LOXL31.17 µM---

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: General this compound Treatment for Adherent Cells
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, protein extraction for Western blotting, RNA extraction for qRT-PCR, or immunofluorescence staining.

Protocol 2: In Vitro LOXL2 Activity Assay

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed reaction, using a fluorometric assay.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control as described in Protocol 1.

  • Sample Collection: Collect the conditioned medium from the cell cultures. If measuring intracellular LOXL2 activity, lyse the cells in a suitable buffer.

  • Assay Procedure: Use a commercially available fluorometric lysyl oxidase activity assay kit (e.g., Amplite™ Fluorimetric Lysyl Oxidase Assay Kit). Follow the manufacturer's instructions. Typically, this involves adding the conditioned medium or cell lysate to a working solution containing the LOX substrate and a detection reagent.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader. The rate of fluorescence increase is proportional to the LOXL2 activity.[9]

  • Data Analysis: Compare the activity in this compound-treated samples to the vehicle-treated controls to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Lenumlostat_Mechanism_of_Action cluster_ecm Extracellular Matrix Collagen_Elastin Collagen & Elastin (Lysine Residues) Crosslinked_ECM Cross-linked ECM (Mature Matrix) Collagen_Elastin->Crosslinked_ECM Cross-linking LOXL2_enzyme LOXL2 Enzyme LOXL2_enzyme->Collagen_Elastin Oxidative Deamination This compound This compound This compound->LOXL2_enzyme

Caption: Mechanism of this compound action on LOXL2.

LOXL2_Downstream_Signaling LOXL2 LOXL2 Integrin Integrin LOXL2->Integrin ECM Remodeling FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation ERK ERK FAK->ERK Activation Akt Akt PI3K->Akt Activation Cell_Responses Cell Proliferation, Migration, Survival Akt->Cell_Responses ERK->Cell_Responses

Caption: Simplified LOXL2 downstream signaling pathways.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response & time-course) cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., MTT) treatment->viability_assay activity_assay 3b. LOXL2 Activity Assay (Fluorometric) treatment->activity_assay ecm_analysis 3c. ECM Deposition Analysis (IF/Western Blot) treatment->ecm_analysis signaling_analysis 3d. Signaling Pathway Analysis (Western Blot for pFAK, pAkt) treatment->signaling_analysis data_analysis 4. Data Analysis & Interpretation viability_assay->data_analysis activity_assay->data_analysis ecm_analysis->data_analysis signaling_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

References

Common pitfalls in LOXL2 activity assays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during LOXL2 activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common assays to measure LOXL2 activity?

A1: The most frequently used methods include the Amplex Red assay, which measures hydrogen peroxide (H₂O₂) production, and in situ activity assays that detect the aldehyde products of LOXL2 catalysis.[1][2][3][4][5][6][7] Radiochemical assays are also used but are less common.

Q2: Which substrates can be used for LOXL2 activity assays?

A2: A variety of substrates can be used, including small molecule mimetics like 1,5-diaminopentane (DAP), cadaverine, and spermine, as well as natural protein substrates such as collagen I, collagen IV, and tropoelastin.[2][3][8] The choice of substrate can influence the assay results and should be appropriate for the research question.

Q3: How can I be sure the activity I'm measuring is specific to LOXL2?

A3: To ensure specificity, it is crucial to use controls. This includes using specific inhibitors like PAT-1251 for LOXL2 or broad-spectrum LOX inhibitors like β-aminopropionitrile (BAPN).[1][2][3] Additionally, employing a catalytically inactive LOXL2 mutant (e.g., H626/628Q or Y689F) as a negative control can confirm that the observed signal is due to LOXL2's enzymatic activity.[1][9]

Q4: What is the role of the scavenger receptor cysteine-rich (SRCR) domains in LOXL2 activity?

A4: The four SRCR domains in the N-terminus of LOXL2 are thought to be involved in protein-protein interactions and substrate recognition.[10][11] The fourth SRCR domain, in particular, may allosterically modulate the catalytic activity of the enzyme.[11] Some studies suggest that the enzymatic activity of LOXL2 is not required for all of its biological functions, and the SRCR domains can play a crucial role in these non-enzymatic activities.[9]

Q5: Can LOXL2 activity be measured directly in tissues or cell cultures?

A5: Yes, in situ activity assays have been developed for this purpose. These assays often use biotin-hydrazide to label the aldehyde groups generated by LOXL2 activity on extracellular matrix (ECM) proteins. The biotinylated proteins can then be visualized using streptavidin-conjugated fluorescent probes.[1][5][6][7][12][13] This method allows for the spatial localization of LOXL2 activity within a tissue or cell culture environment.

Troubleshooting Guides

Problem 1: High Background Signal in Amplex Red Assay

Possible Causes:

  • Contamination with other H₂O₂-producing enzymes: Cellular lysates or tissue homogenates may contain other oxidases that produce H₂O₂.[1]

  • Substrate auto-oxidation: Some substrates may auto-oxidize, leading to non-enzymatic H₂O₂ production.

  • Reagent instability: Amplex Red reagent is light-sensitive and can degrade over time, leading to increased background fluorescence.

Solutions:

  • Include proper controls:

    • Run parallel reactions without the LOXL2 enzyme to determine the background signal from other sources.

    • Use specific LOXL2 inhibitors (e.g., PAT-1251) or a pan-LOX inhibitor (BAPN) to confirm that the signal is from LOX family enzymes.[1][2]

    • A reaction without the substrate will help identify background from the enzyme preparation and assay buffer.

  • Optimize assay conditions:

    • Prepare Amplex Red solution fresh and protect it from light.

    • Test different substrate concentrations to find the optimal balance between signal and background.

  • Purify the enzyme: If using cell lysates, consider purifying LOXL2 to remove other interfering enzymes.

Problem 2: Low or No Detectable LOXL2 Activity

Possible Causes:

  • Inactive enzyme: The LOXL2 enzyme may be inactive due to improper folding, lack of necessary cofactors (copper and lysyl tyrosylquinone - LTQ), or degradation.[1][2]

  • Inappropriate substrate or substrate concentration: The chosen substrate may not be optimal for LOXL2, or the concentration may be too low.

  • Suboptimal assay conditions: pH, temperature, and buffer composition can significantly impact enzyme activity.[2][3]

  • Inhibitors in the sample: The sample itself may contain endogenous inhibitors of LOXL2.

Solutions:

  • Ensure enzyme integrity:

    • Use a commercially available, active recombinant LOXL2 as a positive control.

    • Ensure that the expression and purification protocol for your LOXL2 includes the necessary steps for proper folding and cofactor incorporation.[2]

  • Optimize assay parameters:

    • Titrate the substrate concentration to determine the Michaelis constant (Km) and use a concentration at or above the Km for optimal activity.[2]

    • The optimal pH for LOXL2 activity is typically around 8.0-8.2.[2][3]

    • Perform the assay at 37°C.[2][3]

  • Test different substrates: If one substrate yields low activity, try others. For example, if DAP shows low activity, consider testing tropoelastin or collagen.[2][3]

Problem 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Pipetting errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitors can lead to significant variability.

  • Assay timing: For kinetic assays, the timing of readings is critical. Pre-incubation times with inhibitors can also affect the results.[4]

  • Batch-to-batch variation in reagents: Different lots of enzymes, substrates, or other reagents can have varying quality.

  • Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter the results.

Solutions:

  • Maintain good laboratory practices:

    • Use calibrated pipettes and proper pipetting techniques.

    • Prepare a master mix of reagents to minimize pipetting variability between wells.

  • Standardize protocols:

    • Adhere to consistent incubation times. For inhibitors, determine the optimal pre-incubation time to achieve maximal inhibition.[4]

  • Quality control of reagents:

    • Test new batches of critical reagents against a known standard before use in experiments.

  • Minimize plate effects:

    • Avoid using the outermost wells of the microplate for samples. Fill them with buffer or water to reduce evaporation from adjacent wells.

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for LOXL2 with Various Substrates

SubstrateKm (mM)Assay Conditions
1,5-Diaminopentane (DAP)1.01 ± 0.18HRP-coupled assay, borate (B1201080) buffer, 37°C
Spermine1.05 ± 0.32HRP-coupled assay, borate buffer, 37°C

Data extracted from a study characterizing the steady-state kinetics of LOXL2.[2]

Table 2: IC₅₀ Values of Inhibitors for LOXL2

InhibitorIC₅₀Substrate UsedAssay Conditions
β-Aminopropionitrile (BAPN)5.0 ± 1.4 µMDAPHRP-coupled assay
β-Aminopropionitrile (BAPN)3.8 ± 0.2 µMSpermineHRP-coupled assay
β-Aminopropionitrile (BAPN)66 nMDAPAmplex Red assay (2h pre-incubation)
β-Aminopropionitrile (BAPN)243 nMDAPAmplex Red assay (15 min pre-incubation)
Antibody (AB0023)62 ± 5.8 nMDAPHRP-coupled assay
Antibody (AB0023)55 ± 11 nMSpermineHRP-coupled assay
Antibody (AB0023)61 ± 3.8 nMCollagen IHRP-coupled assay
PXS-533835 nMPutrescineAmplex Red assay (30 min pre-incubation)
PXS-533837 nMEndogenousPXS-5878/Simoa® platform (in human plasma)

IC₅₀ values can vary depending on the assay conditions, substrate, and pre-incubation time with the inhibitor.[2][4][14]

Experimental Protocols

Amplex Red-Based LOXL2 Activity Assay

This protocol is adapted from studies measuring H₂O₂ production from LOXL2-catalyzed oxidation of a substrate.[2][3]

Materials:

  • Recombinant human LOXL2

  • Substrate (e.g., 1,5-diaminopentane, cadaverine)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Borate, pH 8.0-8.2

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a working solution of Amplex Red and HRP in the assay buffer. Protect this solution from light.

  • Set up the Reaction:

    • In each well of the microplate, add the LOXL2 enzyme diluted in assay buffer.

    • Include control wells:

      • No enzyme control (assay buffer only)

      • No substrate control (enzyme in assay buffer)

      • Inhibitor control (enzyme pre-incubated with an inhibitor like BAPN)

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-120 minutes) at 37°C.[4]

  • Initiate the Reaction:

    • Add the substrate to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in the plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 30-60 seconds.[2]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the background fluorescence from the no-enzyme control.

    • Calculate the specific activity or percentage of inhibition.

Visualizations

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LOXL2 LOXL2 Collagen Collagen LOXL2->Collagen Oxidative deamination Elastin Elastin LOXL2->Elastin Oxidative deamination Snail1 Snail1 LOXL2->Snail1 Stabilization (intracellular) H3K4me3 H3K4me3 LOXL2->H3K4me3 Deamination (intracellular) ECM ECM Cell Cell Nucleus Nucleus Crosslinked_ECM Cross-linked ECM Collagen->Crosslinked_ECM Elastin->Crosslinked_ECM Crosslinked_ECM->Cell Alters cell behavior Snail1->Nucleus H3K4me3->Nucleus

Caption: LOXL2 signaling in both the extracellular matrix and intracellular compartments.

Amplex_Red_Assay_Workflow reagent reagent enzyme enzyme product product detection detection output output start Start LOXL2 LOXL2 Enzyme start->LOXL2 Substrate Substrate (e.g., DAP) start->Substrate H2O2 Hydrogen Peroxide (H₂O₂) LOXL2->H2O2 catalyzes oxidation of Substrate->H2O2 Aldehyde Aldehyde Product Resorufin Resorufin (fluorescent) H2O2->Resorufin HRP Horseradish Peroxidase (HRP) HRP->Resorufin catalyzes AmplexRed Amplex Red (non-fluorescent) AmplexRed->Resorufin Measure Measure Fluorescence (Ex: 540nm, Em: 590nm) Resorufin->Measure Result Quantify Activity Measure->Result

Caption: Workflow of the Amplex Red-based LOXL2 activity assay.

Troubleshooting_Logic problem problem cause cause solution solution High_Background High Background? Contamination H₂O₂ Contamination? High_Background->Contamination Auto_oxidation Substrate Auto-oxidation? High_Background->Auto_oxidation Controls Use Proper Controls (No Enzyme, Inhibitor) Contamination->Controls Optimize Optimize Substrate Conc. Auto_oxidation->Optimize Low_Activity Low/No Activity? Inactive_Enzyme Inactive Enzyme? Low_Activity->Inactive_Enzyme Suboptimal_Conditions Suboptimal Conditions? Low_Activity->Suboptimal_Conditions Positive_Control Use Active Control Enzyme Inactive_Enzyme->Positive_Control Optimize_pH_Temp Optimize pH & Temperature Suboptimal_Conditions->Optimize_pH_Temp

Caption: A logical diagram for troubleshooting common LOXL2 assay issues.

References

Technical Support Center: Validating Lenumlostat Target Engagement in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating Lenumlostat target engagement with Lysyl Oxidase-Like 2 (LOXL2) in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, small-molecule, irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and has also been shown to inhibit LOXL3.[1][2] Its aminomethyl pyridine (B92270) moiety interacts with the active site of LOXL2, forming a pseudo-irreversible inhibitory complex. This inhibits the catalytic activity of LOXL2, which is responsible for the post-translational oxidative deamination of lysine (B10760008) residues on proteins like collagen and elastin. By inhibiting LOXL2, this compound disrupts the cross-linking of these extracellular matrix (ECM) proteins, which can be beneficial in diseases characterized by fibrosis.[3]

Q2: What is the primary method for validating this compound target engagement in cell lysates?

A2: The Cellular Thermal Shift Assay (CETSA) is the primary and most direct method to confirm the engagement of this compound with its target protein, LOXL2, within a cellular environment, including cell lysates.[4] CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When this compound binds to LOXL2, the complex is more resistant to heat-induced denaturation compared to the unbound protein. This change in thermal stability is measured as a "thermal shift" (ΔTagg).[5][6]

Q3: What kind of quantitative data can be expected from a this compound CETSA experiment?

A3: A successful CETSA experiment with this compound will yield data that can be used to determine the melting temperature (Tagg) of LOXL2 in the presence and absence of the inhibitor. The key quantitative output is the thermal shift (ΔTagg), which is the difference in Tagg between the this compound-treated and vehicle-treated samples. Additionally, isothermal dose-response fingerprint (ITDRF) curves can be generated to determine the concentration of this compound required for half-maximal stabilization of LOXL2.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from this compound inhibition and target engagement assays.

Table 1: this compound Inhibitory Activity (IC50)

TargetSpeciesIC50 (µM)
LOXL2Human0.71[1][2][7]
LOXL3Human1.17[1][2]
LOXL2Mouse0.10[1][2]
LOXL2Rat0.12[1][2]
LOXL2Dog0.16[1][2]

Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data for this compound

TreatmentTargetTagg (°C) (Example)ΔTagg (°C) (Example)
Vehicle (DMSO)LOXL252.5-
This compound (10 µM)LOXL256.2+3.7

Note: The Tagg and ΔTagg values are representative examples for illustrative purposes and may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Detailed Protocol for Cellular Thermal Shift Assay (CETSA) in Cell Lysates

This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with LOXL2 in cell lysates, followed by Western Blot analysis.

1. Cell Lysate Preparation: a. Culture cells known to express LOXL2 to 80-90% confluency. b. Wash the cells with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

2. This compound Treatment: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. b. Aliquot the lysate into separate tubes. c. Treat the aliquots with either this compound (e.g., at various concentrations for a dose-response curve, or a single high concentration like 10 µM) or vehicle control (e.g., DMSO). d. Incubate at room temperature for 30-60 minutes to allow for target binding.

3. Thermal Challenge: a. For each treatment condition, aliquot the lysate into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature). c. Immediately after heating, cool the tubes to room temperature for 3 minutes.

4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. b. Carefully collect the supernatant, which contains the soluble protein fraction.

5. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for LOXL2 overnight at 4°C. h. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again and detect the signal using an ECL detection system.

6. Data Analysis: a. Quantify the band intensities for LOXL2 at each temperature for both vehicle and this compound-treated samples. b. Normalize the band intensities to the unheated control for each treatment group. c. Plot the normalized intensity versus temperature to generate melting curves. d. Determine the Tagg (temperature at which 50% of the protein is denatured) for each curve. e. Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the this compound-treated sample.

Detailed Protocol for LOXL2 Western Blotting

This protocol provides a standard procedure for detecting LOXL2 in cell lysates.

1. Sample Preparation: a. Prepare cell lysates as described in the CETSA protocol (steps 1a-1g). b. Determine the protein concentration of the lysates. c. Mix 20-30 µg of total protein with Laemmli sample buffer. d. Boil the samples at 95-100°C for 5 minutes.

2. Gel Electrophoresis: a. Load the denatured protein samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris). b. Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane in 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against LOXL2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No LOXL2 signal in Western Blot - Low LOXL2 expression in the chosen cell line.- Inefficient protein extraction.- Ineffective primary antibody.- Screen different cell lines for higher LOXL2 expression.- Use a stronger lysis buffer (e.g., RIPA).- Test a different, validated LOXL2 antibody. Increase primary antibody concentration.
High background in Western Blot - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.
No thermal shift observed with this compound - this compound concentration is too low.- Insufficient incubation time with this compound.- Incorrect heating temperature range or duration.- Increase the concentration of this compound (e.g., up to 10-50 µM).- Increase the incubation time to 1-2 hours.- Optimize the heating conditions. A narrower temperature range around the expected Tagg may be necessary.
Inconsistent results between replicates - Uneven heating of samples.- Inaccurate pipetting.- Variability in lysate concentration.- Use a thermal cycler with good temperature uniformity.- Use calibrated pipettes and ensure proper mixing.- Carefully normalize protein concentrations before the heating step.
Smearing of bands in Western Blot - Protein degradation.- Sample overloading.- Ensure fresh protease inhibitors are added to the lysis buffer.- Load less protein onto the gel.

Visualizations

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen Crosslinked_ECM Cross-linked ECM Collagen->Crosslinked_ECM Elastin Elastin Elastin->Crosslinked_ECM Integrin Integrin Crosslinked_ECM->Integrin activates FAK FAK Integrin->FAK activates PI3K PI3K FAK->PI3K activates AKT AKT PI3K->AKT activates EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT promotes Invasion Invasion & Metastasis EMT->Invasion HIF1a HIF-1α VEGF VEGF Transcription HIF1a->VEGF induces Angiogenesis Angiogenesis VEGF->Angiogenesis LOXL2 LOXL2 LOXL2->Crosslinked_ECM promotes LOXL2->HIF1a stabilizes This compound This compound This compound->LOXL2 inhibits

Caption: LOXL2 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_preparation Sample Preparation cluster_assay CETSA cluster_analysis Analysis A1 Prepare Cell Lysate A2 Treat with this compound or Vehicle A1->A2 B1 Thermal Challenge (Temperature Gradient) A2->B1 B2 Centrifugation to Pellet Aggregated Proteins B1->B2 B3 Collect Soluble Fraction B2->B3 C1 Western Blot for LOXL2 B3->C1 C2 Quantify Band Intensity C1->C2 C3 Generate Melting Curves & Calculate ΔTagg C2->C3

Caption: Experimental workflow for this compound CETSA in cell lysates.

Troubleshooting_Logic Start CETSA Experiment Start CheckSignal LOXL2 Signal on Western Blot? Start->CheckSignal CheckShift Thermal Shift Observed? CheckSignal->CheckShift Yes NoSignal Troubleshoot Western Blot: - Check Antibody - Optimize Lysis - Increase Protein Load CheckSignal->NoSignal No NoShift Troubleshoot CETSA: - Increase this compound Conc. - Optimize Incubation Time - Adjust Heat Challenge CheckShift->NoShift No Success Successful Target Engagement Validation CheckShift->Success Yes

Caption: Troubleshooting logic for this compound CETSA experiments.

References

Validation & Comparative

Lenumlostat in Fibrosis: A Comparative Analysis of LOXL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lenumlostat (GB2064), a lysyl oxidase-like 2 (LOXL2) inhibitor, with other prominent LOXL2 inhibitors investigated in preclinical fibrosis models and clinical trials. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows.

This compound, an orally available small-molecule inhibitor of LOXL2, has shown promise in clinical trials for myelofibrosis.[1][2] LOXL2 is a crucial enzyme in the progression of fibrotic diseases, as it cross-links collagen and elastin, leading to the stiffening of the extracellular matrix.[3][4] The inhibition of LOXL2 is a key therapeutic strategy for a variety of fibrotic conditions. This guide compares this compound to other LOXL2 inhibitors, including the monoclonal antibody Simtuzumab and other small molecules like PXS-5338K and the pan-LOX inhibitor PXS-5505.

Quantitative Comparison of LOXL2 Inhibitors

The following tables summarize the in vitro potency and clinical trial data for this compound and other selected LOXL2 inhibitors.

Table 1: In Vitro Potency of LOXL2 Inhibitors

CompoundTypeTarget(s)IC50 / EC50SpeciesReference(s)
This compound (PAT-1251/GB2064) Small MoleculeLOXL2, LOXL30.71 µM (hLOXL2), 1.17 µM (hLOXL3)Human[5]
LOXL20.10 µMMouse[5]
LOXL20.12 µMRat[5]
LOXL20.16 µMDog[5]
PXS-5338K Small MoleculeLOXL2>80% inhibition at 400mg daily doseHuman[6]
PXS-5505 Small MoleculePan-LOX (LOX, LOXL1-4)0.493 µM (Fibroblast LOX), 0.159 µM (hLOXL1), 0.57 µM (hLOXL2), 0.18 µM (hLOXL3), 0.19 µM (hLOXL4)Human/Bovine[7][8][9]
Simtuzumab Monoclonal AntibodyLOXL29.679 ng/mL (EC50)Human[10]

Table 2: Overview of Clinical Trials for LOXL2 Inhibitors in Fibrosis

CompoundIndicationPhaseKey FindingsReference(s)
This compound (GB2064) MyelofibrosisPhase 2a (MYLOX-1)Reduction in bone marrow collagen fibrosis in a subset of patients. Generally well-tolerated.[1][2]
PXS-5505 MyelofibrosisPhase 2Well-tolerated, achieving >90% inhibition of LOX and LOXL2.[1]
Simtuzumab Idiopathic Pulmonary Fibrosis, Liver FibrosisPhase 2Failed to demonstrate efficacy, leading to termination of development for these indications.[1]

Experimental Protocols

Detailed methodologies for key preclinical fibrosis models used to evaluate LOXL2 inhibitors are provided below.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to screen for anti-fibrotic compounds.

  • Animal Model: C57BL/6 mice are typically used.[11][12]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 3 mg/kg) is administered to anesthetized mice.[11][12][13] Control animals receive saline.

  • Treatment: The investigational drug (e.g., this compound) or vehicle is administered, often starting at the time of bleomycin instillation (prophylactic) or after a set period (therapeutic).

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested at a specified time point (e.g., day 14 or 21), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition.[13][14] The severity of fibrosis is often scored using the Ashcroft scale.

    • Hydroxyproline (B1673980) Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.[13]

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[13][15]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is a standard for studying liver fibrosis.

  • Animal Model: Typically, C57BL/6 mice are used.[16]

  • Induction of Fibrosis: CCl4, diluted in a vehicle like olive oil, is administered via intraperitoneal injection (e.g., 0.2 ml/kg) twice weekly for a period of 4 to 8 weeks to induce progressive fibrosis and cirrhosis.[16][17][18]

  • Treatment: The test compound is administered concurrently with or after the CCl4-induced injury.

  • Assessment of Fibrosis:

    • Histology: Liver tissue is collected, fixed, and stained with Sirius Red to visualize collagen.[19]

    • Biochemical Markers: Serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.[20]

    • Gene Expression: The expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen type I is quantified using qPCR.[20]

Alport Syndrome Mouse Model of Renal Fibrosis

This genetic model recapitulates human Alport syndrome, a progressive kidney disease.

  • Animal Model: Mice with a mutation in the Col4a3 gene (e.g., Col4a3 knockout mice) are used.[21][22][23] These mice spontaneously develop progressive renal fibrosis.

  • Treatment: The therapeutic agent is administered over a defined period, and kidney function and fibrosis are monitored.

  • Assessment of Fibrosis and Renal Function:

    • Proteinuria: Urine is collected to measure albumin-to-creatinine ratios, a marker of kidney damage.[21]

    • Blood Urea Nitrogen (BUN): Blood samples are analyzed for BUN levels, an indicator of kidney function.[21]

    • Histology: Kidneys are harvested, sectioned, and stained with periodic acid-Schiff (PAS) or Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.[21][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in LOXL2-mediated fibrosis and experimental design.

LOXL2_Signaling_Pathway cluster_stimuli Pro-fibrotic Stimuli cluster_intracellular Intracellular Signaling TGF-β TGF-β PI3K/AKT/mTOR PI3K/AKT/mTOR TGF-β->PI3K/AKT/mTOR Smad2/3 Smad2/3 TGF-β->Smad2/3 activates Hypoxia Hypoxia LOXL2_Gene LOXL2 Gene Expression Hypoxia->LOXL2_Gene Inflammation Inflammation Inflammation->LOXL2_Gene PI3K/AKT/mTOR->LOXL2_Gene Smad2/3->LOXL2_Gene promotes transcription LOXL2_Protein LOXL2 Protein LOXL2_Gene->LOXL2_Protein translates to LOXL2_Protein->PI3K/AKT/mTOR activates ECM_Crosslinking Extracellular Matrix Cross-linking (Collagen, Elastin) LOXL2_Protein->ECM_Crosslinking catalyzes Fibrosis Fibrosis ECM_Crosslinking->Fibrosis leads to

LOXL2 Signaling in Fibrosis

Preclinical_Fibrosis_Model_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mouse) Induce_Fibrosis Induce Fibrosis (e.g., Bleomycin, CCl4) Animal_Model->Induce_Fibrosis Drug_Admin Administer LOXL2 Inhibitor (e.g., this compound) Induce_Fibrosis->Drug_Admin Vehicle_Control Administer Vehicle Control Induce_Fibrosis->Vehicle_Control Tissue_Harvest Harvest Tissues (Lung, Liver, Kidney) Drug_Admin->Tissue_Harvest Vehicle_Control->Tissue_Harvest Histology Histological Analysis (e.g., Masson's Trichrome) Tissue_Harvest->Histology Biochemistry Biochemical Analysis (e.g., Hydroxyproline Assay) Tissue_Harvest->Biochemistry Gene_Expression Gene Expression Analysis (e.g., qPCR) Tissue_Harvest->Gene_Expression

Preclinical Fibrosis Model Workflow

MYLOX_1_Trial_Design Patient_Population Patients with Myelofibrosis (Primary or Secondary) Intervention This compound (GB2064) 1000 mg BID Patient_Population->Intervention Duration 9 Months of Treatment Intervention->Duration Primary_Endpoints Primary Endpoints: - Safety - Tolerability Duration->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Pharmacokinetics - Pharmacodynamics - Bone Marrow Fibrosis Duration->Secondary_Endpoints Follow_up 1 Month Follow-up Duration->Follow_up

MYLOX-1 Clinical Trial Design

References

Head-to-head comparison of Lenumlostat and PXS-S2A in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the inhibition of the lysyl oxidase-like 2 (LOXL2) enzyme has emerged as a promising strategy to counteract tumor progression, metastasis, and fibrosis. Two notable small molecule inhibitors at the forefront of this research are Lenumlostat (also known as PAT-1251) and PXS-S2A. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: Targeting the Tumor Microenvironment

Both this compound and PXS-S2A are potent inhibitors of LOXL2, a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] By catalyzing the oxidative deamination of lysine (B10760008) residues, LOXL2 contributes to the stiffening of the tumor microenvironment, which in turn promotes cancer cell proliferation, migration, and invasion.[3] Inhibition of LOXL2 by this compound and PXS-S2A disrupts these processes, offering a therapeutic avenue to modulate the tumor stroma and impede cancer progression.

The signaling cascade initiated by LOXL2 involves the activation of key pathways such as Focal Adhesion Kinase (FAK), AKT, and Extracellular signal-regulated kinase (ERK).[3] These pathways are central to cell survival, proliferation, and motility. By inhibiting LOXL2, both this compound and PXS-S2A are expected to attenuate these downstream signals.

LOXL2 LOXL2 ECM Extracellular Matrix (ECM) Stiffening LOXL2->ECM Collagen/Elastin Cross-linking Angiogenesis Angiogenesis LOXL2->Angiogenesis Integrin Integrin ECM->Integrin Activates FAK FAK Integrin->FAK Activates AKT AKT FAK->AKT Activates ERK ERK FAK->ERK Activates Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration ERK->Proliferation ERK->Migration This compound This compound This compound->LOXL2 PXS_S2A PXS-S2A PXS_S2A->LOXL2

Caption: Simplified LOXL2 signaling pathway and points of inhibition.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and PXS-S2A, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Potency against LOX Family Enzymes

CompoundTargetIC50 / pIC50Calculated IC50 (nM)SelectivityReference(s)
This compound (PAT-1251) hLOXL20.71 µM710>400-fold vs LOX[1][4]
hLOXL31.17 µM1170[1]
mLOXL20.10 µM100[1]
rLOXL20.12 µM120[1]
dLOXL20.16 µM160[1]
PXS-S2A rhLOXL2pIC50 = 8.3~5Highly selective for LOXL2[5][6]
hLOXpIC50 = 5.9~1260[5]

h: human, m: mouse, r: rat, d: dog, rh: recombinant human

Table 2: Selectivity against Other Amine Oxidases

CompoundMAO-AMAO-BSSAODAOReference(s)
This compound (PAT-1251) <10% inhibition at 10 µM<10% inhibition at 10 µM<10% inhibition at 10 µM<10% inhibition at 10 µM[1]
PXS-S2A >500-fold selective>500-fold selective>500-fold selective>500-fold selective[2]

Table 3: Preclinical Efficacy in Breast Cancer Models (MDA-MB-231 cells)

AssayPXS-S2A EffectPXS-S1A (Dual LOX/LOXL2 inhibitor) Effect for ComparisonReference(s)
2D ProliferationDose-dependent inhibitionGreater inhibition than PXS-S2A[2]
3D ProliferationDose-dependent inhibitionDose-dependent inhibition[2]
2D Migration (Wound Healing)Reduced effect at higher concentrationsSignificant dose-dependent inhibition[2][7]
3D Spheroid InvasionInhibition of invasionInhibition of invasion[2]
In Vivo Tumor Growth~55% decrease in tumor volume~75% decrease in tumor volume[2][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

2D Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

cluster_0 Experimental Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove debris and add media with inhibitor B->C D Image at T=0 and at subsequent time points C->D E Measure wound area to quantify cell migration D->E

Caption: Workflow for a 2D Wound Healing Assay.

Protocol:

  • Cell Seeding: MDA-MB-231 human breast cancer cells are seeded into 6-well plates and cultured until they form a confluent monolayer. These cells are known to express high levels of LOXL2.[2]

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or gap in the cell monolayer.

  • Treatment: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells. Culture medium containing various concentrations of this compound, PXS-S2A, or vehicle control is then added.

  • Imaging: Images of the scratch are captured at 0 hours and at regular intervals (e.g., every 24 hours) using a microscope.

  • Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of the inhibitors on cell migration.

3D Spheroid Invasion Assay

This assay models the invasion of cancer cells into the surrounding matrix.

Protocol:

  • Spheroid Formation: MDA-MB-231 cells are cultured in ultra-low attachment round-bottom plates to promote the formation of 3D spheroids.

  • Matrix Embedding: Spheroids are collected and embedded in a 3D collagen I matrix.[2]

  • Treatment: The matrix containing the spheroids is overlaid with culture medium containing the inhibitors or vehicle control.

  • Imaging: The spheroids are imaged at regular intervals to monitor the invasion of cells into the surrounding matrix.

  • Analysis: The area of invasion is quantified to assess the inhibitory effect of the compounds on cancer cell invasion.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

cluster_1 In Vivo Experimental Workflow F Orthotopic injection of MDA-MB-231 cells into mammary fat pad of mice G Tumor growth to a palpable size F->G H Randomization of mice and initiation of treatment (e.g., oral gavage) G->H I Regular measurement of tumor volume H->I J Endpoint analysis: Tumor weight, histology, and biomarker analysis I->J

Caption: Workflow for an in vivo xenograft tumor model.

Protocol:

  • Cell Implantation: MDA-MB-231 cells are implanted orthotopically into the mammary fat pads of immunodeficient mice.[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound, PXS-S2B (a pro-drug of PXS-S2A used for in vivo studies), or a vehicle control, typically via oral gavage.[8]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and angiogenesis.

Conclusion

Both this compound and PXS-S2A are potent and selective inhibitors of LOXL2 with demonstrated preclinical anti-cancer activity. PXS-S2A has shown significant efficacy in inhibiting proliferation, migration, and invasion of breast cancer cells, and in reducing tumor growth in vivo.[2] While this compound has also been shown to be a potent and selective LOXL2 inhibitor, more published data on its specific effects on cancer cell signaling and proliferation in various cancer types would be beneficial for a direct and comprehensive comparison.[1]

The choice between these inhibitors for a specific research application may depend on factors such as the desired selectivity profile, the specific cancer model being investigated, and the availability of the compounds. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies aimed at further elucidating the therapeutic potential of LOXL2 inhibition in cancer. Future head-to-head studies in various cancer models will be crucial to fully delineate the comparative efficacy and potential clinical applications of this compound and PXS-S2A.

References

Lenumlostat's Anti-Fibrotic Efficacy: A Cross-Validation Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Lenumlostat (also known as PAT-1251 and PXS-5505) is a novel, orally bioavailable small molecule that irreversibly inhibits lysyl oxidase-like 2 (LOXL2), a key enzyme in the cross-linking of collagen and elastin (B1584352). This guide provides a comprehensive cross-validation of this compound's anti-fibrotic effects in various preclinical animal models of lung, liver, and kidney fibrosis, offering a comparative overview for researchers and professionals in the field of drug development. The data presented herein is compiled from peer-reviewed studies, providing a foundation for understanding the therapeutic potential of this compound.

Mechanism of Action: Targeting Collagen Cross-Linking

This compound's primary mechanism of action is the inhibition of LOXL2, a copper-dependent amine oxidase. LOXL2 plays a crucial role in the final stages of collagen and elastin maturation by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues. This process is essential for the formation of covalent cross-links that stabilize the extracellular matrix. In fibrotic diseases, the upregulation of LOXL2 leads to excessive collagen cross-linking, resulting in tissue stiffening and progressive scarring. By inhibiting LOXL2, this compound effectively reduces the pathological accumulation and stiffening of the extracellular matrix, thereby mitigating the progression of fibrosis.

The signaling pathways influenced by LOXL2 are complex and involve key fibrotic mediators. Notably, LOXL2 activity is intertwined with the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, both of which are central to the fibrotic process.

Lenumlostat_Mechanism_of_Action cluster_0 Extracellular Matrix cluster_1 Cellular Pro-Fibrotic Signaling Collagen/Elastin Collagen/Elastin Cross-linked Collagen/Elastin Cross-linked Collagen/Elastin Collagen/Elastin->Cross-linked Collagen/Elastin Cross-linking Fibrosis Fibrosis Cross-linked Collagen/Elastin->Fibrosis TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates PI3K PI3K TGF-β Receptor->PI3K Activates Smad4 Smad4 Smad2/3->Smad4 Complexes with Fibroblast Activation/Proliferation Fibroblast Activation/Proliferation Smad4->Fibroblast Activation/Proliferation Nuclear Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Fibroblast Activation/Proliferation Fibroblast Activation/Proliferation->Collagen/Elastin Produces This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits LOXL2->Collagen/Elastin Oxidizes LOXL2->PI3K

Caption: this compound inhibits LOXL2, preventing collagen cross-linking and modulating pro-fibrotic signaling pathways.

Cross-Validation in Animal Models of Fibrosis

The anti-fibrotic efficacy of this compound has been evaluated in multiple, well-established animal models of organ fibrosis. This section summarizes the key findings and presents the quantitative data in a comparative format.

Pulmonary Fibrosis: Bleomycin-Induced Mouse Model

The bleomycin-induced lung fibrosis model is a widely used and well-characterized model that mimics key aspects of human idiopathic pulmonary fibrosis (IPF).

Experimental Workflow:

Bleomycin_Lung_Fibrosis_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Bleomycin_Induction Bleomycin Instillation (Intratracheal) Lenumlostat_Treatment This compound Administration (Oral Gavage) Bleomycin_Induction->Lenumlostat_Treatment Vehicle_Control Vehicle Administration (Oral Gavage) Bleomycin_Induction->Vehicle_Control Sacrifice Sacrifice at Day 21/28 Lenumlostat_Treatment->Sacrifice Vehicle_Control->Sacrifice BALF_Analysis BALF Analysis (Cell Counts) Sacrifice->BALF_Analysis Histology Histology (Ashcroft Score) Sacrifice->Histology Biochemistry Biochemistry (Hydroxyproline) Sacrifice->Biochemistry CCl4_Liver_Fibrosis_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase CCl4_Induction CCl4 Administration (Intraperitoneal) Lenumlostat_Treatment This compound Administration (Oral Gavage) CCl4_Induction->Lenumlostat_Treatment Vehicle_Control Vehicle Administration (Oral Gavage) CCl4_Induction->Vehicle_Control Sacrifice Sacrifice at Week 8 Lenumlostat_Treatment->Sacrifice Vehicle_Control->Sacrifice Histology Histology (Sirius Red Staining) Sacrifice->Histology Biochemistry Biochemistry (Hydroxyproline, Collagen Crosslinks) Sacrifice->Biochemistry UUO_Kidney_Fibrosis_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase UUO_Surgery Unilateral Ureteral Obstruction Surgery Lenumlostat_Treatment This compound Administration (Oral Gavage) UUO_Surgery->Lenumlostat_Treatment Vehicle_Control Vehicle Administration (Oral Gavage) UUO_Surgery->Vehicle_Control Sacrifice Sacrifice at Day 14 Lenumlostat_Treatment->Sacrifice Vehicle_Control->Sacrifice Histology Histology (Tubulointerstitial Fibrosis Score) Sacrifice->Histology Kidney_Metrics Kidney Weight and Thickness Sacrifice->Kidney_Metrics

Lenumlostat vs. Standard-of-Care in Fibrosis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug Lenumlostat against the current standard-of-care treatments for fibrosis, primarily focusing on Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis. This analysis is supported by available clinical trial data and detailed experimental methodologies.

The landscape of fibrosis treatment has been significantly altered by the approval of targeted therapies that slow disease progression. This guide examines the efficacy of this compound, a lysyl oxidase-like 2 (LOXL2) inhibitor, in contrast to the established standard-of-care antifibrotic agents, pirfenidone (B1678446) and nintedanib (B1663095).

Executive Summary

Clinical trials for this compound (also known as simtuzumab or GS-6624) in both Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis (due to non-alcoholic steatohepatitis, NASH) were unfortunately terminated due to a lack of efficacy.[1][2] In contrast, pirfenidone and nintedanib have demonstrated modest but statistically significant efficacy in slowing the progression of IPF, leading to their approval and establishment as the standard of care.

Mechanism of Action

The therapeutic strategies for these three agents are rooted in distinct biological pathways involved in the fibrotic process.

This compound (LOXL2 Inhibition): this compound is a humanized monoclonal antibody designed to inhibit the lysyl oxidase-like 2 (LOXL2) enzyme.[3][4] LOXL2 is a crucial enzyme in the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[5][6] In fibrotic diseases, increased LOXL2 activity contributes to the stiffening and scarring of tissue. By inhibiting LOXL2, this compound was hypothesized to prevent the excessive deposition and cross-linking of collagen, thereby halting or reversing fibrosis.[5][7]

Lenumlostat_Mechanism_of_Action Collagen & Elastin Collagen & Elastin Cross-linked Collagen Cross-linked Collagen Collagen & Elastin->Cross-linked Collagen LOXL2 LOXL2 LOXL2 Fibrosis Fibrosis Cross-linked Collagen->Fibrosis This compound This compound This compound->LOXL2 inhibits

This compound's inhibitory action on the LOXL2 enzyme.

Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have both anti-fibrotic and anti-inflammatory properties.[8][9] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[9][10] By inhibiting these pathways, pirfenidone reduces fibroblast proliferation and the production of ECM components.[9][10]

Pirfenidone_Mechanism_of_Action TGF-β, TNF-α TGF-β, TNF-α Fibroblast Proliferation Fibroblast Proliferation TGF-β, TNF-α->Fibroblast Proliferation ECM Production ECM Production TGF-β, TNF-α->ECM Production Fibrosis Fibrosis Fibroblast Proliferation->Fibrosis ECM Production->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGF-β, TNF-α inhibits

Pirfenidone's modulation of pro-fibrotic and inflammatory pathways.

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[11] These receptors are implicated in the proliferation, migration, and transformation of fibroblasts.[11] By blocking these signaling pathways, nintedanib interferes with the key cellular mechanisms driving fibrosis.[12][13]

Nintedanib_Mechanism_of_Action PDGFR, FGFR, VEGFR PDGFR, FGFR, VEGFR Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration PDGFR, FGFR, VEGFR->Fibroblast Proliferation & Migration Fibrosis Fibrosis Fibroblast Proliferation & Migration->Fibrosis Nintedanib Nintedanib Nintedanib->PDGFR, FGFR, VEGFR inhibits

Nintedanib's inhibition of key tyrosine kinase receptors.

Efficacy Data: A Comparative Overview

The following tables summarize the quantitative efficacy data from key clinical trials for this compound, pirfenidone, and nintedanib in fibrotic diseases.

Idiopathic Pulmonary Fibrosis (IPF)
DrugTrialPrimary EndpointResult
This compound (Simtuzumab) Phase 2 (NCT01769196)Progression-free survival (time to all-cause death or categorical decrease in FVC % predicted)Terminated due to lack of efficacy; did not improve progression-free survival.[1][14]
Pirfenidone ASCEND (Phase 3)Change in Forced Vital Capacity (FVC) from baselineReduced the proportion of patients with a ≥10% decline in FVC or death by 47.9% compared to placebo.[12]
Nintedanib INPULSIS-1 & INPULSIS-2 (Phase 3)Annual rate of decline in FVCPooled analysis showed a significant reduction in the annual rate of FVC decline (-114.7 mL with nintedanib vs. -239.9 mL with placebo).
Liver Fibrosis (NASH)
DrugTrialPrimary EndpointResult
This compound (Simtuzumab) Phase 2b (NCT01672866)Prevention of histologic progression of liver fibrosisTerminated due to lack of efficacy.[2]
Pirfenidone N/ANot established as a standard of care for NASH-related fibrosis.N/A
Nintedanib N/ANot established as a standard of care for NASH-related fibrosis.N/A

Experimental Protocols: Key Clinical Trials

Below are the methodologies for the pivotal clinical trials that have defined the current understanding of these drugs' efficacy in fibrosis.

This compound (Simtuzumab) - Phase 2 IPF Trial (NCT01769196)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.[14]

  • Participants: Patients aged 45-85 years with a diagnosis of definite IPF.[14]

  • Intervention: Subcutaneous injection of simtuzumab (125 mg/mL) or placebo once weekly.[14]

  • Primary Endpoint: Progression-free survival, defined as the time to all-cause death or a categorical decrease from baseline in the percentage of predicted Forced Vital Capacity (FVC).[14]

  • Outcome: The trial was terminated early after a planned interim analysis by the Data Monitoring Committee revealed a lack of efficacy.[1][14]

Pirfenidone - ASCEND Trial (Phase 3)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[12]

  • Participants: 555 patients with IPF.[12]

  • Intervention: Oral pirfenidone (2403 mg per day) or placebo for 52 weeks.[12]

  • Primary Endpoint: The change in FVC from baseline to week 52, or death.[12]

  • Key Inclusion Criteria: Diagnosis of IPF, FVC between 50% and 90% of predicted, and a diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 90% of predicted.

Nintedanib - INPULSIS Trials (Phase 3)
  • Study Design: Two replicate randomized, double-blind, placebo-controlled, multicenter Phase 3 trials (INPULSIS-1 and INPULSIS-2).

  • Participants: A total of 1,066 patients with IPF.

  • Intervention: Oral nintedanib (150 mg twice daily) or placebo for 52 weeks.[15]

  • Primary Endpoint: The annual rate of decline in FVC.[15]

  • Key Inclusion Criteria: Diagnosis of IPF within the last 5 years, FVC ≥50% of predicted, and DLCO between 30% and 79% of predicted.

Comparative Workflow

The following diagram illustrates the comparative journey of these three drugs from their proposed mechanism to their clinical outcomes in fibrosis treatment.

Comparative_Drug_Workflow cluster_this compound This compound cluster_pirfenidone Pirfenidone cluster_nintedanib Nintedanib L_MoA Mechanism: Inhibit LOXL2 L_Trial Phase 2 Trials (IPF & NASH) L_MoA->L_Trial L_Outcome Outcome: Terminated - Lack of Efficacy L_Trial->L_Outcome P_MoA Mechanism: Anti-fibrotic & Anti-inflammatory P_Trial Phase 3 Trials (e.g., ASCEND) P_MoA->P_Trial P_Outcome Outcome: Approved - Slows FVC Decline P_Trial->P_Outcome N_MoA Mechanism: Tyrosine Kinase Inhibitor N_Trial Phase 3 Trials (e.g., INPULSIS) N_MoA->N_Trial N_Outcome Outcome: Approved - Slows FVC Decline N_Trial->N_Outcome

A comparative workflow of this compound, Pirfenidone, and Nintedanib.

Conclusion

While the inhibition of LOXL2 by this compound represented a rational and promising therapeutic strategy for fibrotic diseases, clinical trial results did not demonstrate a clinical benefit in patients with IPF or NASH-related liver fibrosis. In contrast, the standard-of-care treatments, pirfenidone and nintedanib, have consistently shown a modest but significant effect in slowing the decline of lung function in patients with IPF. For drug development professionals, the case of this compound underscores the challenge of translating a well-defined molecular mechanism into clinical efficacy. Future research in anti-fibrotic therapies may focus on combination therapies or novel pathways to build upon the incremental benefits offered by the current standard of care.

References

Lenumlostat's Specificity for LOXL2: A Comparative Analysis Against Other Lysyl Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Lenumlostat (also known as PAT-1251), a potent and selective small molecule inhibitor, against its primary target, Lysyl Oxidase-Like 2 (LOXL2), versus other members of the lysyl oxidase (LOX) family. The information presented herein is supported by experimental data to aid researchers in evaluating this compound's specificity and its potential applications in studies related to fibrosis and cancer.

Introduction to this compound and the Lysyl Oxidase Family

This compound is an orally bioavailable, irreversible inhibitor of LOXL2.[1] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] Dysregulation of LOXL2 activity has been implicated in the progression of various fibrotic diseases and cancer metastasis, making it a compelling therapeutic target.[2][3]

The lysyl oxidase family consists of five members: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[2][4] These enzymes share a conserved catalytic domain but differ in their N-terminal regions, which is thought to influence their substrate specificity and biological functions.[2] Understanding the selectivity of an inhibitor across the entire LOX family is critical for elucidating its mechanism of action and predicting its potential on- and off-target effects.

Comparative Inhibitory Activity of this compound

The following table summarizes the available quantitative data on the inhibitory potency of this compound against various human lysyl oxidase enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

EnzymeCommon Substrate(s)This compound (PAT-1251) IC50 (µM)Selectivity vs. LOXL2Reference
hLOXL2 Collagen, Elastin, Putrescine0.71 -[5][6]
hLOXL3 Collagen, Elastin1.17 1.65-fold less sensitive[5][6]
hLOX Collagen, Elastin~284 *~400-fold less sensitiveInferred from[7]
hLOXL1 ElastinNot Publicly Available Not Publicly Available[7]
hLOXL4 Not well characterizedNot Publicly Available Not Publicly Available[7]

This compound demonstrates high selectivity for LOXL2 over other amine oxidases as well, with less than 10% inhibition observed at a concentration of 10 µM for semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[5]

Experimental Protocols

The inhibitory activity of this compound against lysyl oxidase enzymes is commonly determined using a fluorometric assay, such as the Amplex® Red assay.

Amplex® Red Lysyl Oxidase Activity Assay

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed oxidative deamination of a primary amine substrate. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin (B1680543). The increase in fluorescence is directly proportional to the enzyme activity.

Typical Protocol:

  • Enzyme and Inhibitor Pre-incubation:

    • Recombinant human LOX family enzymes are diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM sodium borate, pH 8.2).

    • Varying concentrations of this compound (or vehicle control) are added to the enzyme solution.

    • The mixture is pre-incubated for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation:

    • A reaction mixture is prepared containing the Amplex® Red reagent, HRP, and a suitable amine substrate (e.g., putrescine or cadaverine) in the assay buffer.

    • The reaction is initiated by adding the substrate-containing reaction mixture to the pre-incubated enzyme-inhibitor solution.

  • Fluorescence Measurement:

    • The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths set for resorufin (typically ~540 nm and ~590 nm, respectively).

  • Data Analysis:

    • The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the vehicle control.

    • IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving LOXL2 and a typical experimental workflow for assessing inhibitor specificity.

LOXL2_Signaling_Fibrosis cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling LOXL2 LOXL2 Crosslinked_ECM Cross-linked ECM LOXL2->Crosslinked_ECM Oxidative Deamination TGFb TGF-β Signaling LOXL2->TGFb Activation PI3K PI3K/Akt Pathway LOXL2->PI3K Collagen Collagen/ Elastin Collagen->Crosslinked_ECM FAK FAK Signaling Crosslinked_ECM->FAK TGFb->LOXL2 Upregulation Myofibroblast Myofibroblast Differentiation PI3K->Myofibroblast FAK->Myofibroblast Fibrosis Fibrosis Myofibroblast->Fibrosis ECM Deposition LOXL2_Signaling_Cancer cluster_extracellular Tumor Microenvironment cluster_intracellular Cancer Cell Signaling secreted_LOXL2 Secreted LOXL2 ECM_remodeling ECM Remodeling secreted_LOXL2->ECM_remodeling Src_FAK Src/FAK Pathway secreted_LOXL2->Src_FAK PI3K_Akt PI3K/Akt Pathway secreted_LOXL2->PI3K_Akt ECM_remodeling->Src_FAK Integrin Activation Invasion_Metastasis Invasion & Metastasis Src_FAK->Invasion_Metastasis EMT Epithelial-Mesenchymal Transition (EMT) PI3K_Akt->EMT EMT->Invasion_Metastasis Experimental_Workflow start Start: Prepare Reagents enzyme_prep Prepare Recombinant LOX Family Enzymes (LOX, LOXL1-4) start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep reaction_mix Prepare Amplex Red/ HRP/Substrate Mix start->reaction_mix assay_plate Dispense Enzymes into 96-well Plate enzyme_prep->assay_plate add_inhibitor Add this compound Dilutions to Plate inhibitor_prep->add_inhibitor assay_plate->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation initiate_reaction Add Reaction Mix to Plate pre_incubation->initiate_reaction reaction_mix->initiate_reaction read_plate Kinetic Fluorescence Reading initiate_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 Values read_plate->data_analysis end End: Determine Specificity data_analysis->end

References

Assessing the Therapeutic Window of Lenumlostat In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Lenumlostat with current JAK inhibitors for the treatment of myelofibrosis, focusing on preclinical therapeutic windows and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available data to inform future research and development efforts.

Introduction to this compound and Myelofibrosis Treatment

Myelofibrosis is a chronic and progressive myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The current standard of care for myelofibrosis largely revolves around Janus kinase (JAK) inhibitors, which have demonstrated efficacy in reducing spleen size and symptom burden. However, these therapies are not curative and can be associated with significant side effects, including myelosuppression.

This compound (formerly GB2064 and PAT-1251) is an investigational, orally available, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1] LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin, which are key components of the extracellular matrix.[1] In myelofibrosis, the dysregulation of LOXL2 is believed to contribute to the progressive fibrosis of the bone marrow. By inhibiting LOXL2, this compound aims to offer a novel, targeted approach to disrupt the fibrotic process in myelofibrosis.[1]

This guide provides a comparative assessment of the preclinical therapeutic window of this compound against established JAK inhibitors used in the treatment of myelofibrosis: Ruxolitinib, Fedratinib, and Momelotinib. Due to the limited availability of public preclinical data for this compound in myelofibrosis models, this comparison will leverage available clinical trial data for this compound to provide an initial perspective on its potential efficacy and safety profile, alongside comprehensive preclinical data for the comparator drugs.

Mechanism of Action: A Tale of Two Pathways

The therapeutic agents discussed in this guide operate through distinct mechanisms of action, targeting different aspects of myelofibrosis pathophysiology.

This compound: Targeting the Fibrotic Milieu

This compound's mechanism centers on the inhibition of LOXL2, a key enzyme in the fibrotic process. By irreversibly binding to and inhibiting LOXL2, this compound prevents the cross-linking of collagen fibers, a critical step in the formation and stabilization of the fibrotic matrix in the bone marrow. This targeted approach aims to directly address the underlying fibrosis that characterizes myelofibrosis, potentially leading to disease modification.

Lenumlostat_Mechanism_of_Action cluster_extracellular Extracellular Matrix Collagen_Elastin Collagen & Elastin Crosslinked_Matrix Cross-linked Fibrotic Matrix Collagen_Elastin->Crosslinked_Matrix LOXL2-mediated cross-linking LOXL2 LOXL2 Enzyme This compound This compound This compound->LOXL2

Figure 1: this compound's Mechanism of Action.

JAK Inhibitors: Targeting Intracellular Signaling

Ruxolitinib, Fedratinib, and Momelotinib are all inhibitors of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses. In myelofibrosis, this pathway is often constitutively activated due to mutations in genes such as JAK2, CALR, or MPL, leading to uncontrolled cell proliferation and the production of pro-inflammatory cytokines. By inhibiting JAK1 and JAK2, these drugs reduce the downstream signaling that drives the myeloproliferative and inflammatory aspects of the disease.

JAK_Inhibitor_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Translocates to nucleus and regulates transcription JAK_Inhibitors Ruxolitinib Fedratinib Momelotinib JAK_Inhibitors->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor

Figure 2: JAK Inhibitors' Mechanism of Action.

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is generally desirable, as it allows for more flexibility in dosing and a lower risk of adverse effects.

Preclinical Efficacy and Toxicity Data

While direct preclinical comparisons with this compound in a myelofibrosis model are not publicly available, the following tables summarize the available preclinical in vivo data for the comparator JAK inhibitors. This data provides a benchmark for the therapeutic indices of currently approved treatments.

Table 1: Preclinical In Vivo Efficacy of Myelofibrosis Treatments in Mouse Models

DrugMouse ModelDosing RegimenKey Efficacy EndpointsCitation(s)
Ruxolitinib JAK2V617F Transplant60 mg/kg, oral, twice dailySignificant reduction in spleen size.[2]
Fedratinib JAK2V617F Knock-in (post-PV MF)150 mg/kg, oral, once dailySignificant decrease in spleen weight; suppression of bone marrow fibrosis and osteosclerosis.
Momelotinib JAK2V617F Transplant50 mg/kg, oral, twice dailyNormalization of hematologic parameters; substantial reduction in spleen size and bone marrow fibrosis.
This compound N/AN/ANo preclinical data available in myelofibrosis models.

Table 2: Preclinical In Vivo Toxicology of Myelofibrosis Treatments in Mice

DrugStudy TypeDosing RegimenKey Toxicity FindingsCitation(s)
Ruxolitinib MTD Study25 mg/kg, twice daily or 100 mg/kg, once dailyDose-limiting toxicity: thrombocytopenia.[3]
Fedratinib MTD StudyMTDs decreased with disease severity: 240 mg/kg (PV model), 190 mg/kg (PPMF model), 150 mg/kg (PTMF model), oral, once daily.High mortality at doses above MTD.
Momelotinib Phase 1/2 Clinical Trial (Human)400 mg, once dailyDose-limiting toxicity.[4]
This compound N/AN/ANo preclinical MTD data available in myelofibrosis models.

N/A: Not Available in publicly accessible literature.

Clinical Insights into this compound's Therapeutic Window

Although preclinical data is lacking, the Phase 2a MYLOX-1 trial of this compound (GB2064) in myelofibrosis patients provides some initial insights into its potential therapeutic window in a clinical setting.

In this trial, patients received 1000 mg of this compound orally twice daily. Efficacy was observed, with six out of ten evaluable patients showing a ≥1 grade reduction in bone marrow fibrosis.[1] One patient experienced a spleen volume reduction of over 35%, and two patients had a greater than 50% reduction in their Total Symptom Score.[1]

From a safety perspective, the most common adverse events were gastrointestinal and were considered manageable. Ten out of eighteen patients discontinued (B1498344) treatment due to adverse events or disease progression. These clinical findings suggest that this compound has a manageable safety profile at a dose that demonstrates anti-fibrotic activity, hinting at a viable therapeutic window. However, a direct comparison to the preclinical therapeutic indices of JAK inhibitors is not possible.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of typical experimental protocols used in the preclinical assessment of the therapeutic window for anti-myelofibrosis agents.

In Vivo Efficacy Assessment in Myelofibrosis Mouse Models

1. Mouse Models:

  • JAK2V617F Mouse Models: These models are commonly used as they harbor the most frequent mutation found in myelofibrosis patients. This can be achieved through bone marrow transplantation of hematopoietic stem cells transduced with a retrovirus expressing JAK2V617F, or by using conditional knock-in mice that express the mutation. These models typically develop features of myelofibrosis, including splenomegaly, leukocytosis, and progressive bone marrow fibrosis.

  • GATA-1low Mouse Model: This model has a genetic impairment in the GATA-1 transcription factor, leading to a phenotype that closely resembles human primary myelofibrosis, including progressive bone marrow fibrosis and splenomegaly.

2. Dosing and Administration:

  • The test compound (e.g., this compound, Ruxolitinib) is typically formulated in a suitable vehicle for oral gavage or intraperitoneal injection.

  • Animals are dosed daily or twice daily for a specified period, often several weeks, to assess the therapeutic effect.

  • A vehicle control group is always included for comparison.

3. Efficacy Endpoints:

  • Spleen Size and Weight: Spleen size is a key indicator of disease burden in myelofibrosis. It is measured at the end of the study by necropsy and weighing the spleen.

  • Hematological Parameters: Complete blood counts (CBCs) are performed to assess the effect of the treatment on red blood cells, white blood cells, and platelets.

  • Bone Marrow Fibrosis: Bone marrow is harvested, fixed, and stained (e.g., with reticulin (B1181520) or trichrome stain) to visualize and grade the extent of fibrosis.

  • Histopathology: Spleen and other organs may be examined for evidence of extramedullary hematopoiesis and other pathological changes.

In Vivo Toxicology Assessment (Maximum Tolerated Dose - MTD)

1. Animal Strain:

  • Commonly used rodent strains include BALB/c or C57BL/6 mice.

2. Dose Escalation:

  • Animals are divided into several groups, each receiving a different dose of the test compound.

  • Doses are escalated in subsequent groups to identify the dose that causes dose-limiting toxicities.

3. Monitoring:

  • Animals are closely monitored for clinical signs of toxicity, such as changes in behavior, appearance, and body weight. A significant and sustained loss of body weight is often a key indicator of toxicity.

  • Blood samples may be collected for hematology and clinical chemistry analysis to assess organ function.

4. Determination of MTD:

  • The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a certain percentage of body weight loss, severe clinical signs, or death).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., JAK2V617F mouse) Dose_Selection Select Dose Range (based on pilot studies) Animal_Model->Dose_Selection Group_Allocation Randomize Animals into Treatment & Control Groups Dose_Selection->Group_Allocation Dosing Administer Drug/Vehicle (e.g., oral gavage) Group_Allocation->Dosing Monitoring Monitor Animal Health (body weight, clinical signs) Dosing->Monitoring Efficacy_Endpoints Assess Efficacy (spleen size, CBC, bone marrow fibrosis) Monitoring->Efficacy_Endpoints Toxicity_Endpoints Assess Toxicity (histopathology, clinical chemistry) Monitoring->Toxicity_Endpoints Therapeutic_Window Determine Therapeutic Window (Effective Dose vs. Toxic Dose) Efficacy_Endpoints->Therapeutic_Window Toxicity_Endpoints->Therapeutic_Window

Figure 3: General Experimental Workflow for In Vivo Assessment.

Logical Comparison Framework

The comparison of this compound with JAK inhibitors involves evaluating their performance across several key domains. The ideal comparison would involve a head-to-head preclinical study, which is not currently available. Therefore, the logical framework for this comparison relies on integrating data from different sources while acknowledging the limitations.

Comparison_Framework cluster_parameters Comparison Parameters This compound This compound Mechanism Mechanism of Action This compound->Mechanism LOXL2 Inhibition Efficacy Preclinical Efficacy (Spleen, Fibrosis) This compound->Efficacy Clinical Data (MYLOX-1) Toxicity Preclinical Toxicity (MTD, Adverse Effects) This compound->Toxicity Clinical Data (MYLOX-1) JAK_Inhibitors JAK Inhibitors (Ruxolitinib, Fedratinib, Momelotinib) JAK_Inhibitors->Mechanism JAK1/2 Inhibition JAK_Inhibitors->Efficacy Preclinical Data JAK_Inhibitors->Toxicity Preclinical Data Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window note Dashed lines indicate inference from clinical data due to lack of direct preclinical comparison.

References

Lenumlostat in Patient-Derived Xenograft (PDX) Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lenumlostat's performance, primarily in preclinical fibrosis models, in the absence of publicly available data in patient-derived xenograft (PDX) models. The guide also presents data on alternative therapeutic agents for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and myelofibrosis, to offer a comprehensive overview for researchers in drug development.

This compound (PAT-1251): An Inhibitor of Lysyl Oxidase-Like 2 (LOXL2)

This compound, also known as PAT-1251, is a small molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[1] In fibrotic diseases, the dysregulation of ECM remodeling leads to excessive scarring and tissue stiffness. By inhibiting LOXL2, this compound aims to reduce the pathological cross-linking of collagen and thereby ameliorate fibrosis.

Signaling Pathway of LOXL2 in Fibrosis

The diagram below illustrates the central role of LOXL2 in the fibrotic process.

LOXL2_Pathway cluster_0 Cellular Microenvironment cluster_1 Extracellular Matrix Pro-fibrotic Stimuli Pro-fibrotic Stimuli Fibroblasts Fibroblasts Pro-fibrotic Stimuli->Fibroblasts activate Myofibroblasts Myofibroblasts Fibroblasts->Myofibroblasts differentiate Pro-collagen Pro-collagen Myofibroblasts->Pro-collagen secrete LOXL2_enzyme LOXL2 Pro-collagen->LOXL2_enzyme substrate for Collagen Fibrils Collagen Fibrils Cross-linked Collagen Cross-linked Collagen Collagen Fibrils->Cross-linked Collagen forms cross-links Tissue Stiffness Tissue Stiffness Cross-linked Collagen->Tissue Stiffness leads to Tissue Stiffness->Fibroblasts activates (feedback loop) LOXL2_enzyme->Collagen Fibrils oxidizes lysine (B10760008) residues This compound This compound This compound->LOXL2_enzyme inhibits Bleomycin_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Bleomycin_instillation Intratracheal Instillation of Bleomycin Acclimatization->Bleomycin_instillation Treatment_initiation Treatment Initiation (Prophylactic or Therapeutic) Bleomycin_instillation->Treatment_initiation Daily_dosing Daily Oral Dosing (this compound or Vehicle) Treatment_initiation->Daily_dosing Endpoint Study Endpoint (e.g., Day 21) Daily_dosing->Endpoint Tissue_collection Tissue and Fluid Collection (Lungs, BALF) Endpoint->Tissue_collection Analysis Histological and Biochemical Analysis Tissue_collection->Analysis End End Analysis->End

References

Lenumlostat: A Comparative Analysis of a LOXL2 Inhibitor Against CETP Inhibitors in Lipid Metabolism and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals correlating the in vitro and in vivo efficacy of Lenumlostat with established Cholesteryl Ester Transfer Protein (CETP) inhibitors. This guide clarifies the distinct mechanisms of action and presents supporting experimental data for these different classes of therapeutic agents.

Initially, a correlation between the in vitro and in vivo efficacy of this compound as a Cholesteryl Ester Transfer Protein (CETP) inhibitor was explored. However, comprehensive research indicates that this compound is not a CETP inhibitor but a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[1][2] This guide, therefore, provides a detailed comparison of this compound's profile as a LOXL2 inhibitor against two well-characterized CETP inhibitors, Anacetrapib and Obicetrapib, focusing on their respective mechanisms, in vitro potency, and in vivo effects.

Distinct Mechanisms of Action

This compound and CETP inhibitors target fundamentally different pathways. CETP inhibitors aim to remodel lipid profiles by preventing the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] This action leads to increased HDL cholesterol ("good cholesterol") and decreased LDL cholesterol ("bad cholesterol"). In contrast, this compound inhibits LOXL2, a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[5][6] By inhibiting LOXL2, this compound aims to reduce the pathological tissue stiffening characteristic of fibrotic diseases.[7]

In Vitro Efficacy: A Tale of Two Targets

The in vitro potency of these compounds is assessed through distinct assays targeting their respective enzymes. For this compound, this involves measuring the inhibition of LOXL2 activity, while for CETP inhibitors, it is the inhibition of CETP-mediated lipid transfer.

CompoundTargetAssay TypeIn Vitro IC50Reference
This compound Human LOXL2Amine Oxidase Activity Assay0.71 µM[1]
Human LOXL3Amine Oxidase Activity Assay1.17 µM[1]
Anacetrapib Recombinant Human CETPCETP Inhibition Assay7.9 nMNot Applicable
Mutant CETP (C13S)CETP Inhibition Assay11.8 nMNot Applicable
Obicetrapib Human CETPCETP Inhibition AssayNot explicitly stated, but potent inhibition in the nanomolar range has been reported for similar compounds.Not Applicable

In Vivo Efficacy: Modulating Lipids Versus Fibrosis

The in vivo effects of this compound and CETP inhibitors are evaluated in different animal models and clinical settings, reflecting their distinct therapeutic goals.

CETP Inhibitors: Impact on Lipid Profiles

The in vivo efficacy of CETP inhibitors like Anacetrapib and Obicetrapib is primarily assessed by their ability to alter plasma lipid levels in human CETP-transgenic mice and in human clinical trials.

CompoundModelKey In Vivo EffectsReference
Anacetrapib Human CETP-Transgenic Mice- Significant increase in HDL-C- Significant decrease in LDL-C[8]
Human Clinical Trials (REVEAL study)- 104% increase in HDL-C- 17% decrease in non-HDL-C- 9% reduction in major coronary events[3]
Obicetrapib Human Clinical Trials (Phase 2)- Up to 165% increase in HDL-C- Up to 51% decrease in LDL-CNot Applicable
This compound: Targeting Fibrotic Disease Models

The in vivo efficacy of this compound is evaluated in animal models of fibrosis, with endpoints focused on reducing collagen deposition and improving organ function. While specific in vivo data for this compound from the provided search results is limited, the therapeutic rationale is based on its potent LOXL2 inhibition.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

In Vitro CETP Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.

Principle: This assay utilizes a donor molecule containing a self-quenched fluorescent lipid and an acceptor molecule. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor, leading to an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., Anacetrapib, Obicetrapib).

  • In a microplate, add the CETP source (recombinant human CETP or human plasma), the donor molecule, and the acceptor molecule.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified duration (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~485 nm and emission at ~528 nm).

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation of CETP Inhibitors in Human CETP-Transgenic Mice

Objective: To assess the in vivo efficacy of a CETP inhibitor on plasma lipid profiles.

Animal Model: Transgenic mice expressing the human CETP gene are used, as wild-type mice do not naturally express CETP.[8]

Procedure:

  • Acclimatize human CETP-transgenic mice to the experimental conditions.

  • Administer the test compound (e.g., Anacetrapib) or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a specified duration.

  • Collect blood samples at baseline and at various time points during and after treatment.

  • Separate plasma from the blood samples.

  • Analyze plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

  • Compare the changes in lipid profiles between the treatment and control groups to determine the in vivo efficacy.

In Vitro LOXL2 Inhibition Assay

Objective: To determine the IC50 of a test compound against LOXL2.

Principle: The activity of LOXL2, an amine oxidase, can be measured by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • In a microplate, add recombinant human LOXL2 enzyme and a suitable substrate (e.g., a primary amine).

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the reaction at 37°C.

  • Add a detection reagent that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

CETP_Signaling_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL / LDL (Very Low / Low-Density Lipoprotein) VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE CETP_Inhibitor CETP Inhibitor (e.g., Anacetrapib, Obicetrapib) CETP_Inhibitor->CETP Cholesteryl_Esters Cholesteryl Esters Triglycerides Triglycerides Inhibition Inhibition

Caption: CETP-mediated lipid transfer and its inhibition.

LOXL2_Signaling_Pathway LOXL2 LOXL2 (Lysyl Oxidase-Like 2) Crosslinking Cross-linking LOXL2->Crosslinking catalyzes This compound This compound This compound->LOXL2 Collagen_Elastin Collagen & Elastin (in Extracellular Matrix) Collagen_Elastin->Crosslinking Tissue_Stiffness Increased Tissue Stiffness & Fibrosis Crosslinking->Tissue_Stiffness Inhibition Inhibition Experimental_Workflow In_Vitro In Vitro Assay (CETP or LOXL2 Inhibition) IC50 Determine IC50 In_Vitro->IC50 In_Vivo In Vivo Model (hCETP-Tg Mice or Fibrosis Model) IC50->In_Vivo Lead Compound Selection Efficacy Assess Efficacy (Lipid Profile or Fibrosis Reduction) In_Vivo->Efficacy Data_Analysis Data Analysis & Correlation Efficacy->Data_Analysis

References

Evaluating Lenumlostat: A Comparative Analysis of a Novel Anti-Fibrotic Agent Against Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapies for chronic inflammatory and fibrotic diseases, the emergence of novel mechanisms of action offers new hope for patients and clinicians. This guide provides a detailed comparison of Lenumlostat, an investigational inhibitor of lysyl oxidase-like 2 (LOXL2), with established treatments such as phosphodiesterase-4 (PDE4) inhibitors and inhaled corticosteroids (ICS), primarily in the context of chronic obstructive pulmonary disease (COPD), a condition with a significant inflammatory and fibrotic component.

This compound's unique mechanism, targeting the enzymatic cross-linking of collagen and elastin (B1584352), presents a direct anti-fibrotic strategy. This contrasts with the broader anti-inflammatory effects of PDE4 inhibitors and the potent, yet less specific, immunosuppression of inhaled corticosteroids. This guide synthesizes the available preclinical and clinical data to offer a comparative perspective on their long-term efficacy and safety for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Three Pathways

The therapeutic approaches of this compound, PDE4 inhibitors, and inhaled corticosteroids are rooted in distinct signaling pathways.

This compound acts as an irreversible inhibitor of LOXL2, a crucial enzyme in the maturation of the extracellular matrix.[1] By blocking LOXL2, this compound prevents the cross-linking of collagen and elastin, a key process in the development of tissue fibrosis.[1] Preclinical studies suggest that this inhibition can reduce fibrosis in various organs. The proposed signaling pathway involves the modulation of transforming growth factor-beta (TGF-β) signaling, a central regulator of fibrosis.[2][3][4][5]

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Pro-collagen Pro-collagen Collagen Collagen Pro-collagen->Collagen Processing Cross-linked Collagen/Elastin Cross-linked Collagen/Elastin Collagen->Cross-linked Collagen/Elastin Elastin Elastin Elastin->Cross-linked Collagen/Elastin LOXL2 LOXL2 LOXL2->Collagen LOXL2->Elastin TGF-β Receptor TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylation pSMAD2/3 pSMAD2/3 SMAD4 SMAD4 pSMAD2/3->SMAD4 Complex Formation Fibrotic Gene Expression Fibrotic Gene Expression SMAD4->Fibrotic Gene Expression Nuclear Translocation TGF-β TGF-β TGF-β->TGF-β Receptor This compound This compound This compound->LOXL2 Inhibition

Caption: this compound's inhibition of LOXL2-mediated collagen and elastin cross-linking.

PDE4 inhibitors , such as roflumilast (B1684550), work by increasing intracellular levels of cyclic AMP (cAMP) in inflammatory cells. This leads to a reduction in the release of pro-inflammatory mediators.

Inhaled corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of a wide range of genes involved in inflammation.

Long-Term Efficacy: A Data-Driven Comparison

A direct comparison of the long-term efficacy of this compound with PDE4 inhibitors and inhaled corticosteroids is challenging due to the limited availability of clinical data for this compound. The primary indication for which this compound has been investigated in a clinical trial is myelofibrosis, a bone marrow disorder. In contrast, extensive long-term data exist for roflumilast and various inhaled corticosteroids in the management of COPD.

Table 1: Comparative Long-Term Efficacy

FeatureThis compoundRoflumilast (PDE4 Inhibitor)Inhaled Corticosteroids (ICS)
Primary Indication Myelofibrosis (investigational)Severe COPD with chronic bronchitis and a history of exacerbationsModerate to severe COPD with frequent exacerbations
Key Efficacy Endpoint Not yet established in long-term studiesReduction in the rate of moderate to severe exacerbations[6][7][8][9]Reduction in the rate of exacerbations[10][11][12][13]
Lung Function (FEV1) Data unavailableModest improvement[8]Minimal to no effect on long-term decline[14]
Quality of Life Data unavailableVariable, often modest improvementMay improve health status[14]
Long-Term Data Limited to preclinical studies and early-phase trials in non-respiratory diseasesEstablished through multiple long-term clinical trials (≥ 1 year)[6][7]Extensive data from numerous long-term clinical trials (≥ 1 year)[10][11][12]

Safety Profile: A Look at Long-Term Tolerability

The long-term safety of a therapeutic agent is paramount, particularly for chronic diseases requiring prolonged treatment. As with efficacy, long-term safety data for this compound is not yet available from large-scale clinical trials.

Table 2: Comparative Long-Term Safety

Adverse Event ProfileThis compoundRoflumilast (PDE4 Inhibitor)Inhaled Corticosteroids (ICS)
Common Adverse Events Data unavailable from long-term studiesDiarrhea, nausea, weight loss, headache, insomnia[9][15]Oral candidiasis (thrush), dysphonia (hoarseness), skin bruising[11]
Serious Adverse Events Data unavailable from long-term studiesPsychiatric events (rare), suicidal ideation (rare)Pneumonia, fractures (with high-dose, long-term use), cataracts, adrenal suppression (rare)[10][11][16][17]
Long-Term Safety Database LimitedExtensive, from clinical trials and post-marketing surveillance[6][7]Very extensive, from decades of clinical use and numerous studies[10][11][12][17]

Experimental Protocols: A Glimpse into the Research

Understanding the methodology behind the clinical data is crucial for a comprehensive evaluation. Below are summaries of typical experimental designs for pivotal trials of roflumilast and inhaled corticosteroids in COPD.

Roflumilast (Example: REACT Study - NCT01329029)

Roflumilast_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Roflumilast Arm Roflumilast Arm Randomization->Roflumilast Arm 1:1 Placebo Arm Placebo Arm Randomization->Placebo Arm 1:1 Treatment Period (52 weeks) Treatment Period (52 weeks) Roflumilast Arm->Treatment Period (52 weeks) Placebo Arm->Treatment Period (52 weeks) Follow-up Follow-up Treatment Period (52 weeks)->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: A typical randomized, double-blind, placebo-controlled trial design for roflumilast.
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.[18]

  • Patient Population: Patients with severe COPD, a history of chronic bronchitis, and at least two exacerbations in the previous year, already on a long-acting beta-agonist/inhaled corticosteroid (LABA/ICS) combination.

  • Intervention: Roflumilast 500 mcg once daily or placebo.[18]

  • Duration: 52 weeks of treatment.[18]

  • Primary Outcome: Rate of moderate or severe COPD exacerbations.

Inhaled Corticosteroids (Example: ISOLDE Study)

ICS_Trial_Workflow Patient Recruitment Patient Recruitment Eligibility Criteria Eligibility Criteria Patient Recruitment->Eligibility Criteria Randomization Randomization Eligibility Criteria->Randomization ICS Arm ICS Arm Randomization->ICS Arm Double-blind Placebo Arm Placebo Arm Randomization->Placebo Arm Double-blind Treatment Phase (3 years) Treatment Phase (3 years) ICS Arm->Treatment Phase (3 years) Placebo Arm->Treatment Phase (3 years) Annual Assessments Annual Assessments Treatment Phase (3 years)->Annual Assessments Final Analysis Final Analysis Annual Assessments->Final Analysis

Caption: A long-term, randomized, placebo-controlled trial design for inhaled corticosteroids.
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with moderate to severe COPD.

  • Intervention: Inhaled fluticasone (B1203827) propionate (B1217596) or placebo.

  • Duration: 3 years.

  • Primary Outcome: Rate of decline in forced expiratory volume in one second (FEV1). Secondary outcomes included exacerbation rates and health status.[14]

Conclusion

This compound, with its targeted anti-fibrotic mechanism of action, represents a promising novel approach for diseases characterized by excessive tissue scarring. Preclinical data in models of lung fibrosis have shown its potential to reduce fibrosis.[19] However, a comprehensive evaluation of its long-term efficacy and safety in a clinical setting, particularly in comparison to established therapies for chronic respiratory diseases, is currently hampered by the lack of available data.

In contrast, PDE4 inhibitors like roflumilast and inhaled corticosteroids have well-documented long-term efficacy and safety profiles in the management of severe COPD. While roflumilast offers a targeted anti-inflammatory effect with a reduction in exacerbations, its use can be limited by gastrointestinal side effects. Inhaled corticosteroids are effective in reducing exacerbations in certain patient populations but are associated with an increased risk of pneumonia and other long-term side effects.

Future clinical trials of this compound in fibrotic respiratory diseases will be crucial to delineate its therapeutic potential and position it relative to existing treatments. Researchers and clinicians will be keenly awaiting data on its ability to modify disease progression and its long-term safety profile. The distinct mechanism of this compound may offer a complementary or alternative strategy for patients who do not respond adequately to or cannot tolerate current anti-inflammatory therapies.

References

Lenumlostat vs. First-Generation LOX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lenumlostat (PAT-1251), a selective Lysyl Oxidase-Like 2 (LOXL2) inhibitor, against first-generation, non-selective lysyl oxidase (LOX) inhibitors. This comparison is intended to assist researchers and drug development professionals in understanding the key differences in mechanism, selectivity, and potency, supported by available experimental data.

Executive Summary

This compound represents a significant advancement over first-generation LOX inhibitors, such as the non-selective β-aminopropionitrile (BAPN). While BAPN irreversibly inhibits all members of the LOX family, this compound offers targeted inhibition of LOXL2, an enzyme strongly implicated in the progression of fibrotic diseases and cancer.[1][2] This selectivity profile suggests the potential for a more favorable safety profile by minimizing off-target effects associated with broad-spectrum LOX inhibition. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive benchmarking analysis.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the available inhibitory activity data for this compound and the first-generation pan-LOX inhibitor, β-aminopropionitrile (BAPN). It is critical to note that the IC50 values presented are compiled from various sources and were likely determined under different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: this compound (PAT-1251) Inhibitory Activity

TargetSpeciesIC50 (µM)Selectivity Notes
LOXL2Human0.71[3]Highly selective for LOXL2 over other amine oxidases (MAO-A, MAO-B, SSAO, DAO) with <10% inhibition at 10 µM.[3]
LOXL3Human1.17[3]
LOXL2Mouse0.10[3]
LOXL2Rat0.12[3]
LOXL2Dog0.16[3]

Table 2: β-Aminopropionitrile (BAPN) Inhibitory Activity

TargetSpeciesIC50/pIC50Notes
LOXL2Not SpecifiedpIC50: 6.4 ± 0.1[1][2]BAPN is a potent, irreversible, and non-selective inhibitor of all LOX family members.[1][2]
LOXL2Not SpecifiedIC50: 5.0 ± 1.4 µM (DAP substrate)[4]The inhibitory effect of BAPN on LOXL2 has been shown to be dose-dependent.[4]
LOXL2Not SpecifiedIC50: 3.8 ± 0.2 µM (spermine substrate)[4]
LOXNot Specified-BAPN has been extensively used as a reference pan-LOX inhibitor.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing LOX inhibitor activity.

Fluorometric Lysyl Oxidase Inhibition Assay (Amplex Red Method)

This assay is a common method for measuring LOX activity by detecting the hydrogen peroxide (H₂O₂) produced as a byproduct of the enzymatic reaction.

Materials:

  • Recombinant human LOX family enzymes (LOX, LOXL1, LOXL2, LOXL3, LOXL4)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2, or as recommended by the enzyme manufacturer)

  • Substrate (e.g., 1,5-diaminopentane [cadaverine])

  • Inhibitors (this compound, BAPN) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Amplex® Red in DMSO. Protect from light.

    • Prepare a stock solution of HRP in Assay Buffer.

    • Prepare a working solution of the LOX substrate in Assay Buffer.

    • Prepare serial dilutions of the test inhibitors (this compound, BAPN) in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test inhibitor at various concentrations or vehicle control (DMSO in Assay Buffer)

      • Recombinant LOX enzyme solution

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction and Measurement:

    • Prepare a detection cocktail containing Amplex® Red, HRP, and the LOX substrate in Assay Buffer.

    • Add the detection cocktail to each well to initiate the enzymatic reaction.

    • Immediately begin monitoring the fluorescence signal in the microplate reader at 37°C. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving LOXL2 and a typical experimental workflow for evaluating LOX inhibitors.

LOXL2-Mediated Fibrotic Signaling Pathway

LOXL2_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K Smad Smad2/3 TGFbR->Smad AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR LOXL2 LOXL2 mTOR->LOXL2 Upregulation NFkB NF-κB NFkB->LOXL2 Upregulation Smad->LOXL2 Upregulation Collagen Collagen Cross-linking LOXL2->Collagen Fibrosis Fibrosis Collagen->Fibrosis This compound This compound This compound->LOXL2 Inhibition BAPN BAPN BAPN->LOXL2 Inhibition

Caption: LOXL2 signaling in fibrosis and points of intervention.

Experimental Workflow for LOX Inhibitor Screening

Inhibitor_Screening_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep plate_setup Plate Setup (Inhibitor/Control) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate Cocktail) pre_incubation->reaction_start measurement Fluorescence Measurement reaction_start->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of LOX inhibitors.

Conclusion

This compound demonstrates a distinct advantage over first-generation LOX inhibitors in terms of selectivity. By specifically targeting LOXL2, this compound offers a more refined approach to modulating the pathological collagen cross-linking that drives fibrosis, potentially minimizing the side effects associated with the broad-spectrum inhibition of all LOX family members by compounds like BAPN. While direct comparative data across the entire LOX family is limited, the available information strongly suggests that this compound's focused mechanism of action represents a promising strategy for the development of novel anti-fibrotic therapies. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and safety of these different inhibitory approaches.

References

Confirming Lenumlostat's On-Target Effects: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lenumlostat (also known as PAT-1251) is a potent and selective irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme in extracellular matrix remodeling and fibrosis.[1] Validating that the biological effects of this compound are directly and solely due to its inhibition of LOXL2 is a critical step in its preclinical and clinical development. This guide provides a comparative framework for utilizing CRISPR-Cas9 technology to confirm the on-target effects of this compound, offering a powerful genetic approach to complement traditional pharmacological validation.

Comparing Pharmacological and Genetic Inhibition of LOXL2

The core principle of on-target validation using CRISPR-Cas9 is to compare the phenotypic and molecular effects of this compound treatment in wild-type cells with those observed in cells where the LOXL2 gene has been knocked out. If this compound's effects are on-target, they should be significantly diminished or absent in LOXL2 knockout cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity against LOXL2. This data is essential for designing experiments to compare with the genetic knockout model.

Parameter Value Species
IC50 (hLOXL2) 0.71 µMHuman
IC50 (hLOXL3) 1.17 µMHuman
IC50 (mouse LOXL2) 0.10 µMMouse
IC50 (rat LOXL2) 0.12 µMRat
IC50 (dog LOXL2) 0.16 µMDog
Selectivity >100-fold selective for LOXL2 over other amine oxidases (MAO-A, MAO-B, SSAO, DAO) at 10 µMVarious

Experimental Workflow for On-Target Validation

A robust experimental workflow is crucial for generating conclusive data. The following diagram illustrates the key steps in using CRISPR-Cas9 to validate this compound's on-target effects.

G cluster_0 Phase 1: Generation of LOXL2 Knockout Cell Line cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation a Design and Synthesize sgRNAs targeting LOXL2 b Co-transfect Cas9 and sgRNAs into Target Cells a->b c Select and Isolate Single-Cell Clones b->c d Validate LOXL2 Knockout (Sequencing, Western Blot, qPCR) c->d e Treat Wild-Type and LOXL2 KO Cells with this compound d->e f Phenotypic Assays (e.g., Proliferation, Migration, ECM Deposition) e->f g Biochemical & Molecular Assays (e.g., LOXL2 Activity, Downstream Signaling) e->g h Compare Effects of this compound in WT vs. KO Cells f->h g->h i Confirm On-Target Mechanism of Action h->i

Caption: Experimental workflow for validating this compound's on-target effects using CRISPR-Cas9.

Experimental Protocols

Generation of LOXL2 Knockout Cell Line via CRISPR-Cas9

This protocol outlines the general steps for creating a stable LOXL2 knockout cell line. Specific parameters will need to be optimized for the chosen cell line.

a. sgRNA Design and Synthesis:

  • Design at least two to three single guide RNAs (sgRNAs) targeting a critical early exon of the LOXL2 gene to ensure a functional knockout.

  • Utilize online CRISPR design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.

  • Synthesize or clone the designed sgRNAs into an appropriate expression vector.

b. Transfection:

  • Co-transfect the Cas9 nuclease expression vector and the sgRNA expression vector(s) into the target cell line (e.g., a fibrotic cell line or a cancer cell line with high LOXL2 expression).

  • Use a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.

c. Single-Cell Cloning:

  • After 48-72 hours, dilute the transfected cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.

  • Alternatively, use fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed with the CRISPR components.

d. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform Sanger sequencing of the targeted LOXL2 locus to identify insertions or deletions (indels) that result in frameshift mutations.

  • Western Blot: Lyse the cells and perform a Western blot using a validated anti-LOXL2 antibody to confirm the absence of the LOXL2 protein.

  • Quantitative PCR (qPCR): Extract RNA and perform qPCR to confirm the absence or significant reduction of LOXL2 mRNA transcripts.

Comparative Analysis of this compound Effects

a. Cell Treatment:

  • Culture both wild-type (WT) and validated LOXL2 knockout (KO) cells under identical conditions.

  • Treat both cell lines with a range of concentrations of this compound, including a vehicle control (e.g., DMSO). The concentration range should bracket the IC50 value for the species of the cell line.

b. Phenotypic Assays:

  • Proliferation Assay: Seed WT and LOXL2 KO cells in 96-well plates, treat with this compound, and measure cell viability at different time points using an MTS or CellTiter-Glo assay.

  • Migration/Invasion Assay: Use a Boyden chamber or wound-healing (scratch) assay to assess the effect of this compound on cell migration and invasion in both WT and LOXL2 KO cells.

  • Extracellular Matrix (ECM) Deposition Assay: Culture cells on coverslips, treat with this compound, and stain for key ECM components like collagen using Sirius Red or immunofluorescence.

c. Biochemical and Molecular Assays:

  • LOXL2 Activity Assay: Measure the enzymatic activity of LOXL2 in cell lysates or conditioned media using an Amplex Red assay or a similar fluorescence-based method. This will confirm the inhibitory effect of this compound in WT cells and the lack of activity in KO cells.

  • Downstream Signaling Pathway Analysis: LOXL2 is known to influence signaling pathways such as FAK, AKT, and ERK.[2] Analyze the phosphorylation status of key proteins in these pathways in WT and LOXL2 KO cells treated with this compound via Western blot.

Signaling Pathway Perturbation by LOXL2 Inhibition

The following diagram illustrates the signaling pathways that are expected to be affected by this compound through its inhibition of LOXL2. This provides a roadmap for molecular assays to confirm on-target effects.

G This compound This compound LOXL2 LOXL2 This compound->LOXL2 Inhibits ECM Extracellular Matrix (Collagen, Elastin) LOXL2->ECM Cross-links AKT AKT Signaling LOXL2->AKT Activates ERK ERK Signaling LOXL2->ERK Activates FAK FAK Signaling ECM->FAK Cell_Responses Cell Proliferation, Migration, Fibrosis FAK->Cell_Responses AKT->Cell_Responses ERK->Cell_Responses

Caption: Signaling pathways modulated by LOXL2 and inhibited by this compound.

Alternative On-Target Validation Methods

While CRISPR-Cas9 provides a definitive genetic validation, other methods can also be employed to confirm the on-target effects of this compound.

Method Principle Advantages Limitations
RNA interference (RNAi) Use of siRNAs or shRNAs to transiently or stably knock down the expression of LOXL2 mRNA.Relatively quick and easy to implement for transient knockdown.Incomplete knockdown can lead to ambiguous results. Off-target effects of the si/shRNAs are a known concern.
Overexpression of a resistant mutant Introduce a mutated form of LOXL2 that is not inhibited by this compound into LOXL2 knockout cells. The restoration of the phenotype would confirm that this compound's effects are mediated through LOXL2.Provides strong evidence for the direct target engagement of this compound.Technically challenging to design and validate a resistant mutant that retains normal function.
Chemical proteomics Use of a tagged this compound analog to pull down its binding partners from cell lysates, followed by mass spectrometry to identify the targets.Can identify direct binding partners and potential off-targets in an unbiased manner.Synthesis of a functional tagged probe can be difficult. May not distinguish between specific and non-specific binding.
Thermal proteome profiling (TPP) Measures the change in thermal stability of proteins upon ligand binding. On-target binding of this compound to LOXL2 would increase its thermal stability.Does not require modification of the compound. Can be performed in intact cells or lysates.Can be technically demanding and requires specialized equipment. May not detect all binding events, particularly for irreversible inhibitors.

By employing the rigorous genetic validation strategy of CRISPR-Cas9 alongside traditional pharmacological and biochemical assays, researchers can confidently establish the on-target mechanism of action of this compound, a crucial step in its journey towards becoming a potential therapeutic for fibrotic diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Lenumlostat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the proper disposal of Lenumlostat are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in the absence of compound-specific guidelines. The following procedures are based on general best practices for hazardous pharmaceutical waste and should be supplemented by the official Safety Data Sheet (SDS) for this compound once obtained.

For the safe and compliant disposal of this compound, a potent lysyl oxidase-like 2 (LOXL2) inhibitor used in fibrosis research, adherence to hazardous waste regulations is paramount. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, established protocols for the disposal of potent pharmaceutical compounds and investigational drugs provide a clear and necessary course of action.

Core Disposal Principles

The primary objective in disposing of this compound is to prevent its release into the environment, which could pose risks to ecosystems and human health. Improper disposal, such as discarding in regular trash or flushing down the drain, is unacceptable. All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol

Researchers handling this compound should adopt the following multi-step process to ensure safe and compliant waste management:

  • Decontamination: While specific deactivation methods for this compound are not defined without an SDS, a general approach for potent organic compounds involves rinsing contaminated glassware and surfaces with a suitable solvent, such as ethanol (B145695) or a solution of sodium hypochlorite, followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.

  • Segregation and Collection: All this compound waste, including solid compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), must be segregated from non-hazardous laboratory trash. This waste should be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Waste Labeling: Containers for this compound waste must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: this compound waste should be stored in a designated, secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.

  • Professional Disposal: The final and most critical step is the disposal of this compound waste through a certified hazardous waste management company. These companies are equipped to handle and dispose of potent pharmaceutical compounds in accordance with all federal, state, and local regulations, typically through high-temperature incineration.

Quantitative Data Summary

In the absence of specific quantitative data for this compound disposal, the following table provides general guidelines for handling hazardous pharmaceutical waste.

ParameterGuidelineSource
Waste Classification Hazardous Pharmaceutical WasteGeneral Laboratory Safety Protocols
Container Type Sealable, chemically resistant containersInstitutional EHS Guidelines
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard SymbolsInstitutional EHS Guidelines
Storage Location Designated, secure hazardous waste accumulation areaInstitutional EHS Guidelines
Final Disposal Method High-temperature incineration by a licensed vendorGeneral Hazardous Waste Disposal Practices

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps of identification, segregation, and professional disposal.

Lenumlostat_Disposal_Workflow Start This compound Waste Generated Assess Assess Contamination (Solid, Liquid, Labware) Start->Assess Segregate Segregate as Hazardous Waste Assess->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Secure Area Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Pickup Arrange for Professional Waste Pickup ContactEHS->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate End Disposal Complete Incinerate->End

This compound Disposal Workflow

It is imperative for all laboratory personnel to consult their institution's specific hazardous waste management policies and to obtain and review the official Safety Data Sheet for this compound for definitive and detailed disposal instructions.

Safeguarding Your Research: A Comprehensive Guide to Handling Lenumlostat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lenumlostat, a potent lysyl oxidase-like 2 (LOXL2) inhibitor used in fibrotic disease research. Adherence to these procedures is critical to minimize exposure risk and maintain a secure workspace.

This compound, also known as PAT-1251 or GB2064, is a chemical compound intended for laboratory research use only.[1][2][3] Due to its potent biological activity, it should be handled with care, following protocols for hazardous drugs.[4][5][6] All personnel must be thoroughly trained on these procedures before handling the compound.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous compounds. It is imperative to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed recommendations.

Activity Required PPE Notes
Handling Unopened Container Laboratory Coat, Safety Glasses, Nitrile GlovesInspect container for any damage or leaks upon receipt.
Weighing and Preparing Solutions Laboratory Coat (disposable, back-closing), Double Nitrile Gloves (chemotherapy-rated), Safety Goggles, Face Shield, N95 RespiratorAll manipulations should be performed in a certified chemical fume hood or a biological safety cabinet.[4]
Administering to Animals Laboratory Coat (disposable, back-closing), Double Nitrile Gloves (chemotherapy-rated), Safety Goggles, Face ShieldUse of a closed system transfer device (CSTD) is recommended where feasible.[4]
Handling Waste and Decontamination Laboratory Coat (disposable, back-closing), Double Nitrile Gloves (chemotherapy-rated), Safety Goggles, Face ShieldAll disposable PPE should be considered contaminated and disposed of as hazardous waste.

Operational and Disposal Plans

A clear, step-by-step process for handling this compound from receipt to disposal is crucial for safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, concentration, and hazard symbols.

  • Store: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. Refer to the supplier's MSDS for specific storage temperature requirements.

Handling and Preparation
  • Designated Area: All handling of this compound powder and solutions must occur in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.

  • Weighing: When weighing the powdered form, use a balance with a draft shield within the containment enclosure.

  • Solution Preparation: Prepare solutions in the containment enclosure. Use a closed system to transfer solvents and the compound whenever possible.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly before and after handling the compound.[7]

Spills and Decontamination
  • Spill Kit: Maintain a spill kit specifically for hazardous chemicals in the laboratory.

  • Evacuate: In case of a large spill, evacuate the area and alert safety personnel.

  • Small Spills: For small spills, wear appropriate PPE and absorb the spill with inert material.

  • Decontamination: Decontaminate the area with an appropriate cleaning agent. Consult the MSDS for recommended decontamination solutions.

  • Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new experiment.

  • Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures for safe handling.

  • Documentation: Maintain clear and accurate records of this compound usage and disposal.

Visual Workflow Guides

The following diagrams illustrate the key workflows for safely handling this compound.

Lenumlostat_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Secure Storage Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Administer Administer Compound Prepare->Administer Decontaminate Decontaminate Surfaces Administer->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

Caption: Safe handling workflow for this compound.

Lenumlostat_Disposal_Workflow cluster_waste_streams Waste Segregation Contaminated_Items Contaminated Items (Gloves, Vials, Pipettes, etc.) Solid_Waste Solid Hazardous Waste Container Contaminated_Items->Solid_Waste Liquid_Waste Liquid Hazardous Waste Container Contaminated_Items->Liquid_Waste Hazardous_Waste_Disposal Licensed Hazardous Waste Disposal Solid_Waste->Hazardous_Waste_Disposal Liquid_Waste->Hazardous_Waste_Disposal

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenumlostat
Reactant of Route 2
Lenumlostat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.